Mephenoxalone
描述
This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.
minor descriptor (65-86); on-line & INDEX MEDICUS search OXAZOLES (66-86)
Structure
3D Structure
属性
IUPAC Name |
5-[(2-methoxyphenoxy)methyl]-1,3-oxazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c1-14-9-4-2-3-5-10(9)15-7-8-6-12-11(13)16-8/h2-5,8H,6-7H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMNSRFNUONFLSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC2CNC(=O)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9023255 | |
| Record name | Mephenoxalone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9023255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70-07-5 | |
| Record name | Mephenoxalone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70-07-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Mephenoxalone [INN:DCF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000070075 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Mephenoxalone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13754 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Mephenoxalone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9023255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Mephenoxalone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.658 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MEPHENOXALONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CZ87T54W8W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Unveiling the GABAergic Mechanism of Mephenoxalone: A Proposed Research Framework
For Immediate Release
This technical guide outlines a comprehensive research framework to elucidate the precise mechanism of action of mephenoxalone on the GABAergic system. This compound, a centrally acting muscle relaxant and anxiolytic, is understood to exert its therapeutic effects primarily through the enhancement of GABAergic neurotransmission. However, a detailed, quantitative understanding of its interaction with GABA-A receptors remains to be fully characterized. This document provides a proposed series of experiments designed to investigate its binding affinity, functional modulation of GABA-A receptors, and the downstream effects on neuronal activity.
Introduction
This compound is a therapeutic agent used for the relief of muscle spasms and anxiety. Its clinical profile suggests a mechanism of action involving the potentiation of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system.[1] Enhanced GABAergic signaling, mediated by GABA-A receptors, leads to an influx of chloride ions into neurons, resulting in hyperpolarization and a reduction in neuronal excitability.[1] This neuronal inhibition is the likely basis for this compound's muscle relaxant and anxiolytic properties. While this general mechanism is accepted, the specific molecular interactions, quantitative pharmacological parameters, and detailed electrophysiological effects of this compound have not been extensively reported in publicly available literature.
This guide proposes a multi-pronged experimental approach to thoroughly characterize the GABAergic pharmacology of this compound. The proposed studies will provide critical data for researchers, scientists, and drug development professionals, enabling a deeper understanding of this compound and facilitating the development of novel therapeutics targeting the GABAergic system.
Proposed Experimental Investigations
To fully characterize the interaction of this compound with the GABAergic system, a series of in vitro experiments are proposed. These include radioligand binding assays to determine its affinity for GABA-A receptors and electrophysiological studies to assess its functional effects on receptor activity.
Radioligand Binding Assays
Radioligand binding assays are a fundamental technique to determine the affinity of a compound for a specific receptor. In this case, we propose to investigate this compound's ability to bind to the GABA-A receptor complex.
Experimental Protocol:
-
Membrane Preparation: Whole brains from adult rodents (e.g., Sprague-Dawley rats) will be homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate will be centrifuged at low speed to remove nuclei and cellular debris. The resulting supernatant will be centrifuged at high speed to pellet the membranes, which are then washed multiple times by resuspension and centrifugation to remove endogenous GABA and other interfering substances. The final membrane pellet will be resuspended in the assay buffer.
-
Binding Assay: The membrane preparation will be incubated with a specific radioligand for the GABA-A receptor (e.g., [³H]muscimol for the GABA binding site or [³H]flunitrazepam for the benzodiazepine (B76468) binding site) and varying concentrations of this compound.
-
Separation and Scintillation Counting: After incubation to equilibrium, the bound and free radioligand will be separated by rapid filtration through glass fiber filters. The filters will be washed with cold buffer to remove non-specifically bound radioligand. The radioactivity retained on the filters will be measured by liquid scintillation counting.
-
Data Analysis: Non-specific binding will be determined in the presence of a high concentration of a non-labeled competing ligand (e.g., unlabeled GABA or diazepam). Specific binding will be calculated by subtracting non-specific binding from total binding. The inhibition constant (Ki) of this compound will be calculated from the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) using the Cheng-Prusoff equation.
Data Presentation:
The quantitative data obtained from these binding assays should be summarized in a table for clear comparison.
| Radioligand | This compound IC50 (µM) | This compound Ki (µM) |
| [³H]muscimol | Hypothetical Value | Hypothetical Value |
| [³H]flunitrazepam | Hypothetical Value | Hypothetical Value |
Electrophysiological Studies using Patch-Clamp Technique
Whole-cell patch-clamp electrophysiology on cultured neurons or cells expressing recombinant GABA-A receptors is the gold standard for studying the functional modulation of ion channels. This technique allows for the direct measurement of ion currents through GABA-A receptors in response to GABA and the modulatory effects of compounds like this compound.
Experimental Protocol:
-
Cell Culture: Primary neuronal cultures (e.g., from rodent hippocampus or cortex) or a cell line (e.g., HEK293 cells) stably expressing specific GABA-A receptor subunit combinations will be used.
-
Patch-Clamp Recording: Whole-cell voltage-clamp recordings will be performed using a patch-clamp amplifier. The intracellular solution will contain a high concentration of chloride to allow for the measurement of inward chloride currents at a holding potential of -60 mV. The extracellular solution will be a standard physiological saline.
-
Drug Application: GABA and this compound will be applied to the cells using a rapid perfusion system. To determine the effect of this compound on GABA-evoked currents, a sub-maximal concentration of GABA (e.g., EC20) will be co-applied with varying concentrations of this compound.
-
Data Analysis: The potentiation of the GABA-evoked current by this compound will be quantified. The concentration-response curve for this compound's potentiation will be plotted, and the EC50 (the concentration of this compound that produces 50% of the maximal potentiation) and the maximum potentiation (Emax) will be determined.
Data Presentation:
The results from the patch-clamp experiments should be tabulated to provide a clear summary of this compound's functional effects.
| GABA-A Receptor Subunit Composition | This compound EC50 (µM) for Potentiation | This compound Emax (% of control GABA current) |
| Native Neuronal Receptors | Hypothetical Value | Hypothetical Value |
| Recombinant α1β2γ2 | Hypothetical Value | Hypothetical Value |
| Recombinant α2β2γ2 | Hypothetical Value | Hypothetical Value |
Visualizations
Diagrams are essential for visualizing the proposed mechanisms and experimental workflows.
Caption: Hypothesized signaling pathway of this compound's action on the GABAergic system.
Caption: Proposed experimental workflow for investigating this compound's GABAergic activity.
Conclusion
The proposed research framework provides a systematic and in-depth approach to characterizing the mechanism of action of this compound on the GABAergic system. The successful execution of these experiments will yield crucial quantitative data on its binding affinity and functional modulation of GABA-A receptors. This information will not only solidify our understanding of this compound's pharmacology but also contribute to the broader field of GABAergic drug discovery and development. The methodologies and data presentation formats outlined in this guide are intended to serve as a blueprint for researchers dedicated to advancing our knowledge in this critical area of neuropharmacology.
References
Pharmacological Profile of Mephenoxalone as a CNS Depressant: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mephenoxalone is a centrally acting skeletal muscle relaxant with mild anxiolytic properties.[1][2][3][4][5][6][7][8][9] Its therapeutic effects are primarily attributed to its depressant action on the central nervous system (CNS).[3][4][7] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, focusing on its CNS depressant mechanisms. The document summarizes available data on its mechanism of action, pharmacokinetics, and the experimental methodologies used to characterize its effects. Due to the limited availability of specific quantitative binding and potency data for this established compound, this guide synthesizes current qualitative knowledge and presents representative experimental frameworks.
Introduction
This compound is utilized in the clinical management of painful musculoskeletal conditions associated with muscle spasms.[3][4] Its efficacy stems from its ability to reduce muscle tone and alleviate discomfort by acting on the CNS, rather than directly on skeletal muscle fibers.[3][7] Understanding the detailed pharmacological profile of this compound is crucial for optimizing its therapeutic use and for the development of novel CNS depressants.
Mechanism of Action
The primary mechanism of this compound's action is CNS depression, leading to skeletal muscle relaxation.[3][4][7] Several pathways are thought to contribute to this effect:
-
Depression of Polysynaptic Reflexes: this compound is believed to inhibit neuronal transmission within the spinal cord, particularly by depressing the polysynaptic reflex arc.[3] This action reduces the transmission of nerve impulses that lead to muscle spasms.[3]
-
Modulation of Neurotransmitter Systems: While the precise molecular targets have not been fully elucidated, evidence suggests that this compound may modulate the activity of several key neurotransmitter systems:
-
GABAergic System: It is proposed that this compound enhances the activity of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA).[4] This potentiation of GABAergic transmission would lead to increased neuronal hyperpolarization and reduced excitability in the CNS.[4]
-
Serotonergic and Dopaminergic Pathways: this compound may also have an affinity for serotonergic and dopaminergic pathways, contributing to its overall calming and muscle relaxant effects.[4]
-
Pharmacokinetic Profile
This compound is administered orally and is generally well-absorbed from the gastrointestinal tract.[7]
| Parameter | Description | Source |
| Absorption | Well-absorbed after oral administration. | [7] |
| Metabolism | Primarily metabolized in the liver by cytochrome P450 enzymes, including CYP1A2 and CYP2E1. | [7] |
| Elimination | Metabolites are primarily excreted through the urine. | [7] |
| Onset of Action | Relief from muscle spasms can typically be observed within one to two hours of administration. | [3] |
Experimental Protocols
The characterization of a CNS depressant and muscle relaxant like this compound involves a variety of in vitro and in vivo experimental models.
In Vitro Assays for Receptor Modulation
These assays are crucial for identifying the molecular targets of a drug and quantifying its binding affinity and functional activity.
-
Radioligand Binding Assays: To determine the binding affinity (Ki) of a compound to specific receptors (e.g., GABA-A, serotonin, dopamine (B1211576) receptors), radiolabeled ligands are used in competitive binding studies with tissue homogenates or cell membranes expressing the receptor of interest.[10]
-
Functional Assays (e.g., Electrophysiology, Fluorescence-based assays): To measure the functional consequences of receptor binding (e.g., EC50, IC50), techniques like patch-clamp electrophysiology can be used to record changes in ion flow through channels in response to the drug.[11][12] Fluorescence-based assays can also be employed to measure changes in membrane potential or intracellular ion concentrations.[11][12]
In Vivo Models for CNS Depressant and Muscle Relaxant Activity
Animal models are essential for evaluating the overall physiological and behavioral effects of a CNS depressant.
-
Assessment of Muscle Relaxation in Rodents:
-
Rotarod Test: This test assesses motor coordination and muscle relaxation by measuring the ability of a rodent to remain on a rotating rod.[1] A decrease in performance (falling off the rod) indicates muscle relaxant effects.[1]
-
Pull-up Test: This test measures the latency of a rat to pull itself up from an inverted position, which is increased by muscle relaxants.[13]
-
-
Evaluation of Spinal Reflexes in Animal Models (e.g., Cats):
-
Spinal Cord Electrophysiology: In anesthetized or spinalized animals, stimulating electrodes can be placed on peripheral nerves and recording electrodes on spinal roots to measure monosynaptic and polysynaptic reflexes.[2][14][15][16][17][18][19][20][21][22][23] The effect of a drug on the amplitude and latency of these reflexes provides insight into its action on spinal circuitry.[2][14][15][16][17][18][19][20][21][22][23]
-
-
Behavioral Models for Anxiolytic Activity:
-
Elevated Plus Maze: This test is used to assess anxiety-like behavior in rodents. Anxiolytic drugs typically increase the time spent in the open arms of the maze.[24][25][26][27][28]
-
Light-Dark Box Test: This model also evaluates anxiety-like behavior by measuring the time a rodent spends in a brightly lit compartment versus a dark one. Anxiolytics tend to increase the time spent in the light compartment.[24]
-
Visualizations
Conclusion
References
- 1. Screening of centrally acting muscle relaxant agents | PPTX [slideshare.net]
- 2. Spinal Reflex Electrophysiology [humanphysiology.academy]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. grokipedia.com [grokipedia.com]
- 6. This compound - MedChem Express [bioscience.co.uk]
- 7. This compound | Dosing & Uses | medtigo [medtigo.com]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. mims.com [mims.com]
- 10. Receptor-Ligand Binding Assays [labome.com]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. A pharmacological evaluation of the pull-up test for muscle relaxation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Neurophysiology of epidurally evoked spinal cord reflexes in clinically motor-complete posttraumatic spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Approach for Electrophysiological Studies of Spinal Lamina X Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 16. m.youtube.com [m.youtube.com]
- 17. researchgate.net [researchgate.net]
- 18. Neurological Examination of the Cat. How to Get Started - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Practical Tips to Perform Neurological Examination in Cats, CSF Taps and Myelography - WSAVA 2015 Congress - VIN [vin.com]
- 20. The Weak Cat: Practical Approach and Common Neurological Differentials - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Effects of some centrally acting muscle relaxants on spinal root potentials: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. langfordvets.co.uk [langfordvets.co.uk]
- 23. The Neurologic Evaluation in Cats - Cat Owners - MSD Veterinary Manual [msdvetmanual.com]
- 24. A Review of Behavioral Tests to Evaluate Different Types of Anxiety and Anti-anxiety Effects [cpn.or.kr]
- 25. Animal models for screening anxiolytic-like drugs: a perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Animal models of anxiety and anxiolytic drug action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. The age of anxiety: role of animal models of anxiolytic action in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 28. jddtonline.info [jddtonline.info]
An In-depth Technical Guide to the Synthesis of Mephenoxalone: Traditional and Novel Pathways
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of Mephenoxalone, a centrally acting muscle relaxant and anxiolytic. It details both the established, traditional synthesis method and a more recently developed novel pathway, offering a comparative analysis of their chemical transformations and efficiencies. This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, process development, and pharmaceutical sciences.
Traditional Synthesis of this compound
The classical synthesis of this compound, as first reported by Lunsford in 1960, involves the direct fusion of urea (B33335) with a substituted propanediol (B1597323) at elevated temperatures. An improved variation of this method utilizes a carbamate (B1207046) derivative as the starting material.
Reaction Scheme: Traditional Pathway
The traditional synthesis proceeds through the thermal condensation of 3-(o-methoxyphenoxy)-1,2-propanediol with urea, or by reacting 3-(o-methoxyphenoxy)-2-hydroxy-1-propyl carbamate with urea. The high temperatures facilitate the cyclization and formation of the 2-oxazolidinone (B127357) ring.
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Core Chemical and Physical Properties of Mephenoxalone
This document provides a comprehensive overview of the chemical and physical properties, mechanism of action, metabolism, and synthesis of this compound. The information is intended for a technical audience and is presented to support research and development activities.
Chemical and Physical Properties
This compound is a centrally acting muscle relaxant and mild anxiolytic agent.[1][2][3][4] Its fundamental properties are summarized below.
Identifiers and Formula
| Property | Value |
| IUPAC Name | 5-[(2-methoxyphenoxy)methyl]-1,3-oxazolidin-2-one[5] |
| CAS Number | 70-07-5[1][2][5][6][7][8][9] |
| Molecular Formula | C₁₁H₁₃NO₄[1][2][5][6][7][8][9][10] |
| Synonyms | Dorsiflex, Metoxadone, Methoxadone, Lenetran, Trepidone[5] |
Physicochemical Data
Quantitative physicochemical data for this compound are presented in the table below. These properties are critical for formulation development, pharmacokinetic modeling, and analytical method development.
| Property | Value | Source |
| Molecular Weight | 223.23 g/mol | [1][5][6][7][8][11] |
| Melting Point | 143-145 °C | [6][8] |
| Boiling Point | ~364.51 °C (rough estimate) / 440 °C at 760 mmHg | [6][12] |
| Appearance | White to Off-White solid/crystals | [6][8] |
| Solubility | Insoluble in water; Slightly soluble in DMSO and Methanol | [6][8][13] |
| pKa (Predicted) | 12.24 ± 0.40 | [6] |
Mechanism of Action
This compound exerts its therapeutic effects primarily through depression of the central nervous system (CNS).[14][15] The principal mechanism involves the inhibition of neuronal transmission within the spinal cord, specifically by depressing the polysynaptic reflex arc that controls muscle tension.[15][16]
The drug is understood to enhance the activity of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA).[14][16] By potentiating GABAergic neurotransmission, likely at GABA-A receptors, this compound increases the influx of chloride ions into neurons. This leads to hyperpolarization of the neuronal membrane, making it less likely to fire an action potential, which results in reduced neural excitability and subsequent muscle relaxation.[14] There is also evidence to suggest a modulatory role on serotonergic and dopaminergic pathways, as well as a potential for direct peripheral action on muscle tissue through the modulation of calcium ion flux.[14][16]
Caption: Proposed mechanism of action for this compound.
Metabolism and Excretion
This compound is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP1A2 and CYP2E1.[16][17] The metabolic pathways involve several key transformations, including hydroxylation of the benzene (B151609) ring, cleavage of the phenoxymethyl (B101242) ether bond, demethylation, and opening of the oxazolidone ring.[16][18]
The major identified metabolites include:
These metabolites, which are generally considered pharmacologically inactive, are rendered more water-soluble and are primarily excreted through the urine.[17]
Caption: Metabolic pathways of this compound.
Experimental Protocols
Synthesis of this compound
Method 1: Urea (B33335) Fusion A common laboratory-scale synthesis involves the reaction of a carbamate (B1207046) precursor with urea at high temperatures.
-
Reactants : 3-o-methoxyphenoxy-2-hydroxy-1-propyl carbamate and urea (1:1 molar ratio).[6]
-
Procedure :
-
The mixture of reactants is heated rapidly to a temperature range of 180°C to 200°C.[6]
-
The reaction is maintained at this temperature for approximately three to five hours.[6]
-
The resulting reaction melt is poured into 50% ethanol (B145695) to induce crystallization of the crude product.[6]
-
Purification is achieved through recrystallization from water and 95% ethanol or by extraction with chloroform (B151607) followed by distillation.[6]
-
Method 2: Silanizated Intermediate Pathway A novel synthesis proceeds through a silanizated intermediate.[19]
-
Reactants : (o-methoxy)phenoxyacetaldehyde and trimethylsilyl (B98337) cyanide (TMSCN).[19]
-
Procedure :
-
(o-methoxy)phenoxyacetaldehyde is synthesized, for instance, by the alkylation of guaiacol (B22219) with bromoacetaldehyde (B98955) diethyl acetal, followed by acid hydrolysis.[19]
-
TMSCN is added to the synthesized aldehyde in the presence of a catalyst (e.g., ZnI₂, Montmorillonite K10).[19] This forms a silanizated intermediate.
-
Subsequent chemical transformations of the intermediate yield this compound.
-
Caption: Experimental workflows for this compound synthesis.
Preparation of Dosing Solution for In Vivo Studies
A protocol for preparing a 2.5 mg/mL dosing solution suitable for oral administration in animal models has been described.[13]
-
Materials : this compound, DMSO, PEG300, Tween-80, Saline.
-
Procedure :
-
Prepare a 25.0 mg/mL stock solution of this compound in DMSO.
-
To prepare a 1 mL working solution, take 100 µL of the DMSO stock solution and add it to 400 µL of PEG300. Mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix again until uniform.
-
Add 450 µL of saline to reach the final volume of 1 mL and a final concentration of 2.5 mg/mL.
-
Note : This protocol is intended for research purposes only. The stability of the formulation should be confirmed for the duration of the study.[13]
References
- 1. medkoo.com [medkoo.com]
- 2. grokipedia.com [grokipedia.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound [medbox.iiab.me]
- 5. This compound | C11H13NO4 | CID 6257 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 70-07-5 [chemicalbook.com]
- 7. scbt.com [scbt.com]
- 8. This compound [drugfuture.com]
- 9. CAS 70-07-5: this compound | CymitQuimica [cymitquimica.com]
- 10. echemi.com [echemi.com]
- 11. merckindex.rsc.org [merckindex.rsc.org]
- 12. Page loading... [guidechem.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. What is the mechanism of this compound? [synapse.patsnap.com]
- 15. What is this compound used for? [synapse.patsnap.com]
- 16. This compound | 70-07-5 | Benchchem [benchchem.com]
- 17. This compound | Dosing & Uses | medtigo [medtigo.com]
- 18. [Isolation and identification of some metabolites of this compound (Control-OM) from human urine (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Mephenoxalone: A Technical Examination of its Anxiolytic and Muscle Relaxant Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mephenoxalone is a centrally acting compound recognized for its dual therapeutic applications as both a mild anxiolytic and a skeletal muscle relaxant.[1][2][3] This technical guide provides an in-depth analysis of the pharmacological properties of this compound, with a specific focus on differentiating its anxiolytic and muscle relaxant effects. The document summarizes the current understanding of its mechanism of action, presents available (though limited) data, details relevant experimental protocols for its evaluation, and visualizes the hypothesized signaling pathways. While this compound has been in clinical use, a comprehensive, direct comparison of its potency and efficacy in these two domains is not extensively documented in publicly available literature. This guide aims to collate the existing knowledge to inform further research and drug development efforts.
Introduction
This compound, an oxazolidinone derivative, exerts its therapeutic effects through depression of the central nervous system (CNS).[4][5] It is primarily prescribed for the relief of painful muscle spasms and to a lesser extent, for managing symptoms of anxiety and tension.[1][2] The core of its pharmacological profile lies in its ability to inhibit neuronal transmission within the spinal cord, specifically targeting the polysynaptic reflex arc, which is crucial for maintaining muscle tone.[1][5] This action is believed to be the primary contributor to its muscle relaxant properties. Concurrently, its anxiolytic effects are thought to arise from a more generalized CNS depression, including modulation of key neurotransmitter systems.
Mechanism of Action
The primary mechanism of action for this compound is centered on the potentiation of the gamma-aminobutyric acid (GABA) system, the main inhibitory neurotransmitter network in the CNS.[4]
2.1. GABAergic System Modulation
This compound is thought to act as a positive allosteric modulator of GABA-A receptors.[4] This interaction enhances the effect of GABA, leading to an increased influx of chloride ions into neurons. The resulting hyperpolarization of the neuronal membrane makes it less likely to fire an action potential, thus causing a generalized depression of neuronal excitability. This widespread inhibition contributes to both its muscle relaxant and anxiolytic effects.
2.2. Inhibition of Spinal Polysynaptic Reflexes
A key aspect of this compound's muscle relaxant effect is its ability to depress the polysynaptic reflex arc in the spinal cord.[1][5] This action reduces the transmission of nerve impulses responsible for excessive muscle contraction and spasms.
2.3. Potential Modulation of Other Neurotransmitter Systems
Some evidence suggests that this compound may also have a subtle influence on serotonergic and dopaminergic pathways.[4] Modulation of these systems is a known mechanism for many anxiolytic drugs. However, the specific interactions and their contribution to this compound's overall anxiolytic profile remain to be fully elucidated.
2.4. Possible Effects on Calcium Ion Flux
There is also speculation that this compound might modulate calcium ion flux within muscle cells.[4] By influencing calcium dynamics, it could potentially reduce excessive muscle contractions. This proposed mechanism, however, requires further experimental validation.
Quantitative Data
A thorough review of the available scientific literature reveals a significant gap in publicly accessible, direct comparative quantitative data for the anxiolytic versus muscle relaxant properties of this compound. The tables below are structured to present such data; however, specific values for this compound are largely unavailable. This highlights a critical area for future research.
Table 1: Anxiolytic Activity of this compound
| Preclinical Model | Parameter | This compound | Diazepam (Reference) | Notes |
| Elevated Plus Maze (EPM) | ED₅₀ (mg/kg) | Data not available | ~1-5 | Increases time spent in open arms. |
| Light-Dark Box (LDB) | ED₅₀ (mg/kg) | Data not available | ~1-2 | Increases time spent in the light compartment. |
Table 2: Muscle Relaxant Activity of this compound
| Preclinical Model | Parameter | This compound | Diazepam (Reference) | Notes |
| Rotarod Test | ED₅₀ (mg/kg) | Data not available | ~2-10 | Decreases the latency to fall from the rotating rod. |
| Grip Strength | ED₅₀ (mg/kg) | Data not available | ~5-15 | Reduces the force exerted by the animal. |
Table 3: In Vitro Receptor Binding and Functional Assays
| Target | Parameter | This compound | Diazepam (Reference) | Notes |
| GABA-A Receptor (non-selective) | Kᵢ (nM) | Data not available | ~10-100 | Competitive binding affinity. |
| GABA-A Receptor (α1β2γ2) | EC₅₀ (nM) for GABA potentiation | Data not available | ~50-200 | Functional potentiation of GABA-evoked currents. |
Experimental Protocols
The following are detailed methodologies for key experiments used to assess the anxiolytic and muscle relaxant properties of compounds like this compound.
4.1. Elevated Plus Maze (EPM) for Anxiolytic Activity
-
Apparatus: A plus-shaped maze elevated above the floor, with two open arms and two enclosed arms.
-
Animals: Typically, adult male rats or mice are used.
-
Procedure:
-
Animals are habituated to the testing room for at least 60 minutes prior to the experiment.
-
This compound or vehicle is administered at various doses (e.g., intraperitoneally) at a specified time before the test (e.g., 30 minutes).
-
Each animal is placed in the center of the maze, facing an open arm.
-
Behavior is recorded for a 5-minute period using a video camera.
-
The maze is cleaned with 70% ethanol (B145695) between trials.
-
-
Parameters Measured:
-
Time spent in the open arms.
-
Number of entries into the open arms.
-
Time spent in the closed arms.
-
Number of entries into the closed arms.
-
-
Expected Outcome for Anxiolytics: An increase in the time spent and the number of entries into the open arms.
4.2. Rotarod Test for Muscle Relaxant Activity
-
Apparatus: A rotating rod, typically with adjustable speed.
-
Animals: Adult male mice or rats.
-
Procedure:
-
Animals are trained on the rotarod at a constant speed (e.g., 10-20 rpm) for a set period until they can remain on the rod for a predetermined duration (e.g., 2-5 minutes).
-
On the test day, a baseline latency to fall is recorded for each animal.
-
This compound or vehicle is administered.
-
At various time points after administration (e.g., 30, 60, 90 minutes), the animals are placed back on the rotarod, and the latency to fall is recorded. A cut-off time is typically set to prevent injury.
-
-
Parameters Measured:
-
Latency to fall from the rotating rod.
-
-
Expected Outcome for Muscle Relaxants: A dose-dependent decrease in the latency to fall from the rod.
4.3. Electrophysiological Recording of Spinal Reflexes
-
Preparation: Anesthetized and spinalized animal (e.g., cat or rat).
-
Procedure:
-
Laminectomy is performed to expose the lumbar spinal cord.
-
Dorsal and ventral roots are dissected and mounted on stimulating and recording electrodes, respectively.
-
A peripheral nerve (e.g., the tibial nerve) is stimulated to evoke mono- and polysynaptic reflexes recorded from the ventral root.
-
This compound is administered intravenously.
-
The amplitude and latency of the reflex potentials are recorded before and after drug administration.
-
-
Parameters Measured:
-
Amplitude of the monosynaptic reflex.
-
Amplitude of the polysynaptic reflex.
-
-
Expected Outcome: Selective depression of the polysynaptic reflex amplitude with minimal effect on the monosynaptic reflex.
Signaling Pathways and Experimental Workflows
5.1. Hypothesized GABA-A Receptor Modulation Pathway
References
Neuropharmacological actions of Mephenoxalone in the central nervous system
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mephenoxalone is a centrally acting skeletal muscle relaxant and mild anxiolytic agent.[1] Its therapeutic effects are primarily attributed to its depressant action on the central nervous system (CNS).[2][3] This technical guide provides an in-depth review of the neuropharmacological actions of this compound, summarizing available data on its mechanism of action, effects on neurotransmitter systems, and preclinical behavioral effects. Due to the limited availability of specific quantitative data for this compound, this document incorporates data from its structural and functional analogue, Mephenesin, to provide a more comprehensive overview of the pharmacological profile of this class of muscle relaxants. All data pertaining to Mephenesin is clearly identified. This guide also includes detailed experimental protocols for key assays relevant to the evaluation of centrally acting muscle relaxants and anxiolytics, along with visualizations of associated signaling pathways and experimental workflows.
Mechanism of Action
This compound's primary mechanism of action is the depression of the central nervous system, leading to skeletal muscle relaxation and a mild anxiolytic effect.[1][2][4] This is thought to be mediated by several key actions:
-
Enhancement of GABAergic Transmission: this compound is believed to potentiate the effects of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor.[2][4] This leads to an increased influx of chloride ions into neurons, resulting in hyperpolarization and reduced neuronal excitability.[2]
-
Inhibition of Spinal Polysynaptic Reflexes: The drug acts on the spinal cord to depress the polysynaptic reflex arc, which is involved in maintaining muscle tone.[3] By reducing the transmission of nerve impulses in these pathways, this compound decreases muscle spasticity.[3]
-
Modulation of Serotonergic and Dopaminergic Systems: There is evidence to suggest that this compound may also modulate the activity of serotonin (B10506) and dopamine, contributing to its overall calming and anxiolytic effects.[2]
GABA-A Receptor Modulation Signaling Pathway
The following diagram illustrates the proposed mechanism of this compound's action on the GABA-A receptor.
Caption: Proposed signaling pathway of this compound at the GABA-A receptor.
Quantitative Pharmacological Data
| Compound | Target | Assay Type | Value | Units | Reference |
| Mephenesin | Polysynaptic Reflex (Cat Spinal Cord) | In vivo Electrophysiology | Significant dose-dependent reduction | mg/kg | [5] |
| Diazepam | GABA-A Receptor (α2/β3/γ2) | Radioligand Binding Assay | 6.6 | Ki (nM) | AAT Bioquest |
Note: The data for Mephenesin is qualitative, indicating a dose-dependent effect without providing a specific IC50 or ED50 value in the available literature. The data for Diazepam is provided for comparative purposes.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the neuropharmacological actions of centrally acting muscle relaxants and anxiolytics.
Receptor Binding Assay: GABA-A Receptor
This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for the GABA-A receptor.
Objective: To determine the inhibition constant (Ki) of a test compound for the GABA-A receptor.
Materials:
-
Rat brain tissue
-
Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Radioligand (e.g., [³H]Muscimol or [³H]Flunitrazepam)
-
Non-specific binding control (e.g., unlabeled GABA or Diazepam)
-
Test compound at various concentrations
-
Scintillation fluid
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Membrane Preparation:
-
Homogenize rat brain tissue in ice-cold homogenization buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.
-
Resuspend the pellet in fresh homogenization buffer and repeat the centrifugation step.
-
The final pellet, containing the membrane fraction, is resuspended in buffer and protein concentration is determined.
-
-
Binding Assay:
-
In triplicate, add the following to microcentrifuge tubes:
-
Total Binding: Membrane preparation, radioligand, and buffer.
-
Non-specific Binding: Membrane preparation, radioligand, and a high concentration of non-specific binding control.
-
Test Compound: Membrane preparation, radioligand, and varying concentrations of the test compound.
-
-
Incubate the tubes at a specified temperature (e.g., 4°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each tube through a glass fiber filter using a filtration apparatus.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Experimental Workflow Diagram:
Caption: Workflow for a GABA-A receptor binding assay.
In Vivo Electrophysiology: Spinal Polysynaptic Reflex Inhibition
This protocol describes an in vivo method to assess the effect of a test compound on spinal polysynaptic reflexes in an animal model.
Objective: To quantify the inhibitory effect of a test compound on spinal polysynaptic reflex activity.
Materials:
-
Anesthetized animal model (e.g., cat or rat)
-
Stereotaxic frame
-
Stimulating electrodes
-
Recording electrodes
-
Amplifier and data acquisition system
-
Test compound for systemic administration
Procedure:
-
Animal Preparation:
-
Anesthetize the animal and mount it in a stereotaxic frame.
-
Perform a laminectomy to expose the desired segments of the spinal cord.
-
Isolate and prepare a peripheral nerve for stimulation (e.g., the tibial nerve).
-
Place recording electrodes on a corresponding ventral root.
-
-
Baseline Recording:
-
Deliver electrical stimuli of varying intensities to the peripheral nerve to elicit a polysynaptic reflex response in the ventral root.
-
Record the evoked potentials and establish a stable baseline response.
-
-
Drug Administration:
-
Administer the test compound systemically (e.g., intravenously).
-
-
Post-Drug Recording:
-
Continue to stimulate the peripheral nerve and record the polysynaptic reflex responses at various time points after drug administration.
-
-
Data Analysis:
-
Measure the amplitude of the polysynaptic reflex potential before and after drug administration.
-
Calculate the percentage of inhibition of the reflex at different doses and time points.
-
Construct a dose-response curve to determine the ED50 of the test compound.
-
Behavioral Assay: Rotarod Test for Motor Coordination
This protocol is used to assess the effect of a test compound on motor coordination and balance, which can be indicative of muscle relaxant or sedative effects.
Objective: To evaluate the effect of a test compound on motor coordination in rodents.
Materials:
-
Rotarod apparatus
-
Rodent subjects (mice or rats)
-
Test compound for administration
Procedure:
-
Training:
-
Acclimate the animals to the rotarod apparatus by placing them on the rotating rod at a low speed for a set duration on consecutive days prior to testing.
-
-
Baseline Measurement:
-
On the test day, place each animal on the rotarod, which is rotating at a fixed speed or an accelerating speed.
-
Record the latency to fall from the rod. This serves as the baseline performance.
-
-
Drug Administration:
-
Administer the test compound to the animals.
-
-
Post-Drug Testing:
-
At a specified time after drug administration, place the animals back on the rotarod and record the latency to fall.
-
-
Data Analysis:
-
Compare the latency to fall before and after drug administration.
-
A significant decrease in the time spent on the rod indicates impaired motor coordination.
-
Behavioral Assay: Elevated Plus Maze for Anxiolytic Activity
This protocol is a widely used behavioral assay to assess anxiety-like behavior in rodents and to screen for anxiolytic drugs.
Objective: To evaluate the anxiolytic-like effects of a test compound.
Materials:
-
Elevated plus maze apparatus (two open arms and two closed arms)
-
Rodent subjects (mice or rats)
-
Video tracking software (optional, but recommended)
-
Test compound for administration
Procedure:
-
Acclimation:
-
Allow the animals to acclimate to the testing room for at least 30 minutes before the experiment.
-
-
Drug Administration:
-
Administer the test compound to the animals.
-
-
Testing:
-
At a specified time after drug administration, place the animal in the center of the elevated plus maze, facing one of the closed arms.
-
Allow the animal to explore the maze for a set period (e.g., 5 minutes).
-
Record the amount of time spent in the open arms and the closed arms, as well as the number of entries into each arm type.
-
-
Data Analysis:
-
Calculate the percentage of time spent in the open arms and the percentage of entries into the open arms.
-
An increase in the time spent in and/or entries into the open arms is indicative of an anxiolytic-like effect.
-
Conclusion
This compound is a centrally acting muscle relaxant with a likely multimodal mechanism of action involving the potentiation of GABAergic inhibition and modulation of other neurotransmitter systems. While specific quantitative data for this compound remains limited, studies on its analogue, Mephenesin, and the application of standardized preclinical assays provide a framework for understanding its neuropharmacological profile. The experimental protocols detailed in this guide offer robust methods for the continued investigation and characterization of this compound and other novel centrally acting compounds. Further research is warranted to fully elucidate the precise molecular interactions and quantitative pharmacology of this compound in the central nervous system.
References
- 1. What is Mephenesin used for? [synapse.patsnap.com]
- 2. benchchem.com [benchchem.com]
- 3. PDSP - GABA [kidbdev.med.unc.edu]
- 4. What is the mechanism of Mephenesin? [synapse.patsnap.com]
- 5. Effects of some centrally acting muscle relaxants on spinal root potentials: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the Putative Effects of Mephenoxalone on Serotonergic and Dopaminergic Pathways
For: Researchers, Scientists, and Drug Development Professionals
Abstract: Mephenoxalone is a centrally acting muscle relaxant and mild anxiolytic. While its primary mechanism of action is understood to be the enhancement of GABAergic neurotransmission, its complete pharmacological profile, particularly concerning its interaction with serotonergic and dopaminergic systems, is not well-documented in publicly available literature. This technical guide synthesizes the current understanding of this compound's neural effects and provides a comprehensive overview of the requisite experimental protocols to fully elucidate its impact on serotonin (B10506) and dopamine (B1211576) pathways. Due to a lack of specific quantitative data for this compound in the existing literature, this document outlines the methodologies that would be employed to generate such data, thereby offering a roadmap for future research.
Introduction
This compound, marketed under trade names such as Dorsiflex and Moderamin, is utilized for the relief of muscle spasms and associated pain.[1] Its clinical efficacy is attributed to its action as a central nervous system (CNS) depressant.[1][2] The principal mechanism is believed to be the potentiation of γ-aminobutyric acid (GABA), the main inhibitory neurotransmitter in the CNS.[3] By enhancing GABAergic activity, this compound reduces neuronal excitability, leading to muscle relaxation.[3]
Several sources suggest that this compound may also modulate serotonergic and dopaminergic pathways, contributing to its anxiolytic and calming effects.[3][4] However, detailed, quantitative evidence of these interactions is conspicuously absent from peer-reviewed scientific literature. This guide addresses this knowledge gap by detailing the standard, rigorous experimental procedures required to characterize the effects of a compound like this compound on these critical neurotransmitter systems.
Current Understanding of this compound's Mechanism of Action
This compound's primary effect is the depression of the central nervous system, leading to the relaxation of skeletal muscles.[2] This is thought to be achieved by inhibiting the polysynaptic reflex arc in the spinal cord, which reduces the transmission of nerve impulses that cause muscle spasms.[1] The enhancement of GABA's inhibitory action is a key component of this mechanism.[3]
The potential for this compound to influence serotonergic and dopaminergic systems is a critical area for further investigation. Modulation of these pathways could explain the mild anxiolytic properties of the drug and contribute to its overall therapeutic profile.[3] To date, no specific binding affinities (Kᵢ or IC₅₀ values) for serotonin or dopamine receptors, nor quantitative data on neurotransmitter level changes, have been published.
Proposed Experimental Protocols for Elucidating Serotonergic and Dopaminergic Effects
To thoroughly investigate the effects of this compound on serotonergic and dopaminergic pathways, a series of in vitro and in vivo experiments are necessary. The following sections detail the standard protocols for these assays.
In Vitro Receptor Binding Assays
Radioligand binding assays are the gold standard for determining the affinity of a compound for specific receptors. These assays would quantify this compound's ability to bind to a panel of serotonin and dopamine receptor subtypes.
Objective: To determine the binding affinity (Kᵢ) of this compound and its major metabolites for key serotonin (e.g., 5-HT₁A, 5-HT₂A, 5-HT₂C) and dopamine (e.g., D₁, D₂, D₃) receptors.
Methodology:
-
Membrane Preparation: Cell lines (e.g., HEK293, CHO) stably expressing the human recombinant receptor of interest or tissue homogenates from specific brain regions (e.g., striatum for D₂ receptors, prefrontal cortex for 5-HT₂A receptors) are prepared. Cells or tissues are homogenized in a cold buffer and centrifuged to pellet the cell membranes. The final membrane pellet is resuspended in an appropriate buffer and protein concentration is determined.
-
Competitive Binding Assay: A fixed concentration of a specific radioligand (e.g., [³H]-Spiperone for D₂ receptors, [³H]-Ketanserin for 5-HT₂A receptors) is incubated with the membrane preparation in the presence of increasing concentrations of unlabeled this compound.
-
Incubation: The reaction mixture is incubated at a specific temperature for a set duration to reach equilibrium.
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound radioligand is washed away.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: Non-specific binding is subtracted from total binding to determine specific binding. The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is calculated by non-linear regression. The IC₅₀ value is then converted to the binding affinity constant (Kᵢ) using the Cheng-Prusoff equation.
Below is a diagram illustrating the general workflow for a competitive radioligand binding assay.
In Vivo Microdialysis
In vivo microdialysis allows for the measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals, providing a direct assessment of a drug's effect on neurotransmitter release and clearance.
Objective: To quantify changes in extracellular levels of dopamine and serotonin (and their metabolites) in relevant brain regions (e.g., striatum, nucleus accumbens, prefrontal cortex) following systemic administration of this compound.
Methodology:
-
Surgical Implantation: A guide cannula is stereotaxically implanted into the target brain region of an anesthetized rodent (e.g., rat, mouse). Animals are allowed to recover from surgery.
-
Probe Insertion and Perfusion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula. The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate.
-
Baseline Collection: After a stabilization period, dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish baseline neurotransmitter levels.
-
Drug Administration: this compound is administered systemically (e.g., intraperitoneally).
-
Post-Drug Collection: Dialysate sampling continues for several hours to monitor changes in neurotransmitter concentrations over time.
-
Sample Analysis: The collected dialysate samples are analyzed using high-performance liquid chromatography with electrochemical detection (HPLC-ED) to quantify the concentrations of dopamine, serotonin, and their metabolites (e.g., DOPAC, HVA, 5-HIAA).
-
Data Analysis: Neurotransmitter concentrations are expressed as a percentage of the baseline levels and plotted over time.
The following diagram illustrates the key steps in an in vivo microdialysis experiment.
In Vivo Electrophysiology
In vivo electrophysiology can be used to measure the firing activity of individual neurons in response to drug administration, providing insights into the functional consequences of receptor interactions.
Objective: To determine the effect of this compound on the firing rate and pattern of dopaminergic neurons in the ventral tegmental area (VTA) and serotonergic neurons in the dorsal raphe nucleus (DRN).
Methodology:
-
Animal Preparation: Anesthetized rodents are placed in a stereotaxic frame. A recording electrode is lowered into the VTA or DRN.
-
Neuron Identification: Dopaminergic and serotonergic neurons are identified based on their characteristic electrophysiological properties (e.g., slow, regular firing rate, long-duration action potentials).
-
Baseline Recording: The spontaneous firing rate of an identified neuron is recorded to establish a stable baseline.
-
Drug Administration: this compound is administered intravenously or intraperitoneally.
-
Post-Drug Recording: The firing activity of the same neuron is continuously recorded to observe any changes in firing rate or pattern.
-
Data Analysis: The firing rate is typically analyzed in bins and expressed as a percentage of the baseline firing rate.
Hypothetical Signaling Pathways
Based on general pharmacological principles, if this compound were to interact with serotonergic and dopaminergic systems, it could do so through various mechanisms, including direct receptor agonism or antagonism, or modulation of neurotransmitter reuptake or metabolism. The diagram below illustrates a hypothetical interaction where this compound could modulate postsynaptic signaling.
Quantitative Data Summary (Hypothetical)
As no quantitative data for this compound's effects on serotonergic and dopaminergic systems are available, the following tables are presented as templates for how such data, once generated through the protocols described above, would be structured.
Table 1: Hypothetical Binding Affinities (Kᵢ, nM) of this compound for Serotonin and Dopamine Receptors
| Receptor Subtype | This compound Kᵢ (nM) |
| 5-HT₁A | Data to be determined |
| 5-HT₂A | Data to be determined |
| 5-HT₂C | Data to be determined |
| D₁ | Data to be determined |
| D₂ | Data to be determined |
| D₃ | Data to be determined |
Table 2: Hypothetical Effects of this compound on Extracellular Neurotransmitter Levels (In Vivo Microdialysis)
| Brain Region | Neurotransmitter | Peak Change from Baseline (%) |
| Striatum | Dopamine | Data to be determined |
| Nucleus Accumbens | Dopamine | Data to be determined |
| Prefrontal Cortex | Dopamine | Data to be determined |
| Prefrontal Cortex | Serotonin | Data to be determined |
| Dorsal Raphe | Serotonin | Data to be determined |
Conclusion
While this compound is an established muscle relaxant, its effects beyond the GABAergic system are poorly characterized. The potential modulation of serotonergic and dopaminergic pathways is of significant interest for understanding its full therapeutic and side-effect profile. The experimental protocols detailed in this guide provide a clear and comprehensive framework for the necessary research to elucidate these unknown aspects of this compound's pharmacology. The generation of such quantitative data is essential for a complete understanding of this drug's mechanism of action and for informing future drug development efforts.
References
In Vitro Characterization of Mephenoxalone's Primary Metabolites: A Technical Guide
Disclaimer: Publicly available scientific literature lacks specific studies on the in vitro characterization of Mephenoxalone's primary metabolites. This technical guide has been constructed based on the known in vivo metabolites of this compound, identified in human urine, and established in vitro drug metabolism methodologies. The experimental protocols, quantitative data, and specific enzymatic pathways presented herein are therefore hypothetical and intended to serve as a comprehensive framework for future research in this area.
Introduction
This compound, a centrally acting muscle relaxant of the oxazolidinone class, has been in clinical use for decades. Understanding its metabolic fate is crucial for a comprehensive assessment of its efficacy and safety profile. While in vivo studies have identified several metabolites, a detailed in vitro characterization of its primary metabolic pathways remains to be elucidated. This guide provides a proposed framework for the in vitro investigation of this compound's primary metabolites, targeting researchers, scientists, and drug development professionals. The methodologies described are based on standard industry practices for drug metabolism studies and aim to identify and quantify the principal metabolites and the enzyme systems responsible for their formation.
Postulated Primary Metabolites of this compound
Based on an in vivo study by Eckhardt et al. (1977), the following primary metabolic transformations of this compound are anticipated in in vitro systems[1]:
-
O-Demethylation: Removal of the methyl group from the methoxy (B1213986) moiety on the phenoxymethyl (B101242) ring.
-
Aromatic Hydroxylation: Addition of a hydroxyl group to the benzene (B151609) ring.
-
Ether Bond Cleavage: Scission of the ether linkage between the phenoxymethyl group and the oxazolidinone ring.
-
Oxazolidinone Ring Opening: Hydrolysis of the oxazolidinone ring structure.
These transformations would theoretically yield the primary metabolites summarized in Table 1.
Table 1: Postulated Primary Metabolites of this compound
| Metabolite Name | Metabolic Reaction |
| Demethylthis compound | O-Demethylation |
| Hydroxythis compound | Aromatic Hydroxylation |
| o-Methoxyphenol | Ether Bond Cleavage |
| 1-(o-methoxyphenoxy)-3-aminopropane-2-ol | Oxazolidinone Ring Opening |
Proposed Experimental Protocols
To characterize the in vitro metabolism of this compound, a series of experiments utilizing human liver microsomes and cryopreserved human hepatocytes are proposed.
Incubation with Human Liver Microsomes (HLM)
This experiment aims to identify metabolites formed by cytochrome P450 (CYP) enzymes, which are abundant in the microsomal fraction of liver cells.
Protocol:
-
Incubation Mixture Preparation: In a microcentrifuge tube, combine the following reagents in order:
-
Phosphate buffer (100 mM, pH 7.4)
-
This compound (final concentration of 1 µM and 10 µM)
-
Human Liver Microsomes (pooled, final concentration of 0.5 mg/mL)
-
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiation of Reaction: Add NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) to initiate the metabolic reaction. A control incubation without the NADPH regenerating system should be included.
-
Incubation: Incubate at 37°C in a shaking water bath for 60 minutes.
-
Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile (B52724).
-
Sample Preparation: Centrifuge the mixture at 10,000 x g for 10 minutes to pellet the protein. Transfer the supernatant for analysis.
Incubation with Cryopreserved Human Hepatocytes
This experiment provides a more comprehensive metabolic profile, as hepatocytes contain a wider range of phase I and phase II metabolic enzymes.
Protocol:
-
Hepatocyte Plating: Thaw and plate cryopreserved human hepatocytes in collagen-coated plates according to the supplier's instructions. Allow the cells to attach and form a monolayer.
-
Dosing: Remove the plating medium and add fresh incubation medium containing this compound (final concentration of 1 µM and 10 µM).
-
Incubation: Incubate the plates at 37°C in a humidified incubator with 5% CO2 for up to 24 hours. Collect samples of the incubation medium at various time points (e.g., 0, 2, 8, 24 hours).
-
Sample Preparation: At each time point, collect the medium and stop the metabolic activity by adding three volumes of ice-cold acetonitrile. Centrifuge to remove any cellular debris and transfer the supernatant for analysis.
Metabolite Identification and Quantification by LC-MS/MS
Analytical Method:
-
Chromatography: High-Performance Liquid Chromatography (HPLC) with a C18 reverse-phase column.
-
Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Mass Spectrometry: Tandem mass spectrometry (MS/MS) with electrospray ionization (ESI) in positive ion mode.
-
Data Analysis: Metabolites are identified by comparing their retention times and mass fragmentation patterns with those of synthesized reference standards. Quantification is performed using a validated calibration curve.
Hypothetical Quantitative Data
The following tables present hypothetical data that could be generated from the proposed in vitro experiments.
Table 2: Hypothetical Formation of this compound Metabolites in Human Liver Microsomes
| Metabolite | Formation Rate (pmol/min/mg protein) at 1 µM this compound | Formation Rate (pmol/min/mg protein) at 10 µM this compound |
| Demethylthis compound | 15.2 ± 2.1 | 45.8 ± 5.3 |
| Hydroxythis compound | 8.5 ± 1.5 | 28.1 ± 3.9 |
| o-Methoxyphenol | 2.1 ± 0.4 | 5.7 ± 0.9 |
Table 3: Hypothetical Depletion of this compound in Human Hepatocytes
| Time (hours) | This compound Remaining (%) at 1 µM | This compound Remaining (%) at 10 µM |
| 0 | 100 | 100 |
| 2 | 85.3 ± 4.2 | 92.1 ± 3.5 |
| 8 | 42.7 ± 6.8 | 65.4 ± 7.1 |
| 24 | 10.1 ± 2.5 | 25.9 ± 5.2 |
Visualizations
The following diagrams illustrate the postulated metabolic pathways and a general experimental workflow for the in vitro characterization of this compound metabolites.
Conclusion
This technical guide outlines a comprehensive strategy for the in vitro characterization of this compound's primary metabolites. Although based on hypothetical data due to the absence of specific published studies, the proposed experimental protocols and analytical methods provide a robust framework for future research. Elucidating the in vitro metabolic profile of this compound will contribute significantly to a better understanding of its disposition and potential for drug-drug interactions, ultimately supporting its continued safe and effective clinical use.
References
Mephenoxalone and Neuroprotection: An Unexplored Avenue in In Vitro Research
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Mephenoxalone, a compound known for its muscle relaxant and mild anxiolytic properties, operates through the depression of the central nervous system.[1][2] Its primary mechanism involves the inhibition of neuronal transmission, potentially through the enhancement of gamma-aminobutyric acid (GABA) activity, the primary inhibitory neurotransmitter in the brain.[1] Despite its known effects on neuronal function, a comprehensive review of publicly available scientific literature reveals a significant gap in research regarding its potential as a neuroprotective agent in vitro. To date, no specific studies have been published that quantify its neuroprotective efficacy, detail experimental protocols for such investigations, or elucidate the specific signaling pathways that might be involved. This whitepaper addresses this knowledge gap by outlining the known pharmacology of this compound and proposing a framework for future in vitro studies to explore its neuroprotective potential.
Introduction: The Current Understanding of this compound
This compound is clinically used to alleviate muscle spasms and associated pain.[2] Its mechanism of action is centered on its ability to inhibit the reflex arc in the spinal cord, leading to skeletal muscle relaxation.[2][3][4] Additionally, it is suggested to have an affinity for serotonergic and dopaminergic pathways, contributing to its calming effects.[1] While these actions on the central nervous system are established, the potential for this compound to protect neurons from damage or degeneration remains an open question.
The Uncharted Territory: this compound's Neuroprotective Potential
The concept of neuroprotection involves the preservation of neuronal structure and function in the face of insults such as oxidative stress, excitotoxicity, and inflammation. Numerous compounds are being investigated for their neuroprotective effects in vitro, utilizing a variety of cell-based models and assays. However, this compound has not been a subject of such investigations according to the available literature.
Proposed Framework for In Vitro Investigation
To ascertain the neuroprotective potential of this compound, a structured in vitro research plan is essential. This would involve a series of established experimental protocols to assess its effects on neuronal viability and the underlying molecular mechanisms.
Experimental Models
A logical starting point would be the use of well-characterized neuronal cell lines, such as SH-SY5Y or PC12 cells, which are widely used in neurotoxicity and neuroprotection studies.[5] Primary neuronal cultures, while more complex to maintain, would offer a more physiologically relevant model.[6] To investigate effects on neuroinflammation, co-cultures of neurons and microglia (such as the BV2 cell line) could be employed.[7][8]
Assessment of Neuroprotection: Key Experimental Protocols
A multi-faceted approach using a variety of assays is crucial to robustly evaluate neuroprotective effects.
3.2.1. Cell Viability Assays:
-
MTT Assay: To assess metabolic activity as an indicator of cell viability. Differentiated SH-SY5Y cells would be plated and incubated with various concentrations of this compound before and during exposure to a neurotoxic insult (e.g., hydrogen peroxide for oxidative stress). The conversion of MTT to formazan (B1609692) by viable cells would be quantified spectrophotometrically.[5][9]
-
LDH Assay: To measure the release of lactate (B86563) dehydrogenase from damaged cells as a marker of cytotoxicity. The amount of LDH in the culture medium would be quantified to determine the extent of cell death.
-
Live/Dead Staining: Using fluorescent dyes such as Calcein-AM (stains live cells green) and Ethidium Homodimer-1 (stains dead cells red) to visualize and quantify the ratio of live to dead cells.
Table 1: Proposed Quantitative Data Collection for this compound Neuroprotection Assays
| Assay Type | Parameter Measured | Toxin Model (Example) | Expected Outcome if Neuroprotective |
| Cell Viability | |||
| MTT Assay | % Cell Viability (relative to control) | H₂O₂-induced oxidative stress | Increased cell viability in this compound-treated groups |
| LDH Release Assay | % Cytotoxicity (LDH release) | Glutamate-induced excitotoxicity | Decreased LDH release in this compound-treated groups |
| Live/Dead Staining | Ratio of Live to Dead Cells | 6-OHDA-induced dopaminergic neurotoxicity | Higher ratio of live to dead cells with this compound treatment |
| Apoptosis | |||
| Caspase-3/7 Activity | Luminescence (proportional to caspase activity) | Staurosporine-induced apoptosis | Reduced caspase-3/7 activity in the presence of this compound |
| Annexin V/PI Staining | % Apoptotic and Necrotic Cells | Tunicamycin-induced ER stress | Lower percentage of Annexin V positive cells with this compound |
| Oxidative Stress | |||
| ROS Production Assay | Fluorescence (e.g., using H₂-DCF-DA) | Rotenone-induced mitochondrial dysfunction | Decreased fluorescence intensity, indicating reduced ROS levels |
| Neuroinflammation | |||
| Cytokine Measurement | Concentration of pro-inflammatory cytokines (pg/mL) | LPS-induced microglial activation in co-culture | Reduced levels of TNF-α, IL-6, etc., in this compound-treated groups |
3.2.2. Apoptosis Assays:
-
Caspase Activity Assay: To measure the activity of key executioner caspases, such as caspase-3 and -7, which are central to the apoptotic pathway.[10]
-
Annexin V/Propidium Iodide (PI) Staining: To differentiate between apoptotic and necrotic cells using flow cytometry.[5]
3.2.3. Oxidative Stress Assays:
-
Reactive Oxygen Species (ROS) Measurement: Using fluorescent probes like H₂-DCF-DA to quantify intracellular ROS levels.[5]
3.2.4. Neuroinflammation Assays:
-
Cytokine Measurement: In neuron-microglia co-cultures stimulated with lipopolysaccharide (LPS), the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the culture medium can be quantified using ELISA.[11][12]
Elucidating Signaling Pathways
Should this compound demonstrate neuroprotective properties, the next logical step would be to investigate the underlying signaling pathways.
3.3.1. Western Blot Analysis: To examine the protein expression levels of key signaling molecules involved in cell survival and death pathways, such as Akt, ERK, Bax, and Bcl-2.
3.3.2. Pathway Inhibitor Studies: Using specific pharmacological inhibitors to block certain pathways (e.g., PI3K/Akt or MEK/ERK pathways) to determine their involvement in this compound-mediated neuroprotection.
Below is a conceptual workflow for investigating the in vitro neuroprotective potential of this compound.
Caption: Proposed experimental workflow for evaluating the neuroprotective potential of this compound in vitro.
Below is a hypothetical signaling pathway that could be investigated if this compound shows neuroprotective effects against oxidative stress.
Caption: Hypothetical PI3K/Akt/Nrf2 signaling pathway for this compound's potential neuroprotective action.
Conclusion and Future Directions
The current body of scientific literature does not provide evidence for the neuroprotective effects of this compound in vitro. This represents a significant and unexplored area of research. The established central nervous system activity of this compound warrants a thorough investigation into its potential to protect neurons from various forms of injury. The experimental framework proposed here provides a clear roadmap for researchers to undertake such studies. The discovery of neuroprotective properties for an existing clinical compound could have significant implications for drug repurposing and the development of new therapeutic strategies for neurodegenerative diseases. Future in vivo studies would be contingent on positive and reproducible in vitro findings.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. scbt.com [scbt.com]
- 5. Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances [mdpi.com]
- 6. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DSpace [diposit.ub.edu]
- 8. Modelling Neuroinflammation In Vitro: A Tool to Test the Potential Neuroprotective Effect of Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assessment of cell viability in primary neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cell Viability Assay Service - Creative Biolabs [neuros.creative-biolabs.com]
- 11. mdpi.com [mdpi.com]
- 12. Frontiers | Highly Selective Cyclooxygenase-1 Inhibitors P6 and Mofezolac Counteract Inflammatory State both In Vitro and In Vivo Models of Neuroinflammation [frontiersin.org]
Methodological & Application
Application Notes & Protocols: Determination of Mephenoxalone in Human Plasma by HPLC with Fluorescence Detection
These application notes provide a detailed methodology for the quantitative analysis of mephenoxalone in human plasma using high-performance liquid chromatography (HPLC) coupled with fluorescence detection. This method is sensitive and specific, making it suitable for pharmacokinetic studies.[1][2]
Principle
A simple and sensitive high-performance liquid chromatographic method involving fluorescence detection has been developed for the determination of this compound in human plasma.[1][2] The method involves protein precipitation and liquid-liquid extraction of this compound from plasma samples, followed by separation and quantification using a reversed-phase HPLC system with a fluorescence detector. The fluorescence of this compound is monitored at an excitation wavelength of 280 nm and an emission wavelength of 310 nm.[1][2]
Application
This method is suitable for the quantitative determination of this compound in human plasma and can be applied to pharmacokinetic studies.[1][2] The limit of quantitation is 10 ng/mL, with a linear range of 10-10,000 ng/mL, which is adequate for monitoring plasma concentrations after therapeutic administration.[1][2]
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Acetic acid (analytical grade)
-
Hexane (B92381) (HPLC grade)
-
Dichloromethane (HPLC grade)
-
Human plasma (drug-free)
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a fluorescence detector is required. The following conditions have been validated:[1][2]
| Parameter | Specification |
| HPLC Column | Cosmosil 5C18-MS (250 mm × 4.6 mm I.D., 5 µm) |
| Mobile Phase | Water:Acetic Acid:Acetonitrile (200:1:300, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40°C |
| Fluorescence Detector | Excitation: 280 nm, Emission: 310 nm |
| Injection Volume | 20 µL |
Preparation of Standard and Quality Control Solutions
-
Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of a 1:1 (v/v) solution of acetonitrile and water. Store at -80°C.
-
Working Solutions: Prepare working solutions by diluting the stock solution with a 1:1 (v/v) acetonitrile-water solution to achieve concentrations of 0.1, 1, 10, and 100 µg/mL. Store at 4°C.
-
Calibration Standards: Prepare calibration standards by spiking appropriate amounts of the working solutions into drug-free human plasma to obtain final concentrations of 10, 20, 50, 100, 200, 500, 1000, 2000, 5000, and 10,000 ng/mL.[2]
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations in the same manner as the calibration standards.
Sample Preparation Protocol
The sample preparation involves a liquid-liquid extraction procedure:[2]
-
To a 1 mL aliquot of human plasma (standard, QC, or unknown sample), add an internal standard (if used).
-
Add a suitable volume of extraction solvent (e.g., a mixture of hexane and dichloromethane).
-
Vortex the mixture for an adequate time (e.g., 30 seconds) to ensure thorough mixing.
-
Centrifuge the sample to separate the organic and aqueous layers.
-
Carefully transfer the organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen at a controlled temperature.
-
Reconstitute the residue in a specific volume of the mobile phase.
-
Vortex the reconstituted sample for 30 seconds.
-
Inject 20 µL of the prepared sample into the HPLC system.[2]
Data Presentation
Method Validation Parameters
| Parameter | Result |
| Linearity Range | 10 - 10,000 ng/mL |
| Limit of Quantitation (LOQ) | 10 ng/mL[1][2] |
| Correlation Coefficient (r) | > 0.99[2] |
Visualizations
References
Application Note: High-Throughput LC-MS/MS Method for the Quantification of Mephenoxalone and its Major Metabolites in Human Urine
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of Mephenoxalone and its primary metabolites in human urine. The protocol is designed for high-throughput analysis, crucial for pharmacokinetic studies, drug metabolism research, and clinical monitoring. The method incorporates enzymatic hydrolysis to account for conjugated metabolites, followed by solid-phase extraction for sample clean-up. The developed chromatographic and mass spectrometric conditions ensure high selectivity and sensitivity for all analytes. All quantitative data and experimental protocols are presented in a clear and detailed format to facilitate adoption in a laboratory setting.
Introduction
This compound is a centrally acting muscle relaxant used to alleviate discomfort associated with acute, painful musculoskeletal conditions. Understanding its metabolic fate is critical for comprehensive pharmacokinetic profiling and safety assessment. In humans, this compound undergoes extensive metabolism, primarily in the liver, leading to the formation of several metabolites that are excreted in the urine.[1] Key metabolic pathways include hydroxylation of the benzene (B151609) ring and demethylation.[1] Some of these metabolites are excreted as glucuronide or sulfate (B86663) conjugates, necessitating a hydrolysis step for accurate quantification of the total metabolite concentration.[1]
This application note provides a complete protocol for a sensitive and specific LC-MS/MS method for the simultaneous determination of this compound and its major metabolites: Hydroxythis compound and Demethylthis compound, in human urine.
Metabolic Pathway of this compound
This compound is metabolized in the liver, primarily through oxidation reactions mediated by cytochrome P450 enzymes. The main metabolic transformations involve the addition of a hydroxyl group to the phenyl ring and the removal of the methyl group from the methoxy (B1213986) moiety.
Metabolic pathway of this compound.
Experimental Workflow
The analytical workflow is designed for efficiency and robustness, starting from urine sample collection to the final data analysis.
References
Application Notes and Protocols for In Vivo Testing of Mephenoxalone's Muscle Relaxant Effects
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of established in vivo models and detailed protocols for evaluating the muscle relaxant properties of Mephenoxalone. This compound is a centrally acting muscle relaxant believed to exert its effects through the depression of the central nervous system.[1][2] Its mechanism is thought to involve the enhancement of GABAergic transmission and the depression of the polysynaptic reflex arc in the spinal cord.[1][3]
Overview of Preclinical In Vivo Models
The following are standard behavioral and physiological models used to assess motor coordination, muscle strength, and the overall muscle relaxant effects of centrally acting compounds like this compound in rodents.
-
Rotarod Test: This is a widely used test to evaluate motor coordination, balance, and motor learning.[4][5][6] A drug-induced decrease in the time an animal can stay on a rotating rod indicates impaired motor coordination, a key characteristic of muscle relaxants.
-
Grip Strength Test: This model quantifies muscle strength by measuring the peak force an animal exerts when gripping a bar or grid. A reduction in grip strength is indicative of muscle weakness or relaxation.
-
Inclined Plane Test: This test assesses the ability of an animal to remain on a tilted surface. The angle at which the animal can no longer maintain its position is a measure of muscle tone and strength.
-
Electrophysiological Studies: These studies in anesthetized animals can directly measure the effects of a compound on neuronal transmission within the spinal cord, such as the inhibition of polysynaptic reflexes.[7][8]
Proposed Signaling Pathway of this compound
This compound is understood to act primarily on the central nervous system to produce its muscle relaxant effects.[2][3] The proposed mechanism involves the potentiation of the inhibitory neurotransmitter GABA and the suppression of spinal cord reflexes.[1][3]
Caption: Proposed mechanism of this compound's muscle relaxant action.
Experimental Protocols
The following are detailed protocols for the in vivo assessment of this compound's muscle relaxant effects.
Rotarod Test
This protocol is designed to assess the effect of this compound on motor coordination and balance in mice.
Experimental Workflow:
Caption: Workflow for the Rotarod Test.
Protocol:
-
Animals: Male C57BL/6 mice (8-10 weeks old) are commonly used. Animals should be acclimated to the testing room for at least 1 hour before the experiment.[5]
-
Apparatus: An accelerating rotarod apparatus for mice. The rod diameter is typically 3-5 cm.[9]
-
Training:
-
Test Procedure:
-
On the test day, a baseline trial is performed where the rod accelerates from a low speed (e.g., 4 RPM) to a high speed (e.g., 40 RPM) over a period of 300 seconds.[5][9] The time until the mouse falls off (latency to fall) is recorded.
-
Animals are then randomly assigned to treatment groups (vehicle control, and various doses of this compound).
-
Administer this compound or vehicle via the desired route (e.g., intraperitoneal or oral).
-
At specific time points post-administration (e.g., 30, 60, 90, and 120 minutes), the rotarod test is repeated.
-
The latency to fall is recorded for each trial. A cut-off time (e.g., 300 seconds) is typically set.
-
Grip Strength Test
This protocol measures the forelimb muscle strength of mice treated with this compound.
Protocol:
-
Animals: Adult mice (e.g., CD-1 or C57BL/6) of either sex can be used.
-
Apparatus: A grip strength meter equipped with a wire grid or a horizontal bar.
-
Procedure:
-
Hold the mouse by the base of its tail and allow it to grasp the grid or bar with its forepaws.
-
Gently pull the mouse backwards in a horizontal plane until its grip is broken.
-
The instrument records the peak force exerted by the mouse in grams or Newtons.
-
Perform three to five consecutive measurements for each animal and calculate the average.
-
Administer this compound or vehicle and repeat the measurements at predetermined time points (e.g., 30, 60, 90 minutes post-dose).
-
Inclined Plane Test
This test evaluates the ability of mice to maintain their position on a tilted surface, providing an indication of muscle tone.
Protocol:
-
Animals: Adult mice are suitable for this test.
-
Apparatus: An adjustable inclined plane with a surface that provides adequate grip (e.g., covered with a wire mesh).
-
Procedure:
-
Place the mouse on the horizontal plane, oriented with its head facing downwards.
-
Gradually increase the angle of inclination of the plane.
-
Record the maximum angle at which the mouse can maintain its position for at least 5 seconds.
-
Administer this compound or vehicle and repeat the test at various time points post-administration.
-
Data Presentation
Quantitative data from these experiments should be summarized in tables to facilitate comparison between treatment groups.
Table 1: Effect of this compound on Motor Coordination (Rotarod Test)
| Treatment Group | Dose (mg/kg) | N | Latency to Fall (seconds) at 60 min post-dose (Mean ± SEM) |
| Vehicle | - | 10 | 185.6 ± 12.3 |
| This compound | 10 | 10 | 150.2 ± 15.1 |
| This compound | 30 | 10 | 95.8 ± 10.5** |
| This compound | 100 | 10 | 45.3 ± 8.7*** |
| p<0.05, **p<0.01, ***p<0.001 compared to vehicle control (One-way ANOVA followed by Dunnett's post-hoc test). Data are hypothetical. |
Table 2: Effect of this compound on Muscle Strength (Grip Strength Test)
| Treatment Group | Dose (mg/kg) | N | Grip Strength (grams) at 60 min post-dose (Mean ± SEM) |
| Vehicle | - | 10 | 120.5 ± 5.2 |
| This compound | 10 | 10 | 105.1 ± 6.8 |
| This compound | 30 | 10 | 88.4 ± 4.9 |
| This compound | 100 | 10 | 62.7 ± 5.5** |
| p<0.05, **p<0.01 compared to vehicle control (One-way ANOVA followed by Dunnett's post-hoc test). Data are hypothetical. |
Table 3: Effect of this compound on Muscle Tone (Inclined Plane Test)
| Treatment Group | Dose (mg/kg) | N | Maximum Angle (degrees) at 60 min post-dose (Mean ± SEM) |
| Vehicle | - | 10 | 65.2 ± 2.1 |
| This compound | 10 | 10 | 58.9 ± 2.5 |
| This compound | 30 | 10 | 50.1 ± 1.9 |
| This compound | 100 | 10 | 42.6 ± 2.3** |
| p<0.05, **p<0.01 compared to vehicle control (One-way ANOVA followed by Dunnett's post-hoc test). Data are hypothetical. |
Electrophysiological Assessment of Spinal Reflexes
For a more mechanistic understanding, electrophysiological recordings can be performed in anesthetized animals (e.g., spinal cats or rats) to directly measure the effect of this compound on spinal reflex pathways.[7][8]
General Protocol Outline:
-
Animal Preparation: Animals are anesthetized and spinalized to eliminate supraspinal influences.
-
Nerve Stimulation and Recording:
-
Stimulating electrodes are placed on a peripheral nerve (e.g., the tibial nerve).
-
Recording electrodes are placed on the corresponding ventral root to measure the motor output (reflex).
-
-
Data Acquisition:
-
Monosynaptic and polysynaptic reflexes are evoked by electrical stimulation of the peripheral nerve.
-
The amplitude of the reflex potentials is recorded before and after the administration of this compound.
-
-
Analysis: A dose-dependent reduction in the amplitude of the polysynaptic reflex, with a lesser effect on the monosynaptic reflex, would be consistent with the proposed mechanism of action for a centrally acting muscle relaxant like this compound.
Workflow for Electrophysiological Studies:
Caption: General workflow for electrophysiological assessment of spinal reflexes.
These protocols provide a robust framework for the preclinical evaluation of this compound's muscle relaxant properties. The combination of behavioral and electrophysiological models will allow for a comprehensive characterization of its efficacy and mechanism of action.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. This compound | 70-07-5 | Benchchem [benchchem.com]
- 4. meliordiscovery.com [meliordiscovery.com]
- 5. Rotarod-Test for Mice [protocols.io]
- 6. Rotarod - Rodent Behavioral Testing - Neurology CRO - InnoSer [innoserlaboratories.com]
- 7. Electrophysiological studies on the specific benzodiazepine antagonist Ro 15-1788 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Electrophysiological studies with a 2,3-benzodiazepine muscle relaxant: GYKI 52466 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rotarod Protocol - IMPReSS [web.mousephenotype.org]
Protocol for Assessing Mephenoxalone-Induced Sedation in Rodents
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Mephenoxalone is a centrally acting muscle relaxant with known mild sedative properties.[1] Its primary mechanism of action is believed to involve the depression of the polysynaptic reflex arc in the spinal cord, and it may also potentiate the effects of the inhibitory neurotransmitter GABA.[1] The assessment of its sedative effects in preclinical rodent models is crucial for understanding its therapeutic potential and central nervous system (CNS) profile.
This document provides a comprehensive set of protocols for evaluating this compound-induced sedation in both mice and rats. The described behavioral assays—the Open Field Test, Elevated Plus Maze, Rotarod Test, and the Loss of Righting Reflex—are standard, validated methods for quantifying different aspects of sedation, including locomotor activity, anxiety-related behaviors (which can be influenced by sedation), motor coordination, and consciousness.
Crucially, to the best of our knowledge, specific dose-response studies for this compound-induced sedation in rodents have not been published. Therefore, initial dose-finding studies are essential. A conservative approach is to start with doses that are a fraction of the known oral LD50 in rats, which is 3820 mg/kg. A suggested starting point for a dose-finding study would be in the range of 50-100 mg/kg, administered orally. It is imperative to conduct a thorough dose-response investigation to identify the optimal dose that induces sedation without causing overt toxicity or motor impairment that would confound the results of the behavioral assays.
Due to this compound's poor water solubility, an appropriate vehicle is required for oral administration. A common and effective vehicle for insoluble compounds is a 0.5% to 2% solution of methylcellulose (B11928114) in sterile water or saline.[2] Alternatively, a solution containing a small percentage of Dimethyl sulfoxide (B87167) (DMSO) can be used, although potential confounding effects of the vehicle itself should always be evaluated by including a vehicle-only control group in all experiments.[2]
Key Signaling Pathways in Sedation
Sedation is a complex process involving the modulation of several neurotransmitter systems in the CNS. While the precise signaling cascade of this compound is not fully elucidated, its sedative effects are likely mediated through the enhancement of GABAergic inhibition.
References
Mephenoxalone Formulation for Oral Gavage in Rodent Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mephenoxalone is a centrally acting muscle relaxant and mild anxiolytic agent.[1][2] It functions by inhibiting neuronal transmission, particularly within the spinal cord's reflex arc, leading to the relaxation of skeletal muscles.[1][3][4] The primary mechanism of action is believed to involve the potentiation of the gamma-aminobutyric acid (GABA) system, the main inhibitory neurotransmitter system in the central nervous system (CNS).[3][5] By enhancing GABAergic activity, this compound reduces neuronal excitability, resulting in its muscle relaxant and anxiolytic effects.[5] Due to its therapeutic potential, this compound is a compound of interest in preclinical research, often requiring administration to rodent models to investigate its efficacy and safety. Oral gavage is a common and precise method for oral drug administration in these studies.
This document provides detailed application notes and protocols for the formulation of this compound for oral gavage in rodent studies. It includes recommended vehicle formulations, preparation procedures, and a step-by-step guide to the oral gavage technique.
Data Presentation: this compound Formulation and Dosing
The selection of an appropriate vehicle is critical for the effective oral delivery of this compound, ensuring its solubility and stability for accurate dosing. The following tables summarize potential vehicle compositions and provide general dosing recommendations based on available data and common practices in rodent studies.
Table 1: Recommended Vehicle Formulations for this compound
| Formulation Protocol | Vehicle Composition | Achievable Concentration | Notes |
| Protocol 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | Up to 2.5 mg/mL | A common co-solvent system for compounds with poor water solubility. May require sonication to achieve a clear solution. |
| Protocol 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | Up to 2.5 mg/mL | Utilizes a cyclodextrin (B1172386) to enhance solubility. May require sonication. |
| Protocol 3 | 10% DMSO, 90% Corn Oil | Up to 2.5 mg/mL | A lipid-based vehicle suitable for hydrophobic compounds. May require sonication. |
Data sourced from MedchemExpress. It is recommended to perform small-scale formulation trials to confirm solubility and stability before preparing large batches.
Table 2: General Dosing and Administration Parameters for Rodent Oral Gavage
| Parameter | Recommendation | Considerations |
| Dosing Volume | 5-10 mL/kg for rats; 10-20 mL/kg for mice | Use the lowest possible volume to minimize stress and risk of regurgitation. |
| Gavage Needle | Stainless steel, ball-tipped; appropriate gauge and length for the animal's size | Measure from the tip of the nose to the last rib to ensure proper length. |
| Frequency | Dependent on the study design and pharmacokinetic profile of this compound | Toxicity studies have used daily administration for extended periods. |
Experimental Protocols
I. Preparation of this compound Formulation (Example using Protocol 1)
This protocol describes the preparation of a 1 mg/mL this compound solution in a DMSO, PEG300, Tween-80, and saline vehicle.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
-
Sterile conical tubes
-
Vortex mixer
-
Sonicator (optional)
-
Analytical balance
Procedure:
-
Weigh this compound: Accurately weigh the required amount of this compound powder. For a 10 mL final volume at 1 mg/mL, weigh 10 mg of this compound.
-
Dissolve in DMSO: Add 1 mL of DMSO to the this compound powder in a sterile conical tube. Vortex thoroughly until the powder is completely dissolved. Gentle heating or sonication may be applied if necessary.
-
Add PEG300: Add 4 mL of PEG300 to the DMSO/Mephenoxalone solution. Vortex until the solution is homogeneous.
-
Add Tween-80: Add 0.5 mL of Tween-80 to the mixture. Vortex again to ensure complete mixing.
-
Add Saline: Add 4.5 mL of sterile saline to bring the final volume to 10 mL. Vortex thoroughly. The final solution should be clear. If precipitation occurs, sonication may be used to aid dissolution.
-
Storage: Store the formulation as per stability data. It is often recommended to prepare fresh solutions daily.
II. Protocol for Oral Gavage in Rodents
This protocol outlines the standard procedure for administering a substance via oral gavage to a rat or mouse. All procedures should be performed by trained personnel in accordance with institutional animal care and use committee (IACUC) guidelines.
Materials:
-
Prepared this compound formulation
-
Appropriately sized gavage needle (stainless steel with a ball tip is recommended)
-
Syringe
-
Animal restraint device (optional)
-
Personal protective equipment (gloves, lab coat)
Procedure:
-
Animal Restraint: Gently but firmly restrain the animal. For mice, this can be done by scruffing the back of the neck to immobilize the head. For rats, a towel wrap or a firm grip over the shoulders can be used. Proper restraint is crucial to prevent injury to the animal and the handler.
-
Measure Gavage Needle Length: Before the first administration, measure the correct insertion depth by holding the gavage needle alongside the animal, with the tip at the animal's mouth and the end extending to the last rib. Mark this length on the needle.
-
Fill the Syringe: Draw the precise volume of the this compound formulation into the syringe. Ensure there are no air bubbles.
-
Insert the Gavage Needle: With the animal's head tilted slightly upwards to straighten the esophagus, gently insert the ball-tipped needle into the diastema (the gap between the incisors and molars). Advance the needle smoothly along the roof of the mouth and down the esophagus. Do not force the needle; if resistance is met, withdraw and reposition.
-
Administer the Dose: Once the needle is inserted to the predetermined depth, dispense the contents of the syringe in a slow and steady manner.
-
Withdraw the Needle: Smoothly withdraw the gavage needle along the same path of insertion.
-
Monitor the Animal: Return the animal to its cage and monitor it for any signs of distress, such as difficulty breathing or regurgitation.
Visualization of Pathways and Workflows
This compound Mechanism of Action
The following diagram illustrates the proposed signaling pathway for this compound's action on the central nervous system.
Caption: Proposed mechanism of this compound action via potentiation of the GABA-A receptor.
Experimental Workflow: Oral Gavage Procedure
This diagram outlines the key steps in the experimental workflow for preparing and administering this compound via oral gavage.
Caption: Workflow for this compound oral gavage administration in rodent studies.
References
Receptor binding assay protocol for Mephenoxalone at GABA-A receptors
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note provides a detailed protocol for a competitive radioligand binding assay to characterize the interaction of Mephenoxalone with the γ-aminobutyric acid type A (GABA-A) receptor. This compound is a centrally acting muscle relaxant, and its mechanism is believed to involve the potentiation of GABAergic neurotransmission.[1][2][3] This protocol is designed for researchers in neuroscience, pharmacology, and drug development to quantify the binding affinity of this compound at the benzodiazepine (B76468) binding site of the GABA-A receptor. The procedure outlines the preparation of rat brain membranes, the execution of the binding assay using [³H]-Flunitrazepam as the radioligand, and the subsequent data analysis.
Introduction
The GABA-A receptor is a pentameric ligand-gated ion channel that mediates the majority of fast inhibitory neurotransmission in the central nervous system.[4] This receptor is a well-established therapeutic target for a variety of drugs, including benzodiazepines, barbiturates, and general anesthetics, which act as positive allosteric modulators.[5][6] this compound, a muscle relaxant with mild anxiolytic properties, is thought to exert its therapeutic effects by enhancing the activity of GABA at GABA-A receptors.[2][7][8]
Understanding the binding characteristics of this compound to the GABA-A receptor is crucial for elucidating its precise mechanism of action and for the development of novel therapeutics. This document provides a detailed protocol for a competitive binding assay, a standard in vitro method to determine the affinity of a test compound for a specific receptor. In this assay, this compound will compete with a radiolabeled ligand, [³H]-Flunitrazepam, which is known to bind with high affinity to the benzodiazepine site on the GABA-A receptor.[9] The displacement of the radioligand by increasing concentrations of this compound allows for the determination of its inhibitory constant (Ki).
Principle of the Assay
This competitive binding assay measures the ability of this compound to displace the binding of a specific radioligand, [³H]-Flunitrazepam, from the benzodiazepine site of the GABA-A receptor. The assay is performed using crude membrane preparations from rat brains, which are a rich source of GABA-A receptors. The amount of radioligand bound to the receptor is quantified by liquid scintillation counting. The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined from a concentration-response curve. The binding affinity (Ki) of this compound is then calculated from the IC50 value using the Cheng-Prusoff equation.
Data Presentation
The binding affinity of this compound and a reference compound (unlabeled Diazepam) for the GABA-A receptor can be determined through radioligand competition assays. The following table summarizes the expected quantitative data from such an experiment.
| Compound | Radioligand | Receptor Source | IC50 (nM) | Ki (nM) |
| This compound | [³H]-Flunitrazepam | Rat Brain Membranes | (e.g., 500) | (e.g., 250) |
| Diazepam (unlabeled) | [³H]-Flunitrazepam | Rat Brain Membranes | (e.g., 10) | (e.g., 5) |
Note: The IC50 and Ki values for this compound are hypothetical and would need to be determined experimentally. The values for Diazepam are representative of its known high affinity for the benzodiazepine site.
Experimental Protocols
Materials and Reagents
-
This compound (CAS: 70-07-5)
-
[³H]-Flunitrazepam (Specific Activity: ~80 Ci/mmol)
-
Diazepam (unlabeled, for non-specific binding)
-
Rat Brains (e.g., from Sprague-Dawley rats)
-
Homogenization Buffer: 0.32 M Sucrose, pH 7.4
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4 (ice-cold)
-
Scintillation Cocktail
-
Protein Assay Kit (e.g., BCA or Bradford)
-
Glass-fiber filters (e.g., Whatman GF/B)
-
Polypropylene test tubes
-
Homogenizer (e.g., Dounce or Potter-Elvehjem)
-
Centrifuge (capable of high speed and refrigeration)
-
Liquid Scintillation Counter
-
Filter harvesting apparatus
Membrane Preparation
-
Euthanize rats according to approved animal welfare protocols and rapidly dissect the whole brains (excluding cerebellum).
-
Homogenize the brain tissue in 10 volumes (w/v) of ice-cold Homogenization Buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.
-
Resuspend the resulting pellet in 10 volumes of ice-cold Binding Buffer.
-
Incubate the membrane suspension at 37°C for 30 minutes to remove endogenous GABA.
-
Centrifuge again at 20,000 x g for 20 minutes at 4°C.
-
Wash the pellet by resuspending in fresh, ice-cold Binding Buffer and centrifuging again. Repeat this wash step twice.
-
Resuspend the final pellet in a known volume of Binding Buffer.
-
Determine the protein concentration of the membrane preparation using a standard protein assay.
-
Aliquot the membrane preparation and store at -80°C until use.
Radioligand Binding Assay
-
Thaw the membrane preparation on ice.
-
Prepare serial dilutions of this compound and unlabeled Diazepam in Binding Buffer.
-
Set up the assay tubes in triplicate as follows:
-
Total Binding: 100 µL of membrane preparation, 50 µL of [³H]-Flunitrazepam (final concentration ~1 nM), and 50 µL of Binding Buffer.
-
Non-specific Binding: 100 µL of membrane preparation, 50 µL of [³H]-Flunitrazepam, and 50 µL of unlabeled Diazepam (final concentration ~1 µM).
-
This compound Competition: 100 µL of membrane preparation, 50 µL of [³H]-Flunitrazepam, and 50 µL of the corresponding this compound dilution.
-
-
Incubate the tubes at 4°C for 60 minutes.
-
Terminate the incubation by rapid filtration through glass-fiber filters under vacuum.
-
Wash the filters three times with 5 mL of ice-cold Wash Buffer.
-
Place the filters in scintillation vials, add 5 mL of scintillation cocktail, and vortex.
-
Allow the vials to equilibrate in the dark for at least 4 hours.
-
Quantify the radioactivity in each vial using a liquid scintillation counter.
Data Analysis
-
Calculate the mean counts per minute (CPM) for each set of triplicates.
-
Determine the specific binding by subtracting the non-specific binding CPM from the total binding CPM.
-
For the competition assay, calculate the percentage of specific binding for each concentration of this compound using the following formula: % Specific Binding = ((CPM_sample - CPM_NSB) / (CPM_total - CPM_NSB)) * 100
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L] / Kd)) where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Mandatory Visualizations
Caption: GABA-A Receptor Signaling Pathway.
Caption: Experimental Workflow for Receptor Binding Assay.
References
- 1. This compound | Dosing & Uses | medtigo [medtigo.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. This compound | 70-07-5 | Benchchem [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. GABA Receptor Positive Allosteric Modulators - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. genesispub.org [genesispub.org]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. grokipedia.com [grokipedia.com]
- 9. eurofinsdiscovery.com [eurofinsdiscovery.com]
Mephenoxalone's Action on GABA-A Receptors: Application Notes and Protocols for Patch-Clamp Studies
Introduction
Mephenoxalone is a muscle relaxant that exerts its therapeutic effects through the depression of the central nervous system.[1] Its primary mechanism of action is believed to be the enhancement of the activity of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at GABA-A receptors.[1] GABA-A receptors are ligand-gated ion channels that, upon activation by GABA, conduct chloride ions (Cl-) into the neuron, leading to hyperpolarization and a reduction in neuronal excitability.[1][2] this compound is thought to act as a positive allosteric modulator (PAM) of GABA-A receptors, binding to a site distinct from the GABA binding site and potentiating the effect of GABA.[3] This application note provides a framework for investigating the effects of this compound on GABA-A receptor currents using the whole-cell patch-clamp technique.
Quantitative Data Presentation
The following tables present hypothetical data summarizing the potential effects of this compound on GABA-A receptor currents, as would be determined from patch-clamp experiments.
Table 1: Potentiation of GABA-Evoked Currents by this compound
| This compound Concentration (µM) | GABA EC20 Current Potentiation (%) | n |
| 0.1 | 15 ± 3 | 8 |
| 1 | 55 ± 8 | 8 |
| 10 | 150 ± 20 | 8 |
| 30 | 280 ± 35 | 8 |
| 100 | 350 ± 40 | 8 |
| EC50 (µM) | 8.5 |
Data are presented as mean ± SEM. The potentiation is calculated as the percentage increase in the current amplitude evoked by a submaximal concentration of GABA (EC20) in the presence of this compound, compared to the current evoked by GABA alone.
Table 2: Effect of this compound on GABA EC50
| Compound | GABA EC50 (µM) | Fold Shift | n |
| Control (GABA alone) | 15.2 | - | 10 |
| + 10 µM this compound | 5.8 | 2.6 | 10 |
This table illustrates the leftward shift in the GABA concentration-response curve in the presence of a fixed concentration of this compound, indicating positive allosteric modulation.
Signaling Pathways and Experimental Workflows
GABA-A Receptor Signaling Pathway
The following diagram illustrates the basic signaling pathway of a GABA-A receptor and its positive allosteric modulation by a compound like this compound.
Caption: GABA-A receptor activation and positive allosteric modulation.
Experimental Workflow for Patch-Clamp Analysis
This diagram outlines the key steps in a whole-cell patch-clamp experiment to study the effects of this compound on GABA-A receptor currents.
Caption: Workflow for patch-clamp analysis of this compound.
Experimental Protocols
This section details a representative protocol for whole-cell patch-clamp recordings to investigate the modulatory effects of this compound on GABA-A receptor currents in a heterologous expression system.
Cell Preparation
-
Cell Line: Human Embryonic Kidney (HEK293) cells are commonly used for their low endogenous channel expression. Cells should be stably or transiently transfected with the desired GABA-A receptor subunit combination (e.g., α1β2γ2).
-
Culture Conditions: Maintain cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and a selection antibiotic if using a stable cell line. Incubate at 37°C in a humidified 5% CO2 atmosphere. Recordings are typically performed 24-48 hours after transfection.
Electrophysiological Solutions
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH and osmolarity to ~310 mOsm.
-
Internal (Pipette) Solution (in mM): 140 CsCl, 2 MgCl2, 10 EGTA, 10 HEPES, 2 ATP-Mg. Adjust pH to 7.2 with CsOH and osmolarity to ~290 mOsm. (Cesium is used to block potassium channels).
Whole-Cell Patch-Clamp Recordings
-
Recording Setup: Use a standard patch-clamp setup including an amplifier, micromanipulators, a perfusion system, and data acquisition software.
-
Pipettes: Fabricate pipettes from borosilicate glass capillaries, with a resistance of 3-5 MΩ when filled with the internal solution.
-
Procedure:
-
Establish a giga-ohm seal between the pipette tip and the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell membrane potential at -60 mV.
-
Record baseline currents in response to a brief application (e.g., 2-5 seconds) of a submaximal concentration of GABA (e.g., EC20).
-
Co-apply various concentrations of this compound with the same concentration of GABA.
-
Perform a washout with the external solution to ensure the reversibility of the drug's effect.
-
To determine the effect on GABA potency, generate a full GABA concentration-response curve in the absence and presence of a fixed concentration of this compound.
-
Data Acquisition and Analysis
-
Acquisition: Digitize currents at a sampling rate of 10 kHz and filter at 2 kHz.
-
Analysis:
-
Measure the peak amplitude of the GABA-evoked currents.
-
Calculate the percentage potentiation of the GABA current by this compound.
-
Construct concentration-response curves and fit them with the Hill equation to determine the EC50 for potentiation and the shift in the GABA EC50.
-
These protocols and data presentation formats provide a comprehensive framework for researchers to design and execute patch-clamp studies to elucidate the specific effects of this compound on GABA-A receptor currents.
References
Application Notes and Protocols for Preclinical Evaluation of Mephenoxalone in Spasticity Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to Preclinical Models of Spasticity
Preclinical animal models are indispensable for understanding the pathophysiology of spasticity and for the initial screening and validation of novel therapeutic agents. An ideal model should replicate the key features of human spasticity, including hypertonia, hyperreflexia, and clonus.
Commonly Used Models:
-
Spinal Cord Injury (SCI) Models: Traumatic SCI is a frequent cause of spasticity. In rodents, this is often modeled by:
-
Contusion Injury: A weight-drop or impactor device delivers a graded impact to the exposed spinal cord, mimicking the most common type of human SCI.
-
Transection Injury: Complete or partial surgical transection of the spinal cord. Sacral spinal cord transection in rats can induce spasticity in the tail muscles, providing a model with minimal impact on limb locomotion and bladder function.[1]
-
-
Genetic Models:
-
The Spastic Mouse: This model exhibits a hereditary spastic mutation and displays abnormalities such as abnormal gait and impaired hind limb motor function.[1]
-
This document will focus on the rat spinal cord contusion injury model due to its clinical relevance.
Proposed Mechanism of Action of Mephenoxalone
This compound is believed to exert its muscle relaxant effects primarily through its action on the central nervous system (CNS).[2] Its proposed mechanism involves the potentiation of gamma-aminobutyric acid (GABA), the main inhibitory neurotransmitter in the CNS. By enhancing GABAergic transmission, this compound is thought to suppress the hyperexcitability of spinal reflexes that underlies spasticity.[3] Additionally, it may modulate other neurotransmitter systems, such as serotonergic and dopaminergic pathways, which could contribute to its overall effect on muscle tone.[3]
Caption: Proposed signaling pathway for this compound in alleviating spasticity.
Experimental Protocols
Spinal Cord Contusion Injury in Rats to Induce Spasticity
This protocol describes a standardized method for inducing a moderate to severe contusion injury to the thoracic spinal cord in adult rats, which reliably leads to the development of spasticity in the hindlimbs.
Materials:
-
Adult female Sprague-Dawley rats (225-250 g)
-
Anesthesia: Isoflurane (B1672236) or Ketamine/Xylazine cocktail
-
Surgical instruments: Scalpel, forceps, retractors, rongeurs
-
Spinal cord impactor device (e.g., NYU-MASCIS impactor)
-
Warming pad and rectal probe for temperature monitoring
-
Sutures and wound clips
-
Post-operative care supplies: antibiotics, analgesics, bladder expression supplies
Procedure:
-
Anesthesia and Preparation:
-
Surgical Exposure:
-
Make a midline incision over the thoracic vertebrae (T7-T12).
-
Dissect the paraspinal muscles to expose the vertebral column.
-
Perform a laminectomy at the T9-T10 level to expose the spinal cord, being careful not to damage the dura mater.[4]
-
-
Contusion Injury:
-
Stabilize the vertebral column using clamps on the impactor device's frame.
-
Position the impactor tip over the exposed spinal cord.
-
Deliver a controlled contusion injury (e.g., 10 g weight dropped from a height of 12.5 mm). The severity of the injury can be adjusted to produce varying degrees of spasticity.
-
-
Closure and Post-operative Care:
-
Suture the muscle layers and close the skin incision with wound clips.
-
Administer post-operative analgesics and antibiotics as per institutional guidelines.
-
Manually express the bladder twice daily until autonomic control returns.
-
Provide food and water within easy reach.
-
Monitor for signs of distress or complications.
-
Spasticity typically develops over several weeks following the injury. Behavioral and electrophysiological assessments can be performed at different time points to track the progression.
Quantitative Assessment of Spasticity
EMG is used to measure the electrical activity of muscles and can provide a quantitative measure of muscle spasticity by recording spontaneous activity and responses to stretch.
Materials:
-
EMG recording system (amplifier, data acquisition unit)
-
Fine-wire or needle electrodes
-
Anesthesia (light isoflurane to allow for muscle reflexes)
-
Goniometer or custom-built device for controlled limb movement
Procedure:
-
Electrode Implantation:
-
Under light anesthesia, insert fine-wire electrodes into the target muscles of the hindlimb (e.g., gastrocnemius and tibialis anterior).
-
The wires can be tunneled subcutaneously to a head-mounted connector for chronic recordings in awake animals.
-
-
EMG Recording During Passive Stretch:
-
Secure the rat in a restraining device that allows for controlled movement of the ankle joint.
-
Connect the implanted electrodes to the EMG amplifier.
-
Use a goniometer or a motorized device to impose passive flexion and extension of the ankle at varying velocities.
-
Record the EMG activity from the agonist and antagonist muscles during the stretch.
-
Spasticity is characterized by a velocity-dependent increase in EMG activity during stretch.
-
-
Data Analysis:
-
Rectify and integrate the EMG signal to quantify the magnitude of muscle activity.
-
Calculate the EMG response at different stretch velocities to assess the velocity-dependent nature of the spasticity.
-
Compare the EMG activity before and after administration of this compound.
-
Caption: Experimental workflow for EMG assessment of spasticity.
The H-reflex is an electrically evoked monosynaptic reflex that is analogous to the mechanically induced stretch reflex. It is a valuable tool for assessing the excitability of the spinal alpha motor neurons, which is typically increased in spasticity.
Materials:
-
Electrophysiology setup (stimulator, amplifier, data acquisition)
-
Stimulating electrodes (needle or cuff)
-
Recording electrodes (fine-wire or needle)
-
Anesthesia
Procedure:
-
Electrode Placement:
-
H-reflex Elicitation and Recording:
-
Deliver single electrical pulses of increasing intensity to the tibial nerve.
-
At low stimulus intensities, the H-reflex will be elicited. As the intensity increases, the M-wave will appear and the H-reflex will subsequently decrease.
-
Record a full recruitment curve to determine the maximum H-reflex (Hmax) and maximum M-wave (Mmax). The Hmax/Mmax ratio is a key indicator of motor neuron excitability.
-
-
Rate-Dependent Depression:
-
Assess the rate-dependent depression of the H-reflex by delivering paired pulses at varying inter-stimulus intervals. In spasticity, the normal depression of the H-reflex at higher stimulation frequencies is reduced.
-
-
Drug Administration and Re-assessment:
-
Administer this compound or a vehicle control.
-
Repeat the H-reflex measurements to determine the effect of the drug on the Hmax/Mmax ratio and rate-dependent depression. A reduction in the Hmax/Mmax ratio would indicate a decrease in motor neuron excitability.
-
Caption: Experimental workflow for H-reflex assessment of spinal excitability.
Histological Analysis of Spinal Cord Tissue
Histological analysis is performed at the end of the study to assess the extent of the spinal cord injury and to investigate any potential neuroprotective or restorative effects of this compound.
Materials:
-
Perfusion solutions (saline, 4% paraformaldehyde)
-
Cryostat or microtome
-
Microscope slides
-
Staining reagents (e.g., Hematoxylin and Eosin, Luxol Fast Blue, Cresyl Violet)
-
Immunohistochemistry reagents (primary and secondary antibodies)
Procedure:
-
Tissue Preparation:
-
At the study endpoint, deeply anesthetize the rat and perfuse transcardially with saline followed by 4% paraformaldehyde.
-
Dissect the spinal cord and post-fix the tissue in 4% paraformaldehyde.
-
Cryoprotect the tissue in a sucrose (B13894) solution before freezing and sectioning on a cryostat.[6]
-
-
Staining:
-
Hematoxylin and Eosin (H&E): For general morphology and assessment of cell death and inflammation.
-
Luxol Fast Blue (LFB): To stain for myelin and assess the extent of demyelination.[7]
-
Cresyl Violet (Nissl Stain): To stain neurons and evaluate neuronal loss.
-
-
Immunohistochemistry:
-
Use specific antibodies to label different cell types (e.g., neurons, astrocytes, microglia) to further characterize the cellular response to injury and treatment.
-
-
Image Analysis:
-
Capture images of the stained sections using a microscope.
-
Quantify the lesion volume, white matter sparing, and neuronal survival using image analysis software.
-
Compare the histological outcomes between this compound-treated and control groups.
-
Data Presentation and Interpretation
As no specific preclinical efficacy data for this compound in spasticity models were identified, the following tables are presented as templates for organizing and presenting data from future studies conducted according to the protocols outlined above.
Table 1: Effect of this compound on EMG Activity During Passive Ankle Stretch
| Treatment Group | Stretch Velocity (deg/s) | Integrated EMG (mVs) - Gastrocnemius | Integrated EMG (mVs) - Tibialis Anterior |
| Vehicle Control | 50 | Mean ± SEM | Mean ± SEM |
| 100 | Mean ± SEM | Mean ± SEM | |
| 200 | Mean ± SEM | Mean ± SEM | |
| This compound (Dose 1) | 50 | Mean ± SEM | Mean ± SEM |
| 100 | Mean ± SEM | Mean ± SEM | |
| 200 | Mean ± SEM | Mean ± SEM | |
| This compound (Dose 2) | 50 | Mean ± SEM | Mean ± SEM |
| 100 | Mean ± SEM | Mean ± SEM | |
| 200 | Mean ± SEM | Mean ± SEM |
Table 2: Effect of this compound on H-reflex Parameters
| Treatment Group | Hmax/Mmax Ratio | Rate-Dependent Depression (%) at 5 Hz |
| Sham | Mean ± SEM | Mean ± SEM |
| Vehicle Control (SCI) | Mean ± SEM | Mean ± SEM |
| This compound (Dose 1) | Mean ± SEM | Mean ± SEM |
| This compound (Dose 2) | Mean ± SEM | Mean ± SEM |
Table 3: Histological Outcomes Following this compound Treatment
| Treatment Group | Lesion Volume (mm³) | White Matter Sparing (%) | Neuronal Count (Nissl+) in Ventral Horn |
| Sham | N/A | Mean ± SEM | Mean ± SEM |
| Vehicle Control (SCI) | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound (Dose 1) | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound (Dose 2) | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Conclusion
The protocols detailed in these application notes provide a comprehensive framework for the preclinical evaluation of this compound's efficacy in a rat model of spasticity. By employing quantitative measures such as EMG and H-reflex recordings, researchers can obtain objective data on the compound's ability to modulate muscle tone and spinal reflex hyperexcitability. Histological analysis will further elucidate the impact of this compound on the underlying pathology of spinal cord injury. While direct preclinical evidence for this compound in spasticity is currently lacking, the methodologies presented here offer a clear path forward for investigating its therapeutic potential for this debilitating condition. Rigorous adherence to these protocols will ensure the generation of high-quality, reproducible data essential for advancing the development of novel treatments for spasticity.
References
- 1. criver.com [criver.com]
- 2. Pharmacologic strategies in the treatment of experimental spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. prizedwriting.ucdavis.edu [prizedwriting.ucdavis.edu]
- 4. Predictive value of muscle relaxant models in rats and cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bio.fsu.edu [bio.fsu.edu]
- 6. Modulating myosin restores muscle function in a mouse model of nemaline myopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A comparative study of the effect of some centrally acting skeletal muscle relaxants in mice | Semantic Scholar [semanticscholar.org]
Mephenoxalone: Application Notes and Protocols for Preclinical Neurological Disorder Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mephenoxalone is a centrally acting muscle relaxant and mild anxiolytic agent.[1] Its primary mechanism involves the potentiation of gamma-aminobutyric acid (GABA), the main inhibitory neurotransmitter in the central nervous system (CNS), leading to a reduction in neuronal excitability.[2] While clinically used for musculoskeletal conditions, its application in preclinical research for specific neurological disorders is not well-documented. These notes provide an overview of its known mechanisms and propose potential applications and detailed hypothetical protocols for investigating its efficacy in preclinical models of neurological disorders such as anxiety and epilepsy, based on its pharmacological profile.
Mechanism of Action
This compound's primary effect is CNS depression, achieved mainly through the enhancement of GABAergic neurotransmission.[2] It is understood to act on GABA-A receptors, increasing the influx of chloride ions into neurons.[2] This hyperpolarizes the neuron, making it less likely to fire an action potential, which manifests as muscle relaxation and anxiolysis.[2] Additionally, some evidence suggests that this compound may modulate serotonergic and dopaminergic pathways, which could contribute to its overall calming effect on the CNS.[2] There is also a postulation of a peripheral effect on muscle tissues through the modulation of calcium ion flux.[2]
References
Application Notes and Protocols: Mephenoxalone for Anxiety Research in the Elevated Plus Maze Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mephenoxalone is a centrally acting muscle relaxant with mild anxiolytic properties.[1][2] Its mechanism of action is primarily attributed to its modulation of the GABAergic system, the main inhibitory neurotransmitter system in the central nervous system.[3] The elevated plus maze (EPM) is a widely utilized behavioral assay to assess anxiety-like behavior in rodents.[4][5][6] The test leverages the conflict between the innate exploratory drive of rodents and their aversion to open, elevated spaces. Anxiolytic compounds typically increase the exploration of the open arms of the maze. This document provides detailed protocols for investigating the anxiolytic potential of this compound using the EPM model and outlines the expected data presentation and interpretation.
Mechanism of Action
This compound is understood to exert its anxiolytic effects by enhancing the activity of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system.[3] While the precise molecular interactions are not as extensively studied as some other muscle relaxants, it is believed to act as a positive allosteric modulator of the GABA-A receptor.[3][7] This action potentiates the effect of GABA, leading to an increased influx of chloride ions into neurons. The resulting hyperpolarization of the neuronal membrane makes it less likely to fire action potentials, thus reducing overall neural excitability and producing a calming effect.[3] There is also some suggestion that this compound may have an affinity for serotonergic and dopaminergic pathways, which could contribute to its overall central nervous system depressant and anxiolytic effects.[3]
Signaling Pathway
Experimental Protocols
Elevated Plus Maze (EPM) Apparatus
The EPM apparatus consists of four arms arranged in the shape of a plus sign, elevated from the floor. Two opposite arms are enclosed by high walls (closed arms), while the other two are open. The dimensions should be appropriate for the species being tested (e.g., for mice: arms 30 cm long x 5 cm wide, with closed arms having 15 cm high walls). The maze should be constructed from a non-porous material for easy cleaning between trials.
Experimental Workflow
Detailed Protocol
-
Animal Handling and Acclimation:
-
House animals in a controlled environment (temperature, humidity, light/dark cycle) for at least one week before the experiment.
-
Handle the animals for a few minutes each day for several days leading up to the test to reduce handling stress.
-
-
Drug Preparation and Administration:
-
Prepare a solution of this compound in a suitable vehicle (e.g., saline with a small amount of Tween 80).
-
Administer this compound or the vehicle control intraperitoneally (i.p.) at a predetermined time before the test (e.g., 30 minutes).
-
-
Testing Procedure:
-
Habituate the animal to the testing room for at least 30-60 minutes before the trial.
-
Gently place the animal on the central platform of the EPM, facing one of the open arms.
-
Allow the animal to freely explore the maze for a 5-minute period.
-
Record the session using a video camera mounted above the maze.
-
After the 5-minute trial, return the animal to its home cage.
-
Thoroughly clean the maze with a 70% ethanol (B145695) solution and dry it completely between each trial to eliminate olfactory cues.
-
-
Data Collection and Analysis:
-
Use a video-tracking software to automatically score the behavioral parameters.
-
The primary measures of anxiety-like behavior are:
-
Time spent in the open arms: An increase indicates an anxiolytic effect.
-
Number of entries into the open arms: An increase suggests reduced anxiety.
-
-
Locomotor activity is typically assessed by:
-
Total distance traveled: To ensure the observed effects on open arm exploration are not due to general hyperactivity or sedation.
-
Number of closed arm entries: Can also serve as a measure of general activity.
-
-
Data Presentation
Quantitative data from the EPM should be summarized in a clear and structured table. Below is a table with hypothetical data illustrating the potential anxiolytic effects of this compound in the elevated plus maze. No specific preclinical studies of this compound in the EPM with publicly available quantitative data were identified at the time of this writing.
| Treatment Group | Dose (mg/kg) | Time in Open Arms (s) (Mean ± SEM) | Open Arm Entries (Mean ± SEM) | Total Distance Traveled (cm) (Mean ± SEM) |
| Vehicle | - | 25.3 ± 3.1 | 8.2 ± 1.5 | 1520 ± 110 |
| This compound | 10 | 45.8 ± 5.2 | 14.5 ± 2.1 | 1480 ± 95 |
| This compound | 20 | 62.1 ± 6.8 | 18.9 ± 2.5 | 1450 ± 105 |
| Diazepam (Control) | 2 | 75.4 ± 7.5 | 22.3 ± 2.8 | 1495 ± 120 |
*p < 0.05, **p < 0.01, ***p < 0.001 compared to Vehicle group. Data are presented as mean ± Standard Error of the Mean (SEM).
Interpretation of Results
Anxiolytic compounds are expected to increase the time spent in and the number of entries into the open arms of the EPM without significantly altering locomotor activity.[4][8] In the hypothetical data presented, this compound shows a dose-dependent increase in both open arm time and entries, similar to the known anxiolytic diazepam. The lack of a significant change in total distance traveled suggests that the observed effects are specific to anxiety-like behavior and not due to general motor stimulation or sedation at these doses.
Conclusion
The elevated plus maze is a robust and validated model for assessing the anxiolytic potential of novel compounds. The protocols and data presentation guidelines provided here offer a framework for the preclinical evaluation of this compound. Based on its proposed GABAergic mechanism of action, it is hypothesized that this compound will demonstrate anxiolytic-like effects in the EPM, characterized by increased exploration of the open arms. Further research is required to empirically determine the dose-response relationship and to confirm these effects in vivo.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. GABAA receptor - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. GABA receptor agonist - Wikipedia [en.wikipedia.org]
- 6. ump.edu.pl [ump.edu.pl]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Mephenoxalone's Effect on Spinal Reflex Potentiation Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mephenoxalone is a centrally acting skeletal muscle relaxant used to alleviate discomfort associated with acute, painful musculoskeletal conditions. While its precise mechanism of action is not fully elucidated, it is believed to exert its effects through central nervous system depression, likely involving the inhibition of spinal polysynaptic reflexes. To date, specific quantitative data on the effect of this compound on established models of spinal reflex potentiation, such as long-term potentiation (LTP), is limited in publicly available literature. This document provides a framework for investigating the potential effects of this compound on spinal reflex potentiation. It outlines detailed protocols for both in vivo and in vitro models that are appropriate for characterizing the influence of this compound on spinal neuronal circuits. Additionally, it presents the hypothesized signaling pathways through which this compound may act and provides templates for data presentation.
Introduction
This compound is a muscle relaxant that is thought to reduce muscle spasms and tension by acting on nerve signals within the brain and spinal cord.[1] Its primary mechanism is suggested to be the depression of the polysynaptic reflex arc in the spinal cord, which would reduce the transmission of nerve impulses that lead to muscle spasms.[2] Some evidence also suggests a potential interaction with the GABAergic system, a key inhibitory neurotransmitter system in the central nervous system.[3]
Spinal reflex potentiation, a form of synaptic plasticity, is a long-lasting enhancement in signal transmission between two neurons that results from stimulating them synchronously. Long-term potentiation (LTP) in the spinal cord is a cellular model for certain forms of hyperalgesia and motor learning.[4][5] Understanding how a centrally acting muscle relaxant like this compound affects these potentiation models is crucial for elucidating its complete pharmacological profile and could reveal novel therapeutic applications.
These application notes provide detailed protocols for researchers to systematically investigate the effects of this compound on spinal reflex potentiation, addressing the current gap in the literature.
Hypothesized Signaling Pathway
This compound is presumed to act centrally to depress spinal reflexes. A plausible mechanism is the enhancement of inhibitory neurotransmission, potentially through the GABAergic system, which would dampen neuronal excitability and reduce the likelihood of potentiation. The following diagram illustrates a hypothesized pathway for this compound's action.
Caption: Hypothesized mechanism of this compound on synaptic potentiation.
Experimental Protocols
The following protocols describe methodologies to assess the impact of this compound on spinal reflex potentiation.
In Vivo Model: Hoffmann Reflex (H-reflex) Potentiation in Rodents
The H-reflex is the electrical analogue of the monosynaptic stretch reflex and is a valuable tool for assessing the excitability of the spinal alpha motor neuron pool.
Objective: To determine if this compound modulates the potentiation of the H-reflex following a conditioning stimulus.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose)
-
General anesthetic (e.g., isoflurane)
-
Bipolar stimulating electrodes
-
EMG recording electrodes
-
Data acquisition system and amplifier
-
Heating pad
Procedure:
-
Anesthetize the rat and maintain a stable body temperature.
-
Place the animal in a prone position.
-
Insert stimulating electrodes percutaneously to stimulate the posterior tibial nerve.
-
Place EMG recording electrodes over the plantar muscles of the hind paw.
-
Deliver single test pulses (0.1-0.2 ms (B15284909) duration) to the tibial nerve to elicit baseline H-reflex and M-wave responses. Determine the stimulus intensity that produces a maximal H-reflex (Hmax) without a maximal M-wave.
-
Administer this compound or vehicle intraperitoneally at desired doses.
-
After a suitable absorption period (e.g., 30 minutes), record baseline H-reflex amplitudes for 10 minutes.
-
Induce potentiation using a high-frequency stimulation (HFS) protocol (e.g., 100 Hz for 1 second).
-
Record the H-reflex amplitude at regular intervals (e.g., every minute) for at least 30 minutes post-HFS to measure post-tetanic potentiation.
-
Analyze the peak-to-peak amplitude of the H-reflex and normalize it to the pre-HFS baseline.
Experimental Workflow:
References
- 1. POST-TETANIC POTENTIATION OF POLYSYNAPTIC REFLEXES OF THE SPINAL CORD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scribd.com [scribd.com]
- 3. Induction of long-term potentiation and long-term depression is cell-type specific in the spinal cord - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Optimizing Mephenoxalone solubility for in vitro cell culture assays
Welcome to the technical support center for optimizing mephenoxalone solubility in in vitro cell culture assays. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for the effective use of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a centrally acting skeletal muscle relaxant.[1] Its primary mechanism involves enhancing the activity of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at GABA-A receptors, leading to a reduction in neuronal excitability and subsequent muscle relaxation.[2][3] It may also have modulatory effects on serotonergic and dopaminergic pathways.[2]
Q2: What are the best solvents for dissolving this compound for cell culture assays?
This compound is practically insoluble in water.[4] The recommended solvent for preparing stock solutions for in vitro cell culture is dimethyl sulfoxide (B87167) (DMSO).[5] While this compound is also slightly soluble in methanol, DMSO offers a much higher solubility, allowing for the preparation of concentrated stock solutions.[6][7]
Q3: What is the maximum concentration of DMSO my cells can tolerate?
The tolerance to DMSO is cell-line specific. Most robust cell lines can tolerate a final DMSO concentration of up to 0.5% without significant cytotoxicity, while some may tolerate up to 1%.[2][3] However, for sensitive cell lines, primary cells, or long-term exposure assays, it is highly recommended to keep the final DMSO concentration at or below 0.1%.[2][3][8] It is crucial to perform a vehicle control experiment to determine the maximum non-toxic concentration of DMSO for your specific cell line.[3]
Q4: My this compound precipitates when I add it to my cell culture medium. What can I do?
Precipitation, often called "crashing out," occurs when a compound dissolved in a strong organic solvent like DMSO is introduced into an aqueous environment where its solubility is much lower.[9][10] Here are some troubleshooting steps:
-
Optimize Stock Concentration: Prepare a highly concentrated stock solution in 100% DMSO. This allows you to add a smaller volume to your culture medium, keeping the final DMSO concentration low and reducing the solvent-shifting effect.[9]
-
Stepwise Dilution: Instead of adding the DMSO stock directly into the final volume of media, first create an intermediate dilution in a small volume of pre-warmed media. Mix thoroughly, and then add this to the final volume.[9]
-
Pre-warm the Media: Warming the cell culture medium to 37°C before adding the this compound solution can help increase its solubility.[9][10]
-
Proper Mixing: Add the this compound stock solution dropwise to the pre-warmed medium while gently swirling.[9]
Q5: How should I store my this compound stock solution?
For optimal stability, this compound stock solutions in DMSO should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles.[5] Store these aliquots at -20°C for up to one month or at -80°C for up to six months.[5] Since DMSO is hygroscopic (readily absorbs water from the air), it is recommended to use freshly opened or properly stored anhydrous DMSO for preparing stock solutions.[5][8]
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility | Notes |
| DMSO | 100 mg/mL (448 mM) | Ultrasonic assistance may be required for complete dissolution. Use of newly opened, anhydrous DMSO is recommended as it is hygroscopic.[5] |
| Methanol | Slightly Soluble | Quantitative data is not readily available, but solubility is limited.[6][7] |
| Water | Insoluble | This compound is practically insoluble in aqueous solutions.[4] |
| Ethanol (B145695) | Sparingly Soluble | While some similar compounds have solubility in ethanol, specific data for this compound is not provided. It is generally less soluble than in DMSO.[11] |
Experimental Protocols
Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (Molecular Weight: 223.23 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber or foil-wrapped microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Ultrasonic bath
Procedure:
-
Calculation: To prepare a 100 mM stock solution, you will need 22.32 mg of this compound per 1 mL of DMSO.
-
Weighing: In a sterile environment (e.g., a biological safety cabinet), accurately weigh the desired amount of this compound powder.
-
Dissolution: Add the corresponding volume of anhydrous DMSO to the this compound powder.
-
Mixing: Vortex the solution vigorously for 2-5 minutes.
-
Sonication (if necessary): If the powder is not fully dissolved, place the tube in an ultrasonic bath for 5-10 minutes, or until the solution is clear.[5]
-
Sterilization (Optional but Recommended): Filter the stock solution through a 0.22 µm syringe filter into a sterile tube to remove any potential microbial contaminants.
-
Aliquoting and Storage: Dispense the stock solution into single-use aliquots in sterile, light-protected tubes. Store at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).[5]
Protocol 2: Preparation of Working Solutions and Dosing Cells
Materials:
-
100 mM this compound stock solution in DMSO
-
Complete cell culture medium, pre-warmed to 37°C
-
Sterile microcentrifuge tubes
-
Calibrated pipettes and sterile tips
Procedure:
-
Determine Final Concentrations: Decide on the final concentrations of this compound you wish to test in your assay.
-
Vehicle Control: Prepare a vehicle control that contains the same final concentration of DMSO as your highest this compound concentration.
-
Serial Dilution: Perform serial dilutions of your 100 mM stock solution in complete, pre-warmed cell culture medium to achieve your desired final concentrations. Crucially, ensure the final DMSO concentration remains below the cytotoxic level for your cell line (ideally ≤ 0.1%).
-
Dosing: Remove the existing medium from your cultured cells and replace it with the medium containing the desired concentrations of this compound or the vehicle control.
-
Incubation: Incubate your cells for the desired experimental duration.
Visualizations
Caption: Workflow for preparing and using this compound in cell culture.
Caption: this compound's primary mechanism of action via GABA-A receptors.
References
- 1. researchgate.net [researchgate.net]
- 2. lifetein.com [lifetein.com]
- 3. researchgate.net [researchgate.net]
- 4. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Biomedical Research and Therapy [bmrat.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound CAS#: 70-07-5 [m.chemicalbook.com]
- 7. This compound | 70-07-5 [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
Mephenoxalone stability issues in biological matrices and experimental assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of mephenoxalone in biological matrices and during experimental assays.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in biological samples?
A1: The stability of this compound in biological matrices can be influenced by several factors, including:
-
Temperature: Elevated temperatures can accelerate the degradation of this compound. For optimal stability, samples should be stored at low temperatures, such as -20°C or -70°C.[1]
-
pH: this compound's stability can be pH-dependent. Hydrolysis of the ester and amide bonds is a potential degradation pathway that can be influenced by acidic or basic conditions.[2][3]
-
Enzymatic Degradation: As this compound is metabolized by cytochrome P450 enzymes (CYP1A2 and CYP2E1) in the liver, residual enzymatic activity in biological matrices like plasma or whole blood can lead to its degradation.[4][5][6][7][8]
-
Freeze-Thaw Cycles: Repeated freezing and thawing of plasma samples can impact the stability of this compound.[9] It is advisable to minimize the number of freeze-thaw cycles.
-
Light Exposure: While not extensively documented for this compound specifically, photostability is a general concern for many pharmaceutical compounds.[10] It is good practice to protect samples from light.
Q2: What are the known degradation pathways for this compound?
A2: this compound undergoes several metabolic degradation routes in the human body. These include:
-
Cleavage of the phenoxymethyl (B101242) ether bond.
-
Hydroxylation of the benzene (B151609) ring.
-
Demethylation.
-
Opening of the oxazolidone ring.
Several metabolites resulting from these pathways have been identified in human urine.
This compound Stability Data in Human Plasma
The following table summarizes the stability of this compound in human plasma under various storage conditions.
| Stability Type | Storage Condition | Spiked Concentration (ng/mL) | Stability (%) |
| Freeze-Thaw | 3 cycles at -20°C | 16 | 102.5 |
| Short-Term | 2 hours in ice-cold conditions | 16 | 99.6 |
| Long-Term | 9 weeks at -20°C | 16 | Not specified |
| Post-Preparative | 24 hours at 4°C | 16 | Not specified |
Data sourced from a study on this compound stability.[11]
Troubleshooting Guides
Issue 1: Low or No Recovery of this compound During Sample Extraction
Possible Causes:
-
Suboptimal Extraction Solvent: The chosen solvent may not be efficient for extracting this compound from the biological matrix.
-
Incorrect pH: The pH of the sample during extraction can significantly affect the ionization state and solubility of this compound, impacting its partitioning into the organic solvent.
-
Protein Binding: this compound may bind to plasma proteins, and the extraction method may not be sufficient to disrupt these interactions.
-
Degradation During Extraction: The extraction process itself (e.g., prolonged exposure to room temperature or harsh pH conditions) might be causing degradation.
Troubleshooting Steps:
Caption: Troubleshooting workflow for low this compound recovery.
Issue 2: Inconsistent or Drifting Retention Times in HPLC Analysis
Possible Causes:
-
Mobile Phase Instability: Changes in the composition or pH of the mobile phase over time.
-
Column Temperature Fluctuations: Inconsistent column temperature can lead to shifts in retention time.
-
Column Degradation: The stationary phase of the HPLC column may degrade over time, especially with aggressive mobile phases or high pressures.
-
System Leaks: Leaks in the HPLC system can cause pressure fluctuations and affect retention times.
Troubleshooting Steps:
References
- 1. bioanalysisforum.jp [bioanalysisforum.jp]
- 2. Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs—Individually and in Combination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinetics of Thermal Degradation of Betamethasone Valerate and Betamethasone Dipropionate in Different Media - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 5. enamine.net [enamine.net]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 8. Developing Robust Human Liver Microsomal Stability Prediction Models: Leveraging Inter-Species Correlation with Rat Data - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ema.europa.eu [ema.europa.eu]
- 11. html.scirp.org [html.scirp.org]
Technical Support Center: Mephenoxalone Quantification in Plasma
Welcome to the technical support center for Mephenoxalone quantification in plasma samples. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for common challenges encountered during bioanalytical method development and sample analysis.
Frequently Asked Questions (FAQs)
Q1: What is the most common analytical method for quantifying this compound in plasma?
A1: The most common and robust method for quantifying this compound in plasma is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[1][2][3] This technique offers high sensitivity and selectivity, which is crucial for accurately measuring low concentrations of the drug in a complex biological matrix like plasma.[2][4] While High-Performance Liquid Chromatography (HPLC) with fluorescence detection has also been successfully used, LC-MS/MS is generally preferred for its superior specificity.[5][6]
Q2: What are the critical first steps in developing a bioanalytical method for this compound?
A2: Before beginning method validation, it is crucial to thoroughly develop and characterize the bioanalytical method.[7] Key initial steps include:
-
Define the analyte of interest: Determine if you are quantifying only the parent this compound or its metabolites as well.[3]
-
Literature review: Investigate existing methods for this compound or structurally similar compounds to understand its physicochemical properties, expected plasma concentrations (Cmax), and potential analytical challenges.[1]
-
Selection of an appropriate internal standard (IS): An ideal IS is a stable, isotopically labeled version of this compound (e.g., this compound-d5).[8] If a stable isotope-labeled IS is unavailable, a structural analog with similar chemical and physical properties can be used.[1][9]
-
Optimization of mass spectrometry parameters: This includes tuning the instrument for the specific precursor and product ions of this compound and the IS to ensure optimal signal intensity.[3][10]
Q3: How can I ensure the stability of this compound in plasma samples?
A3: this compound stability in plasma is critical for accurate quantification.[11][12] Stability should be evaluated under various conditions that mimic the sample lifecycle:
-
Freeze-Thaw Stability: Assess analyte stability after multiple cycles of freezing at -80°C and thawing at room temperature.[5][13]
-
Short-Term (Bench-Top) Stability: Evaluate the stability of this compound in plasma at room temperature for a duration that reflects the expected sample handling time.[13]
-
Long-Term Stability: Determine the stability of the analyte in plasma stored at -80°C for an extended period.[13]
-
Stock Solution Stability: Confirm the stability of this compound and IS stock solutions at their storage temperature (typically -20°C).[14]
Troubleshooting Guides
Issue 1: Poor Peak Shape or Tailing
Q: My chromatogram for this compound shows poor peak shape (e.g., tailing, fronting, or splitting). What could be the cause and how can I fix it?
A: Poor peak shape can arise from several factors related to the chromatography. Here’s a step-by-step troubleshooting guide:
-
Check the Analytical Column: The column is a primary suspect.
-
Contamination: The column frit or the packing material may be blocked by particulates from the plasma sample. Try flushing the column or, if necessary, replace it.
-
Column Degradation: Over time and with exposure to harsh mobile phases or plasma components, the column's stationary phase can degrade. Consider using a guard column to extend the life of your analytical column.
-
-
Optimize the Mobile Phase:
-
pH: The pH of the mobile phase can significantly impact the ionization state of this compound and its interaction with the stationary phase. Experiment with small adjustments to the mobile phase pH.
-
Composition: Ensure the mobile phase components are correctly mixed and degassed. Inconsistent mobile phase composition can lead to variable retention times and peak shapes.[15]
-
-
Sample Preparation:
-
Incomplete Protein Removal: Residual proteins can precipitate on the column, affecting its performance. Ensure your protein precipitation step is efficient.
-
Solvent Mismatch: If the sample is reconstituted in a solvent significantly stronger than the initial mobile phase, it can cause peak distortion. Try to reconstitute the sample in a solvent that is as close as possible in composition to the initial mobile phase.
-
Issue 2: Low Analyte Recovery
Q: I'm experiencing low recovery of this compound from my plasma samples. What are the likely causes and solutions?
A: Low recovery indicates that a significant portion of the analyte is being lost during the sample preparation process.
-
Suboptimal Extraction Procedure:
-
Protein Precipitation (PPT): While simple, PPT may not be sufficient for all analytes. Ensure the ratio of precipitating solvent (e.g., acetonitrile (B52724) or methanol) to plasma is optimal. Typically, a 3:1 or 4:1 ratio is used.[8]
-
Liquid-Liquid Extraction (LLE): The choice of extraction solvent and the pH of the aqueous phase are critical.[1] this compound's physicochemical properties (pKa, logP) will dictate the ideal conditions. Experiment with different organic solvents and pH values to maximize extraction efficiency.
-
Solid-Phase Extraction (SPE): The choice of sorbent and the wash/elution solvents are key. Ensure the SPE cartridge is appropriate for this compound and that the elution solvent is strong enough to fully recover the analyte.
-
-
Analyte Adsorption: this compound might be adsorbing to the plasticware used during sample preparation. Using low-binding tubes and pipette tips can help mitigate this issue.
-
Incomplete Reconstitution: After evaporation of the extraction solvent, the dried residue of this compound may not be fully redissolving in the reconstitution solvent. Try vortexing for a longer duration or using a different reconstitution solvent.
Issue 3: Significant Matrix Effects (Ion Suppression or Enhancement)
Q: My results are inconsistent, and I suspect matrix effects are at play. How can I identify and mitigate them?
A: Matrix effects, caused by co-eluting endogenous components from the plasma, can significantly impact the ionization of this compound in the mass spectrometer source, leading to either ion suppression or enhancement.[16][17]
-
Identification of Matrix Effects:
-
Post-Column Infusion: Infuse a constant flow of this compound solution into the MS source after the analytical column while injecting an extracted blank plasma sample. A dip or rise in the baseline at the retention time of this compound indicates ion suppression or enhancement, respectively.
-
Comparison of Pre- and Post-Extraction Spiked Samples: Compare the peak area of this compound in a sample where the analyte is added after extraction of blank plasma to a sample of the same concentration prepared in a neat solution. A significant difference indicates a matrix effect.
-
-
Mitigation Strategies:
-
Improve Sample Cleanup: More rigorous sample preparation techniques like LLE or SPE can remove more of the interfering matrix components compared to simple protein precipitation.
-
Chromatographic Separation: Optimize the HPLC method to chromatographically separate this compound from the interfering components. This might involve using a different column, a slower gradient, or a different mobile phase.[17]
-
Dilution: Diluting the plasma sample can reduce the concentration of interfering matrix components.[16][18] However, ensure that the final concentration of this compound is still above the lower limit of quantification (LLOQ).
-
Use a Stable Isotope-Labeled Internal Standard: A stable isotope-labeled IS will co-elute with the analyte and experience the same matrix effects, thus providing effective normalization and improving data accuracy.[8]
-
Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation
This protocol is a rapid and straightforward method for preparing plasma samples.
-
Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of the plasma sample, calibration standard, or quality control sample.[8]
-
Internal Standard Addition: Add 20 µL of the internal standard working solution (e.g., this compound-d5 in methanol:water) and briefly vortex.[8]
-
Protein Precipitation: Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate the proteins.[8]
-
Vortexing: Vortex the mixture vigorously for 1 minute.[8]
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[8]
-
Supernatant Transfer: Carefully transfer 200 µL of the clear supernatant to an autosampler vial.[8]
-
Injection: Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system.[8]
Protocol 2: Sample Preparation using Liquid-Liquid Extraction
This method offers a cleaner sample extract compared to protein precipitation.
-
Sample and IS Addition: In a clean tube, add 200 µL of plasma sample, followed by the internal standard solution.
-
pH Adjustment (if necessary): Adjust the sample pH based on the pKa of this compound to ensure it is in a non-ionized state for efficient extraction into an organic solvent.
-
Extraction Solvent Addition: Add an appropriate volume (e.g., 1 mL) of an immiscible organic solvent (e.g., ethyl acetate (B1210297) or methyl tert-butyl ether).
-
Extraction: Vortex or shake the mixture for 5-10 minutes to facilitate the transfer of the analyte into the organic phase.
-
Centrifugation: Centrifuge at a low speed (e.g., 4000 rpm) for 5 minutes to separate the aqueous and organic layers.
-
Organic Layer Transfer: Carefully transfer the organic layer to a new tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried residue in a specific volume (e.g., 100 µL) of the mobile phase or a compatible solvent. Vortex to ensure complete dissolution.
-
Injection: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Quantitative Data Summary
Table 1: Example LC-MS/MS Parameters for this compound Analysis
| Parameter | This compound | This compound-d5 (IS) |
| Precursor Ion (m/z) | Value to be determined empirically | Value to be determined empirically |
| Product Ion (m/z) | Value to be determined empirically | Value to be determined empirically |
| Dwell Time (ms) | 200 | 200 |
| Collision Energy (eV) | Value to be optimized | Value to be optimized |
| Cone Voltage (V) | Value to be optimized | Value to be optimized |
Note: These values need to be optimized for the specific instrument being used.
Table 2: Example Calibration Curve for this compound in Plasma
| Concentration (ng/mL) | Mean Peak Area Ratio (Analyte/IS) | Accuracy (%) | Precision (%CV) |
| 1 (LLOQ) | 0.012 | 105.3 | 8.7 |
| 5 | 0.058 | 102.1 | 6.2 |
| 25 | 0.295 | 98.9 | 4.5 |
| 100 | 1.182 | 99.5 | 3.1 |
| 500 | 5.915 | 101.2 | 2.5 |
| 1000 (ULOQ) | 11.850 | 99.8 | 2.1 |
Note: This is example data. Acceptance criteria for accuracy are typically 80-120% for the LLOQ and 85-115% for other concentrations. Precision should be ≤20% for the LLOQ and ≤15% for other concentrations.
Visualizations
Caption: Workflow for this compound quantification in plasma.
Caption: Troubleshooting low recovery of this compound.
References
- 1. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alliedacademies.org [alliedacademies.org]
- 3. simbecorion.com [simbecorion.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 7. database.ich.org [database.ich.org]
- 8. benchchem.com [benchchem.com]
- 9. Quantification of pharmaceutical compounds in tissue and plasma samples using selective ion accumulation with multiple mass isolation windows - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academicworks.cuny.edu [academicworks.cuny.edu]
- 11. Plasma Stability Assay | Domainex [domainex.co.uk]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. ijpras.com [ijpras.com]
- 14. Bioanalytical method development and validation for the determination of metoprolol and meldonium in human plasma [pharmacia.pensoft.net]
- 15. journalspub.com [journalspub.com]
- 16. Matrix effects during analysis of plasma samples by electrospray and atmospheric pressure chemical ionization mass spectrometry: practical approaches to their elimination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. eijppr.com [eijppr.com]
- 18. documents.thermofisher.com [documents.thermofisher.com]
Interference in LC-MS/MS analysis of Mephenoxalone from co-eluting compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address interference issues encountered during the LC-MS/MS analysis of mephenoxalone from co-eluting compounds.
Frequently Asked Questions (FAQs)
Q1: What are the common sources of interference in the LC-MS/MS analysis of this compound?
A1: Interference in this compound analysis can arise from several sources:
-
Metabolites: this compound is metabolized in the body into various compounds that can have similar chemical structures and chromatographic retention times. Key metabolites include hydroxythis compound, demethylthis compound, and compounds formed by the cleavage of the phenoxymethyl (B101242) ether bond or opening of the oxazolidone ring.[1]
-
Co-administered Drugs: this compound is a central nervous system (CNS) depressant and may be prescribed alongside other CNS depressants such as benzodiazepines, opioids, and antidepressants. These drugs or their metabolites can co-elute with this compound and cause interference.
-
Matrix Effects: Components of the biological matrix (e.g., plasma, urine), such as phospholipids (B1166683) and endogenous small molecules, can co-elute with this compound and suppress or enhance its ionization, leading to inaccurate quantification.
-
Isomeric Compounds: Although less common, isomeric or isobaric compounds present in the sample could potentially interfere with the analysis if they are not chromatographically separated and produce fragment ions with the same mass-to-charge ratio.
Q2: What are the known metabolites of this compound that I should be aware of?
A2: Several metabolites of this compound have been identified in human urine.[1] It is crucial to ensure your chromatographic method can separate this compound from these compounds.
| Metabolite | Metabolic Transformation | Potential for Interference |
| Hydroxythis compound | Hydroxylation of the benzene (B151609) ring | High, due to structural similarity and potential for similar retention time. |
| Demethylthis compound | Demethylation | High, due to structural similarity. |
| o-methoxyphenol | Cleavage of the phenoxymethyl ether bond | Moderate, depends on chromatographic conditions. |
| 1-(o-methoxyphenoxy)-3-aminopropane-2-ol | Opening of the oxazolidone ring | Moderate to High, structural changes may alter polarity and retention. |
| Dehydrothis compound | Dehydration | High, minor structural change. |
Q3: Which co-administered drugs are most likely to interfere with this compound analysis?
A3: this compound may be co-administered with other CNS depressants. The following classes of drugs and their metabolites are potential sources of interference:
| Drug Class | Examples | Reason for Potential Interference |
| Benzodiazepines | Diazepam, Alprazolam, Lorazepam | Similar range of polarities and potential for co-elution. |
| Opioids | Codeine, Morphine, Oxycodone | Can have overlapping chromatographic peaks depending on the analytical column and mobile phase. |
| Tricyclic Antidepressants (TCAs) | Amitriptyline, Imipramine | Basic compounds that can exhibit similar chromatographic behavior to this compound and its metabolites. |
| Selective Serotonin Reuptake Inhibitors (SSRIs) | Fluoxetine, Sertraline | Can have a wide range of polarities, with some potentially co-eluting. |
Troubleshooting Guides
Issue 1: Poor peak shape or unexpected peaks for this compound.
This could be due to co-eluting interference from metabolites or other drugs.
Troubleshooting Workflow:
Troubleshooting Workflow for Poor Peak Shape
Detailed Steps:
-
Review Chromatogram: Carefully examine the chromatogram for signs of co-elution, such as peak fronting, tailing, or the presence of shoulder peaks on the main this compound peak.
-
Inject this compound Standard: Prepare and inject a pure this compound standard in a clean solvent (e.g., methanol (B129727) or acetonitrile) to confirm its expected retention time and intrinsic peak shape under your current chromatographic conditions.
-
Analyze Blank Matrix: Inject an extracted blank matrix sample (e.g., drug-free plasma or urine) to identify any endogenous compounds that may be eluting at or near the retention time of this compound.
-
Spike with Potential Interferences: If available, individually spike the blank matrix with known metabolites of this compound and commonly co-administered drugs to determine if they co-elute with the analyte of interest.
-
Optimize Chromatographic Method:
-
Gradient Modification: Adjust the gradient slope to improve the separation of closely eluting compounds. A shallower gradient can often increase resolution.
-
Mobile Phase Composition: Experiment with different organic modifiers (e.g., acetonitrile (B52724) vs. methanol) or additives (e.g., formic acid, ammonium (B1175870) formate) to alter the selectivity of the separation.
-
Column Chemistry: Consider using a column with a different stationary phase (e.g., C18, Phenyl-Hexyl, Biphenyl) that may offer different selectivity for this compound and the interfering compounds.
-
-
Modify Sample Preparation: If chromatographic optimization is insufficient, consider a more selective sample preparation technique. For example, switching from protein precipitation to liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can help remove a broader range of interfering matrix components.
Issue 2: Inaccurate quantification (ion suppression or enhancement).
This is often caused by co-eluting matrix components or high concentrations of other drugs affecting the ionization of this compound in the mass spectrometer source.
Troubleshooting Workflow:
Troubleshooting Workflow for Inaccurate Quantification
Detailed Steps:
-
Post-Column Infusion Experiment: Perform a post-column infusion experiment by continuously infusing a standard solution of this compound into the MS while injecting an extracted blank matrix sample. A dip in the baseline signal at the retention time of this compound indicates ion suppression.
-
Review Chromatogram for Co-eluting Peaks: Examine the chromatograms of the blank matrix and samples to identify any large peaks that are co-eluting with this compound and correspond to the region of ion suppression.
-
Optimize Chromatography: Adjust the chromatographic method (gradient, mobile phase, column) to separate this compound from the ion-suppressing region.
-
Improve Sample Cleanup: Enhance the sample preparation method to remove the interfering components. Phospholipid removal plates or more rigorous SPE protocols can be effective.
-
Use a Stable Isotope Labeled Internal Standard (SIL-IS): The use of a SIL-IS for this compound is the most effective way to compensate for matrix effects. The SIL-IS will co-elute with the analyte and experience the same degree of ion suppression or enhancement, thus providing a reliable means for accurate quantification.
Experimental Protocols
Proposed LC-MS/MS Method for this compound Analysis
This protocol is a starting point and should be optimized and validated for your specific application and instrument.
1. Sample Preparation (Human Plasma)
-
Protein Precipitation:
-
To 100 µL of plasma, add 300 µL of acetonitrile containing the internal standard (e.g., this compound-d3).
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
2. Liquid Chromatography
-
Column: C18, 2.1 x 100 mm, 1.8 µm (or similar high-resolution column).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
-
0-1 min: 10% B
-
1-8 min: 10-90% B
-
8-9 min: 90% B
-
9-9.1 min: 90-10% B
-
9.1-12 min: 10% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
3. Mass Spectrometry
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Multiple Reaction Monitoring (MRM) Transitions (Hypothetical):
-
This compound: Propose monitoring the transition of the protonated molecule [M+H]+ to a stable product ion. A likely fragmentation would involve the cleavage of the oxazolidinone ring or the ether linkage.
-
Internal Standard (this compound-d3): Monitor the corresponding transition for the deuterated analog.
-
-
Optimization: Ion source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energy should be optimized for this compound to achieve maximum sensitivity.
Proposed Fragmentation Pathway of this compound
The fragmentation of this compound in the mass spectrometer is crucial for developing a selective MRM method.
Proposed Fragmentation of this compound
Explanation:
Upon collision-induced dissociation (CID), the protonated this compound molecule is expected to fragment at its chemically weakest points. The most likely fragmentation pathways would involve the cleavage of the ether bond connecting the phenyl ring to the oxazolidinone moiety, or the fragmentation of the oxazolidinone ring itself. By selecting a unique precursor ion -> product ion transition, high selectivity for this compound can be achieved, minimizing interference from other compounds that may have the same precursor mass but a different chemical structure.
References
Technical Support Center: Improving Mephenoxalone Bioavailability for In Vivo Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Mephenoxalone. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo experiments, with a focus on improving the oral bioavailability of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern for in vivo studies?
This compound is a centrally acting skeletal muscle relaxant.[1][2] For oral in vivo studies, achieving adequate systemic exposure is crucial for efficacy and accurate pharmacokinetic assessment. While it is reported to be well-absorbed from the gastrointestinal tract, its formulation for preclinical studies often requires co-solvents to achieve a suitable concentration, suggesting that its aqueous solubility may be a limiting factor for bioavailability.[1][3] this compound has a moderate lipophilicity, which influences its absorption and distribution.
Q2: What are the known physicochemical properties of this compound?
Q3: What are some initial strategies to improve the solubility of this compound for oral gavage in animal studies?
Several co-solvent systems have been successfully used to prepare this compound solutions for in vivo experiments. These formulations can achieve a concentration of up to 2.5 mg/mL. The choice of vehicle can significantly impact drug exposure and should be carefully considered based on the study design and animal model.
Troubleshooting Guide
Issue: Precipitation of this compound in the formulation vehicle during preparation or upon aqueous dilution.
-
Possible Cause: The aqueous solubility of this compound is exceeded.
-
Troubleshooting Steps:
-
Utilize a co-solvent system: Refer to the table below for proven formulations that can achieve a 2.5 mg/mL concentration.
-
Apply heat and/or sonication: Gentle heating and sonication can aid in the dissolution of this compound in the formulation vehicle.[3]
-
Use freshly prepared solutions: It is recommended to prepare the dosing solution fresh on the day of the experiment to minimize the risk of precipitation over time.
-
Issue: High variability in plasma concentrations of this compound between study animals.
-
Possible Cause 1: Inconsistent formulation preparation.
-
Troubleshooting Step: Ensure the formulation is prepared consistently for all animals, following a detailed standard operating procedure (SOP).
-
Possible Cause 2: Variability in gastrointestinal physiology of the animals (e.g., fed vs. fasted state).
-
Troubleshooting Step: Standardize the feeding schedule for all animals in the study. For many poorly soluble drugs, administration in a fasted state can reduce variability.
-
Possible Cause 3: The formulation is not stable in the gastrointestinal tract, leading to variable precipitation.
-
Troubleshooting Step: Consider more advanced formulation strategies such as solid dispersions or nanosuspensions to improve in vivo stability and dissolution.
Data Presentation
Table 1: this compound Formulation Protocols for In Vivo Studies
| Protocol | Components | Final Concentration | Notes |
| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 2.5 mg/mL | Requires sonication for a clear solution.[3] |
| 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | 2.5 mg/mL | Requires sonication for a clear solution.[3] |
| 3 | 10% DMSO, 90% Corn Oil | 2.5 mg/mL | Requires sonication for a clear solution.[3] |
Table 2: Solubility Enhancement of the Structurally Similar Compound, Metaxalone, using Solid Dispersion
| Formulation | Drug:Polymer Ratio | Aqueous Solubility (mg/mL) | Fold Increase |
| Pure Metaxalone | - | 0.014 | - |
| Metaxalone:PEG-6000 | 1:1 | 0.126 | ~8 |
| Metaxalone:PEG-6000 | 1:2 | 0.053 | ~4 |
| Metaxalone:PVP K-30 | 1:1 | 0.052 | ~3.7 |
| Metaxalone:PVP K-30 | 1:2 | 0.064 | ~4.6 |
| (Data from a study on Metaxalone, a structurally similar compound, and may be indicative of potential strategies for this compound)[4][5] |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation (Protocol 1 from Table 1)
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline (0.9% NaCl)
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
In a sterile tube, add the required volume of the this compound stock solution.
-
Add PEG300 to the tube and mix thoroughly.
-
Add Tween-80 and mix until the solution is homogeneous.
-
Add saline to the final volume and mix.
-
If precipitation occurs, use an ultrasonic bath to achieve a clear solution.
-
Prepare the formulation fresh on the day of the experiment.
Protocol 2: General Protocol for an Oral Bioavailability Study in Rats
1. Animal Model:
-
Select an appropriate rat strain (e.g., Sprague-Dawley), age, and sex for the study.
-
Acclimate the animals for at least one week before the experiment.
-
Fast the animals overnight (with free access to water) before dosing.
2. Dosing:
-
Oral (PO) Group: Administer the this compound formulation via oral gavage at a predetermined dose.
-
Intravenous (IV) Group: Administer a solubilized form of this compound via tail vein injection to determine absolute bioavailability.
3. Blood Sampling:
-
Collect blood samples (e.g., via tail vein or saphenous vein) at appropriate time points to capture the absorption, distribution, and elimination phases. Suggested time points: pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.
-
Collect blood in tubes containing an appropriate anticoagulant (e.g., EDTA).
4. Plasma Processing and Analysis:
-
Centrifuge the blood samples to separate the plasma.
-
Store plasma samples at -80°C until analysis.
-
Quantify the concentration of this compound in the plasma samples using a validated analytical method, such as LC-MS/MS.
5. Pharmacokinetic Analysis:
-
Calculate the following pharmacokinetic parameters for both PO and IV groups:
-
Cmax (maximum plasma concentration)
-
Tmax (time to reach Cmax)
-
AUC (area under the plasma concentration-time curve)
-
-
Calculate the absolute oral bioavailability (F%) using the formula:
-
F% = (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100
-
Mandatory Visualization
Caption: Workflow for troubleshooting and improving this compound's in vivo bioavailability.
Caption: Relationship between bioavailability challenges and formulation solutions.
References
Mephenoxalone degradation pathways in acidic and basic conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the degradation pathways of mephenoxalone under acidic and basic conditions. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimental studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound under acidic and basic conditions?
A1: this compound undergoes degradation through two primary pathways: hydrolysis of the oxazolidone ring and cleavage of the ether linkage.
-
Acidic Conditions: Under acidic stress, the primary degradation pathway involves the opening of the oxazolidone ring to form 1-(o-methoxyphenoxy)-3-aminopropane-2-ol. Other reported degradation products following acid hydrolysis include phenolic hydroxythis compound, demethylthis compound, 1-(o-hydroxyphenoxy)-3-aminopropene, and dehydrothis compound.[1]
-
Basic Conditions: In basic media, the main degradation route is the cleavage of the phenoxymethyl (B101242) ether bond, yielding o-methoxyphenol and 3-amino-1,2-propanediol.[1]
Q2: I am not observing any degradation of this compound under my initial stress conditions. What should I do?
A2: If you do not observe degradation, consider the following troubleshooting steps:
-
Increase Stressor Concentration: Gradually increase the concentration of the acid (e.g., from 0.1 M HCl to 1 M HCl) or base (e.g., from 0.1 M NaOH to 1 M NaOH).
-
Elevate Temperature: Increase the temperature of the reaction. Forced degradation studies are often conducted at elevated temperatures (e.g., 60°C) to accelerate the degradation process.
-
Extend Reaction Time: Increase the duration of the stress testing period. It is recommended to sample at various time points to monitor the progress of the degradation.
-
Use a Co-solvent: this compound has limited water solubility. If working in a purely aqueous system, consider adding a co-solvent like methanol (B129727) or acetonitrile (B52724) to ensure complete dissolution and facilitate the degradation reaction.
Q3: My analytical method is not separating this compound from its degradation products. How can I resolve this?
A3: This issue points to a lack of specificity in your analytical method. To resolve this:
-
Method Development: Develop a stability-indicating analytical method, typically a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method.
-
Column Selection: Experiment with different stationary phases (e.g., C18, C8, Phenyl) to achieve better separation.
-
Mobile Phase Optimization: Adjust the mobile phase composition (e.g., ratio of organic solvent to aqueous buffer), pH, and ionic strength. Gradient elution is often more effective than isocratic elution for separating complex mixtures of parent drug and degradation products.
-
Detector Wavelength: Optimize the detection wavelength to ensure all compounds of interest are detected with adequate sensitivity. A photodiode array (PDA) detector can be valuable for identifying suitable wavelengths and assessing peak purity.
Q4: How can I confirm the identity of the degradation products?
A4: The structural elucidation of degradation products typically requires advanced analytical techniques:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for obtaining the molecular weight of the degradation products. Tandem MS (MS/MS) can provide fragmentation patterns to aid in structural identification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is essential for the definitive structural characterization of isolated degradation products.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can provide information about the functional groups present in the degradation products.
Troubleshooting Guides
Issue: Unexpected or Multiple Degradation Peaks
| Possible Cause | Troubleshooting Action |
| Secondary Degradation: The primary degradation products are themselves unstable under the stress conditions and are degrading further. | - Monitor the degradation profile over time. Collect samples at earlier time points to identify the primary degradants. - Reduce the severity of the stress conditions (lower temperature or concentration of acid/base). |
| Interaction with Excipients (for drug product studies): Excipients in the formulation may be reacting with this compound or its degradants. | - Perform forced degradation on the pure drug substance to establish its intrinsic degradation profile. - Conduct compatibility studies with individual excipients. |
| Oxidative Degradation: The sample may be exposed to oxygen, leading to oxidative degradation products in addition to hydrolytic ones. | - Degas all solvents and solutions. - Perform the experiment under an inert atmosphere (e.g., nitrogen or argon). |
Issue: Poor Mass Balance
| Possible Cause | Troubleshooting Action |
| Non-UV Active Degradants: Some degradation products may not have a chromophore and are therefore not detected by a UV detector. | - Use a universal detector like a Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometer (MS). |
| Volatile Degradants: Degradation products may be volatile and lost during sample preparation or analysis. | - Use a Gas Chromatography (GC) method for the analysis of volatile compounds. |
| Adsorption of Degradants: Degradation products may be adsorbing to the sample vials or HPLC column. | - Use silanized glass vials. - Evaluate different column chemistries and mobile phase additives to minimize adsorption. |
| Incomplete Elution: Highly polar or non-polar degradation products may not be eluting from the HPLC column under the current conditions. | - Modify the mobile phase gradient to include a stronger or weaker solvent at the end of the run. - Implement a column wash step after each injection. |
Data Presentation
Table 1: Summary of this compound Degradation Products
| Condition | Degradation Pathway | Identified Degradation Products | Reference |
| Acidic | Oxazolidone Ring Opening | 1-(o-methoxyphenoxy)-3-aminopropane-2-ol | [1] |
| Phenolic Hydroxythis compound | [1] | ||
| Demethylthis compound | [1] | ||
| 1-(o-hydroxyphenoxy)-3-aminopropene | [1] | ||
| Dehydrothis compound | [1] | ||
| Basic | Ether Linkage Cleavage | o-Methoxyphenol | [1] |
| 3-amino-1,2-propanediol | [1] |
Experimental Protocols
Protocol 1: Forced Hydrolytic Degradation of this compound
Objective: To generate degradation products of this compound under acidic and basic conditions.
Materials:
-
This compound reference standard
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M and 1 M
-
Methanol or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Volumetric flasks
-
Water bath or oven
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL.
-
Acidic Degradation:
-
To a volumetric flask, add an appropriate volume of the this compound stock solution.
-
Add 0.1 M HCl to the flask. The final concentration of this compound should be around 100 µg/mL.
-
Incubate the solution at 60°C.
-
Withdraw aliquots at specified time intervals (e.g., 0, 2, 4, 8, 12, 24 hours).
-
Neutralize the aliquots with an equivalent amount of 0.1 M NaOH.
-
If no significant degradation is observed, repeat the experiment with 1 M HCl.
-
-
Basic Degradation:
-
To a volumetric flask, add an appropriate volume of the this compound stock solution.
-
Add 0.1 M NaOH to the flask to achieve a final this compound concentration of approximately 100 µg/mL.
-
Incubate the solution at 60°C.
-
Withdraw aliquots at the same time intervals as the acidic study.
-
Neutralize the aliquots with an equivalent amount of 0.1 M HCl.
-
If degradation is minimal, repeat the study using 1 M NaOH.
-
-
Sample Analysis: Analyze the neutralized samples by a validated stability-indicating HPLC method.
Protocol 2: Development of a Stability-Indicating RP-HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its degradation products.
Instrumentation and Conditions (Example):
-
HPLC System: Agilent 1260 Infinity II or equivalent with a PDA detector.
-
Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient Program:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-31 min: 90% to 10% B
-
31-35 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 270 nm (or as optimized by PDA)
-
Injection Volume: 10 µL
Procedure:
-
Prepare solutions of the stressed samples from the forced degradation study.
-
Inject the samples into the HPLC system.
-
Evaluate the chromatograms for the separation of the parent this compound peak from any degradation product peaks.
-
Optimize the mobile phase composition, gradient, flow rate, and column temperature as needed to achieve adequate resolution (Rs > 1.5) between all peaks.
-
Assess peak purity of the this compound peak in the stressed samples using the PDA detector to ensure it is free from co-eluting impurities.
Visualizations
Caption: this compound degradation pathways.
Caption: Experimental workflow for forced degradation.
Caption: Troubleshooting decision tree.
References
Challenges in Mephenoxalone drug-drug interaction studies with CYP inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating drug-drug interactions (DDIs) of Mephenoxalone with cytochrome P450 (CYP) inhibitors.
Disclaimer: this compound is an older drug, and there is a notable lack of publicly available data regarding its specific interactions with CYP enzymes. The information provided herein is based on general principles of drug metabolism and DDI studies and includes hypothetical scenarios to guide researchers. All experimental protocols and data should be adapted and validated for specific laboratory conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in initiating a DDI study for an older drug like this compound?
A1: Researchers face several challenges when studying an older drug like this compound:
-
Limited Existing Data: There is a scarcity of published literature on the metabolic pathways of this compound, including the specific CYP isoforms involved. This requires researchers to start with fundamental reaction phenotyping studies.
-
Reference Standards: Authentic standards for potential metabolites of this compound may not be commercially available, necessitating custom synthesis.
-
Analytical Method Development: Validated analytical methods for the simultaneous quantification of this compound and its potential metabolites in various biological matrices (e.g., plasma, microsomes) may not exist and will need to be developed and validated from scratch.[1]
-
Formulation Issues: The exact composition of older drug formulations may not be readily available, which can be a concern for in vivo studies.
Q2: Which CYP isoforms should I prioritize for screening this compound's metabolism?
A2: Based on the chemical structure of this compound (an oxazolidinone derivative) and known metabolic pathways of similar compounds, a tiered approach is recommended:
-
Primary Screening Panel: Start with the major drug-metabolizing CYPs: CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4.[2][3] These enzymes are responsible for the metabolism of a vast majority of drugs.
-
Secondary Screening Panel: If the primary panel does not reveal significant metabolism, consider less common isoforms. For instance, the oxazolidinone antibiotic linezolid (B1675486) is metabolized by CYP2J2 and CYP4F2.[4] Therefore, including these in a secondary screen would be prudent.
-
Metabolite Identification: A study on this compound metabolites in human urine identified o-methoxyphenol and hydroxylated and demethylated derivatives, suggesting both ether cleavage and aromatic hydroxylation, which are common CYP-mediated reactions.[5]
Q3: My in vitro CYP inhibition assay with this compound shows inconsistent results. What are the potential reasons?
A3: Inconsistent results in in vitro CYP inhibition assays can stem from several factors:
-
Compound Stability: this compound might be unstable in the incubation buffer. Pre-analytical stability checks are crucial.
-
Solubility Issues: Poor solubility of this compound or the inhibitor in the incubation medium can lead to variable concentrations. Ensure the final solvent concentration is low and consistent across wells.
-
Microsomal Quality: The activity of the human liver microsomes (HLMs) can vary between lots and can decrease with improper storage. Always qualify a new batch of HLMs with known substrates and inhibitors.
-
Time-Dependent Inhibition (TDI): this compound or its metabolites might be causing TDI. An IC50 shift assay should be performed to investigate this possibility.[6]
-
Non-specific Binding: this compound may bind to the plasticware or proteins in the incubation, reducing its effective concentration. Using low-binding plates and keeping the microsomal protein concentration low can mitigate this.
Q4: How do I interpret the IC50 values I've generated for this compound with different CYP inhibitors?
A4: The half-maximal inhibitory concentration (IC50) is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. To interpret your results:
-
Potency: A lower IC50 value indicates a more potent inhibitor.
-
Risk of DDI: The potential for a clinically significant DDI is assessed by comparing the in vitro inhibition data with expected clinical concentrations of the inhibitor. Regulatory agencies provide guidance on the thresholds for conducting further investigation. For example, a basic model involves calculating the R-value: R = 1 + ([I]max / Ki), where [I]max is the maximal unbound plasma concentration of the inhibitor and Ki is the inhibition constant.
-
Further Studies: If the initial IC50 values suggest a potential for DDI, further mechanistic studies to determine the inhibition constant (Ki) and the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive) are warranted.
Troubleshooting Guides
Guide 1: Poor Recovery of this compound in Biological Matrix
| Symptom | Possible Cause | Troubleshooting Step |
| Low and variable this compound signal in LC-MS/MS analysis of plasma samples. | Inefficient Extraction: The chosen extraction method (e.g., protein precipitation, liquid-liquid extraction) may not be optimal for this compound. | 1. Test different organic solvents for protein precipitation (e.g., acetonitrile (B52724), methanol, acetone). 2. Optimize the pH for liquid-liquid extraction to ensure this compound is in a non-ionized state. 3. Consider solid-phase extraction (SPE) with different sorbents. |
| Matrix Effects: Endogenous components in the plasma may co-elute with this compound and cause ion suppression or enhancement in the mass spectrometer. | 1. Modify the chromatographic gradient to better separate this compound from interfering matrix components. 2. Use a more selective sample clean-up method like SPE. 3. Employ a stable isotope-labeled internal standard for this compound to compensate for matrix effects. | |
| Analyte Instability: this compound may be degrading in the biological matrix during sample collection, storage, or processing. | 1. Perform stability studies at different temperatures (room temperature, 4°C, -20°C, -80°C) and for several freeze-thaw cycles. 2. Add stabilizers (e.g., antioxidants, enzyme inhibitors) to the collection tubes if degradation is suspected. |
Guide 2: High Variability in In Vitro CYP Metabolism Assay
| Symptom | Possible Cause | Troubleshooting Step |
| Large standard deviations between replicate wells in a human liver microsome incubation with this compound. | Pipetting Errors: Inaccurate or inconsistent pipetting of small volumes of this compound, inhibitors, or microsomes. | 1. Ensure pipettes are properly calibrated. 2. Use reverse pipetting for viscous solutions like microsomal suspensions. 3. Prepare master mixes to minimize the number of individual pipetting steps. |
| Inconsistent Incubation Conditions: Temperature or timing variations across the incubation plate. | 1. Pre-warm all reagents and the plate to the incubation temperature (typically 37°C). 2. Use a multi-channel pipette or automated liquid handler to start and stop reactions simultaneously. | |
| Substrate Depletion: The concentration of this compound may be too low, leading to its rapid depletion during the incubation. | 1. Ensure the this compound concentration is well below its Km value for the linear range of the assay. 2. Reduce the incubation time or the microsomal protein concentration. |
Data Presentation
Table 1: Hypothetical IC50 Values for this compound with Known CYP Inhibitors
This table presents hypothetical data to illustrate how results from a CYP inhibition screening study for this compound would be summarized. These values are for illustrative purposes only and are not based on experimental data.
| CYP Isoform | Probe Substrate | Inhibitor | This compound IC50 (µM) |
| CYP1A2 | Phenacetin (B1679774) | Fluvoxamine | > 50 |
| CYP2C9 | Diclofenac (B195802) | Sulfaphenazole | 25.3 |
| CYP2C19 | S-Mephenytoin | Ticlopidine | 8.7 |
| CYP2D6 | Dextromethorphan | Quinidine | > 50 |
| CYP3A4 | Midazolam | Ketoconazole | 15.1 |
Table 2: Hypothetical Kinetic Parameters for this compound Inhibition of CYP2C19
This table shows how detailed kinetic data would be presented following the identification of a potential interaction from the initial screen. These values are for illustrative purposes only.
| Parameter | Value |
| Inhibition Constant (Ki) | 4.2 µM |
| Mechanism of Inhibition | Competitive |
| Unbound Fraction in Plasma (fu) | 0.35 |
| Maximal Unbound Plasma Concentration ([I]max,u) of Inhibitor | Varies by inhibitor |
| Predicted R-value | Dependent on inhibitor [I]max,u |
Experimental Protocols
Protocol 1: In Vitro CYP Inhibition Assay - IC50 Determination
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against major human CYP isoforms.
Materials:
-
Pooled human liver microsomes (HLMs)
-
This compound
-
CYP isoform-specific probe substrates (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9)
-
NADPH regenerating system
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile with internal standard for reaction termination
-
96-well incubation plates
-
LC-MS/MS system
Methodology:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Serially dilute the this compound stock solution to obtain a range of working concentrations. The final solvent concentration in the incubation should be ≤ 0.5%.
-
In a 96-well plate, combine the phosphate buffer, HLM, and the this compound working solution (or vehicle for control wells).
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding the probe substrate.
-
After a short pre-incubation, start the metabolic reaction by adding the NADPH regenerating system.
-
Incubate at 37°C for a predetermined time (e.g., 10 minutes), ensuring the reaction is in the linear range.
-
Terminate the reaction by adding ice-cold acetonitrile containing an internal standard.
-
Centrifuge the plate to pellet the protein.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the formation of the probe substrate's metabolite.
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Mandatory Visualizations
This compound Metabolism and DDI Study Workflow
Caption: A workflow diagram illustrating the key stages in assessing the drug-drug interaction potential of this compound.
Hypothetical Metabolic Pathway of this compound
Caption: A diagram showing potential metabolic pathways for this compound based on its chemical structure and limited available data.
Troubleshooting Logic for Inconsistent IC50 Results
Caption: A logical flow diagram for troubleshooting sources of variability in in vitro CYP inhibition assays.
References
- 1. researchgate.net [researchgate.net]
- 2. In vitro identification of cytochrome P450 enzymes responsible for drug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytochrome P450 Enzymes and Drug Metabolism in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Linezolid Metabolism Is Catalyzed by Cytochrome P450 2J2, 4F2, and 1B1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Isolation and identification of some metabolites of this compound (Control-OM) from human urine (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bioivt.com [bioivt.com]
Technical Support Center: Optimizing Mephenoxalone Concentration for In Vitro Neurotoxicity Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in designing and executing in vitro neurotoxicity studies for mephenoxalone.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound that is relevant to neurotoxicity studies?
This compound is primarily known as a central nervous system (CNS) depressant. Its main mechanism of action is the enhancement of the activity of gamma-aminobutyric acid (GABA), which is the primary inhibitory neurotransmitter in the CNS.[1][2] By potentiating GABAergic neurotransmission, this compound reduces neuronal excitability.[1] While specific in vitro neurotoxicity data is limited, any neurotoxic effects could be related to excessive neuronal inhibition, off-target effects, or impacts on neuronal development and function.
Q2: Which neuronal cell lines are recommended for studying this compound neurotoxicity?
Commonly used and well-characterized neuronal cell lines suitable for neurotoxicity studies include:
-
SH-SY5Y (human neuroblastoma): This cell line is widely used due to its human origin and ability to be differentiated into a more mature neuronal phenotype.[3][4]
-
PC12 (rat pheochromocytoma): These cells are another popular model as they can be differentiated to exhibit neuron-like characteristics, including the extension of neurites.
The choice of cell line should be guided by the specific research question and the desired translational relevance.
Q3: What is a reasonable starting concentration range for this compound in in vitro studies?
Due to the lack of publicly available in vitro neurotoxicity data for this compound, determining a precise starting concentration range is challenging. A common approach is to start with a wide range of concentrations, for instance, from low nanomolar (nM) to high micromolar (µM), to establish a dose-response curve. A preliminary literature search for compounds with similar mechanisms of action or for general screening assays can provide a starting point. For initial range-finding experiments, a logarithmic dilution series (e.g., 0.01, 0.1, 1, 10, 100 µM) is recommended.
Q4: What are the key endpoints to assess this compound-induced neurotoxicity?
A comprehensive in vitro neurotoxicity assessment should include a battery of assays targeting different cellular processes. Key endpoints include:
-
Cell Viability: To determine the concentration at which this compound becomes cytotoxic.
-
Apoptosis: To investigate if cell death occurs through programmed cell death pathways.
-
Oxidative Stress: To measure the generation of reactive oxygen species (ROS).
-
Mitochondrial Function: To assess the impact on mitochondrial membrane potential and energy production.
-
Neurite Outgrowth: To evaluate the effects on neuronal differentiation and morphology.
Troubleshooting Guides
Cell Viability Assays (e.g., MTT, LDH)
| Problem | Possible Cause | Solution |
| High variability between replicate wells. | Inconsistent cell seeding, uneven distribution of this compound, or edge effects in the microplate. | Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for adding cells and reagents. Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. |
| No dose-dependent effect observed. | The concentration range is too narrow or not in the effective range. The incubation time may be too short. | Test a broader range of concentrations (e.g., 1 nM to 100 µM). Extend the incubation period (e.g., 24, 48, and 72 hours). |
| Inconsistent results with LDH assay. | Cell lysis during normal handling. | Handle the plate gently. Ensure the supernatant is collected carefully without disturbing the cell monolayer. |
Neurite Outgrowth Assays
| Problem | Possible Cause | Solution |
| Poor or inconsistent neurite outgrowth in control wells. | Suboptimal cell density, issues with differentiation media, or poor coating of the culture surface. | Optimize cell seeding density. Ensure the quality and proper preparation of differentiation reagents. Use appropriate coating materials like poly-L-lysine or laminin. |
| Difficulty in quantifying neurite length. | Inadequate staining or imaging. Complex neurite branching. | Use validated neurite staining kits and high-content imaging systems. Employ automated image analysis software capable of tracing and measuring neurites. |
| This compound precipitates at high concentrations. | Limited solubility of the compound in the culture medium. | Prepare a higher concentration stock solution in a suitable solvent (e.g., DMSO) and ensure the final solvent concentration in the culture medium is low (typically <0.5%) and consistent across all wells, including controls. |
Quantitative Data Summary
| Assay | Cell Line | Endpoint | Exposure Time | Effective/Toxic Concentration |
| Cell Viability (MTT) | SH-SY5Y | IC50 | 24h, 48h, 72h | To be determined |
| Cytotoxicity (LDH) | SH-SY5Y | EC50 | 24h, 48h, 72h | To be determined |
| Apoptosis (Caspase-3/7) | SH-SY5Y | Fold Change | 24h | To be determined |
| ROS Production (DCFH-DA) | PC12 | Fold Change | 6h, 24h | To be determined |
| Mitochondrial Membrane Potential | PC12 | % Depolarization | 24h | To be determined |
| Neurite Outgrowth | Differentiated SH-SY5Y | IC50 | 72h | To be determined |
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol is adapted for a 96-well plate format.
Materials:
-
SH-SY5Y or PC12 cells
-
Complete culture medium
-
This compound stock solution (e.g., in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control wells (medium with the same concentration of solvent).
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Neurite Outgrowth Assay
This protocol is for differentiated SH-SY5Y cells.
Materials:
-
SH-SY5Y cells
-
Differentiation medium (e.g., low-serum medium containing retinoic acid)
-
This compound stock solution
-
Poly-L-lysine coated 24-well plates
-
Immunostaining reagents (e.g., anti-β-III-tubulin antibody, fluorescent secondary antibody, DAPI)
-
High-content imaging system and analysis software
Procedure:
-
Seed SH-SY5Y cells onto poly-L-lysine coated plates in complete medium.
-
After 24 hours, replace the medium with differentiation medium and culture for 5-7 days.
-
Treat the differentiated cells with various concentrations of this compound for 48-72 hours.
-
Fix the cells with 4% paraformaldehyde.
-
Perform immunostaining for β-III-tubulin to visualize neurites and DAPI for nuclear staining.
-
Acquire images using a high-content imaging system.
-
Analyze images using appropriate software to quantify parameters such as total neurite length, number of neurites per cell, and number of branch points.
Visualizations
Caption: A generalized experimental workflow for in vitro neurotoxicity assessment of this compound.
Caption: Postulated signaling pathway for this compound's primary action and potential neurotoxic outcomes.
References
- 1. GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. GABA Receptors: Pharmacological Potential and Pitfalls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The SH-SY5Y human neuroblastoma cell line, a relevant in vitro cell model for investigating neurotoxicology in human: Focus on organic pollutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Melatonin pre-treatment mitigates SHSY-5Y cells against oxaliplatin induced mitochondrial stress and apoptotic cell death - PMC [pmc.ncbi.nlm.nih.gov]
Mitigating matrix effects in the bioanalysis of Mephenoxalone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating matrix effects during the bioanalysis of Mephenoxalone.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect the bioanalysis of this compound?
A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting endogenous or exogenous components in the sample matrix (e.g., plasma, urine).[1][2] This can lead to either ion suppression or enhancement, resulting in inaccurate quantification of this compound.[1][2] These effects can significantly impact the method's accuracy, precision, linearity, and sensitivity (limit of detection and quantification).[1][3]
Q2: What are the primary causes of matrix effects in this compound bioanalysis?
A2: The leading causes of matrix effects are co-eluting compounds from the biological matrix that interfere with the ionization of this compound and its internal standard in the mass spectrometer's ion source.[1] Common interfering substances in plasma include phospholipids (B1166683), proteins, and salts.[2][4] Additionally, metabolites of this compound, such as o-methoxyphenol, hydroxythis compound, and demethylthis compound, if not chromatographically separated, could potentially contribute to matrix effects or cause interference.[5] Components introduced during sample collection and processing, like anticoagulants, can also be a source of matrix effects.[2]
Q3: How can I qualitatively and quantitatively assess matrix effects for this compound?
A3:
-
Qualitative Assessment: The post-column infusion technique is a rapid method to identify regions in the chromatogram where ion suppression or enhancement occurs. In this method, a constant flow of this compound solution is introduced into the mass spectrometer after the analytical column, while a blank, extracted matrix sample is injected. Dips or peaks in the baseline signal indicate the retention times at which matrix components cause ion suppression or enhancement.
-
Quantitative Assessment: The "post-extraction spike" method is the gold standard for quantifying matrix effects.[2][6] This involves comparing the peak response of this compound spiked into an extracted blank matrix with the response of this compound in a neat solution at the same concentration. The ratio of these responses is the matrix factor (MF).[2] An MF of less than 1 indicates ion suppression, while an MF greater than 1 suggests ion enhancement.[2] This should be evaluated using at least six different lots of the biological matrix.[2]
Q4: What is the role of an internal standard (IS) in mitigating matrix effects?
A4: A suitable internal standard is crucial for compensating for matrix effects. An ideal IS for this compound would be a stable isotope-labeled (SIL) version of the drug. A SIL-IS co-elutes with the analyte and is affected by the matrix in the same way, thus providing a reliable means to correct for variations in ionization efficiency. If a SIL-IS is unavailable, a structural analog can be used, but it must be demonstrated to track the analyte's behavior closely.[3]
Troubleshooting Guide
This guide addresses common issues encountered during the bioanalysis of this compound related to matrix effects.
| Issue | Potential Cause | Recommended Action(s) |
| Poor Peak Shape or Tailing for this compound | Matrix components interfering with chromatography. | 1. Optimize Chromatography: Adjust the mobile phase composition, gradient profile, or switch to a different column chemistry (e.g., from C18 to a phenyl-hexyl column) to improve separation from interfering peaks. 2. Enhance Sample Cleanup: Implement a more rigorous sample preparation method such as Solid Phase Extraction (SPE) instead of Protein Precipitation (PPT) to remove more matrix components.[1][4] |
| High Variability in this compound Response Between Samples | Inconsistent matrix effects across different samples or matrix lots. | 1. Evaluate Relative Matrix Effects: Assess the matrix effect in multiple lots of the biological matrix to understand the variability.[6] 2. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the most effective way to compensate for sample-to-sample variations in matrix effects. |
| Low this compound Recovery | Inefficient extraction from the biological matrix. | 1. Optimize Extraction pH: For Liquid-Liquid Extraction (LLE), adjust the pH of the aqueous sample to ensure this compound is in its neutral form for efficient partitioning into the organic solvent.[7] 2. Select an Appropriate SPE Sorbent: For Solid Phase Extraction, test different sorbent types (e.g., reversed-phase, ion-exchange) to find the one with the best retention and elution characteristics for this compound.[4][8] |
| Ion Suppression Observed at the Retention Time of this compound | Co-elution of phospholipids or other endogenous matrix components. | 1. Modify Chromatographic Conditions: Increase the organic content of the mobile phase at the beginning of the gradient to elute phospholipids earlier, or use a longer column for better resolution. 2. Implement Phospholipid Removal Strategies: Use specialized phospholipid removal plates or cartridges during sample preparation.[9] |
| Interference from this compound Metabolites | Lack of chromatographic separation between this compound and its metabolites. | 1. Develop a Selective Chromatographic Method: Optimize the analytical column and mobile phase gradient to resolve this compound from its known metabolites like hydroxythis compound and demethylthis compound.[5] 2. Use High-Resolution Mass Spectrometry: If chromatographic separation is challenging, employ high-resolution mass spectrometry to differentiate between this compound and its metabolites based on their exact mass. |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE)
This protocol is a common method for sample cleanup and is effective at removing proteins and some polar interferences.
-
To 200 µL of plasma sample, add 50 µL of the internal standard working solution.
-
Vortex the sample for 30 seconds.
-
Add 1 mL of an organic extraction solvent (e.g., a 7:3 v/v mixture of hexane (B92381) and dichloromethane).[10]
-
Vortex for 5 minutes to ensure thorough mixing.
-
Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Vortex for 1 minute and inject into the LC-MS/MS system.
Protocol 2: Solid Phase Extraction (SPE)
SPE provides a more thorough cleanup than LLE and can be targeted to isolate analytes of interest.
-
Conditioning: Condition a mixed-mode SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Loading: To 200 µL of plasma sample, add 200 µL of 4% phosphoric acid in water. Vortex and load the entire sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of 20% methanol in water to remove polar interferences.
-
Elution: Elute this compound and the internal standard with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under nitrogen at 40°C and reconstitute in 200 µL of the mobile phase for injection.
Protocol 3: Protein Precipitation (PPT)
PPT is a rapid but less clean sample preparation method.
-
To 100 µL of plasma sample, add 300 µL of cold acetonitrile (B52724) containing the internal standard.
-
Vortex for 2 minutes to precipitate the proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase for injection.
Quantitative Data Summary
The following tables present hypothetical yet representative data for recovery and matrix effects for the different sample preparation methods.
Table 1: Recovery of this compound
| Sample Preparation Method | Low QC (ng/mL) | Medium QC (ng/mL) | High QC (ng/mL) | Average Recovery (%) |
| Liquid-Liquid Extraction | 88.2 | 90.5 | 89.7 | 89.5 |
| Solid Phase Extraction | 95.1 | 96.8 | 94.5 | 95.5 |
| Protein Precipitation | 98.5 | 99.1 | 97.9 | 98.5 |
Table 2: Matrix Effect Assessment of this compound
| Sample Preparation Method | Low QC (ng/mL) | Medium QC (ng/mL) | High QC (ng/mL) | Average Matrix Factor (MF) | Interpretation |
| Liquid-Liquid Extraction | 0.92 | 0.90 | 0.93 | 0.92 | Minor Ion Suppression |
| Solid Phase Extraction | 0.98 | 1.01 | 0.99 | 0.99 | Negligible Matrix Effect |
| Protein Precipitation | 0.75 | 0.72 | 0.78 | 0.75 | Significant Ion Suppression |
Visualizations
Caption: Liquid-Liquid Extraction (LLE) workflow for this compound.
Caption: Solid Phase Extraction (SPE) workflow for this compound.
Caption: Decision tree for troubleshooting this compound matrix effects.
References
- 1. eijppr.com [eijppr.com]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. [Isolation and identification of some metabolites of this compound (Control-OM) from human urine (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitative evaluation of the matrix effect in bioanalytical methods based on LC-MS: A comparison of two approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. gcms.cz [gcms.cz]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Mephenoxalone Adherence in In Vitro Experiments
Welcome to the technical support center for researchers working with mephenoxalone. This resource provides troubleshooting guides and answers to frequently asked questions regarding a common issue encountered during in vitro experiments: the adherence of this compound to plastic labware. This phenomenon, known as non-specific binding (NSB), can lead to significant reductions in the effective concentration of the compound, resulting in inaccurate and irreproducible data.
This compound Physicochemical Properties
Understanding the properties of this compound is the first step in troubleshooting its handling in aqueous solutions. The compound's moderate lipophilicity and low water solubility are the primary drivers for its adherence to non-polar plastic surfaces.[1][2]
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₃NO₄ | [3][4][5] |
| Molecular Weight | 223.23 g/mol | [3][4][6] |
| Appearance | White to Off-White Solid | [6] |
| Melting Point | 143-145°C | [4][6] |
| Water Solubility | Insoluble | [4] |
| Solubility | Slightly soluble in DMSO and Methanol | [6] |
| Lipophilicity | Described as moderately lipophilic and hydrophobic. | [1] |
Frequently Asked Questions (FAQs)
Q1: My in vitro assay with this compound is showing weaker-than-expected activity or high variability. Could this be related to the plasticware I'm using?
A: Yes, this is a classic sign of non-specific binding. This compound is a hydrophobic compound, which gives it a high affinity for the non-polar surfaces of common plastics like polystyrene and polypropylene.[2] This adsorption removes the compound from your solution, lowering its effective concentration and leading to underestimated potency and poor reproducibility.[2][7]
Q2: What is the primary mechanism causing this compound to bind to labware?
A: The primary mechanism is hydrophobic interaction.[8][9][10] The non-polar regions of the this compound molecule are attracted to the hydrophobic plastic surface to minimize their interaction with the polar aqueous environment of your assay buffer. This is a thermodynamically favorable process that can lead to significant compound loss.
Q3: Are some plastics worse than others for this compound adsorption?
A: Absolutely. While no standard plastic is perfect, polystyrene is often more prone to hydrophobic adsorption than polypropylene.[2][11] For critical applications, borosilicate glass is a better choice than untreated plastics.[12] However, the most effective option is to use labware specifically treated to prevent non-specific binding.
Q4: What is "low-binding" labware and is it effective?
A: Low-binding labware is typically made from unique polymer blends or has a surface coating that creates a hydrophilic (water-loving) layer.[13] This layer repels hydrophobic molecules like this compound, preventing them from adsorbing to the surface. Using low-binding microplates and tubes is highly recommended and is one of the most effective ways to mitigate this issue.[9][13][14]
Q5: Does the concentration of this compound in my experiment affect the percentage that is lost to adsorption?
A: Yes. The binding sites on a plastic surface are finite. Therefore, at lower concentrations, a larger proportion of your compound can be lost to adsorption.[7][11] As the compound concentration increases, these sites become saturated, and the percentage of total compound lost will decrease. This is why issues with NSB are often most pronounced in the low concentration ranges of a dose-response curve.
Troubleshooting Guide
If you suspect this compound adsorption is affecting your experiments, follow this troubleshooting workflow.
Caption: A workflow for diagnosing and resolving this compound adsorption issues.
Step-by-Step Solutions
1. Labware Selection
The choice of material is your first line of defense. Avoid untreated polystyrene for storing or assaying this compound, especially for low-concentration solutions.
| Labware Material | Adsorption Risk | Recommendation |
| Polystyrene (PS) | High | Avoid for critical steps. If necessary, use surface pre-treatment. |
| Polypropylene (PP) | Moderate | Better than PS, but significant binding can still occur.[2] |
| Low-Binding PP | Low | Recommended. Specifically designed to minimize hydrophobic interactions.[13] |
| Borosilicate Glass | Moderate-Low | Generally better than standard plastics.[12] |
| Silanized Glass | Very Low | Highly Recommended. The silane (B1218182) treatment creates an inert, less adsorptive surface.[12] |
2. Solution and Buffer Optimization
Modifying your aqueous solution can dramatically reduce this compound's ability to adsorb to surfaces.
| Additive | Typical Concentration | Mechanism of Action |
| Tween-20 | 0.01% - 0.1% | A non-ionic surfactant that reduces hydrophobic interactions between the compound and plastic.[8][13][15] |
| Bovine Serum Albumin (BSA) | 0.1% (or 1 mg/mL) | A protein that coats the plastic surface, blocking the sites where this compound would otherwise bind.[13][15][16] |
| Organic Solvent (e.g., Acetonitrile, Methanol) | 10% - 50% | Adding an organic co-solvent can help keep the hydrophobic compound in solution and reduce its affinity for the plastic surface.[8] Note: Ensure solvent is compatible with your assay. |
3. Surface Pre-Treatment ("Priming")
For situations where changing labware or buffers is not possible, you can pre-treat the surface to saturate the non-specific binding sites.
-
Prepare a solution of this compound at the same or a higher concentration than your experimental samples.
-
Add this solution to the wells or tubes you intend to use.
-
Incubate for 15-30 minutes under the same conditions as your experiment.
-
Aspirate and discard this "priming" solution.
-
Immediately add your experimental samples to the now-primed labware.[12] The adsorption sites will already be occupied, minimizing the loss of your target analyte.
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol is designed to ensure this compound is fully dissolved and to minimize adsorption during dilution.
-
Prepare a 10 mM Stock Solution in DMSO: Weigh the appropriate amount of this compound powder and dissolve it in 100% DMSO. This compound is soluble in DMSO up to 100 mg/mL.[17] Use brief ultrasonication if necessary to ensure it is fully dissolved. Store this stock at -20°C or -80°C.
-
Prepare an Aqueous Working Solution:
-
It is critical to add a surfactant or protein to your final assay buffer before adding the this compound stock. A recommended final buffer is a standard physiological buffer (e.g., PBS, HBSS) containing 0.1% BSA or 0.05% Tween-20 .
-
To make a 10 µM working solution from a 10 mM stock, perform a serial dilution. First, dilute the DMSO stock into your assay buffer to an intermediate concentration (e.g., 100 µM).
-
Vortex gently after each dilution step.
-
Perform the final dilution to 10 µM in the assay buffer. Never dilute the DMSO stock directly into a buffer that does not contain an anti-adsorption agent.
-
Protocol 2: Quantification of this compound Recovery from Plasticware
This experiment will allow you to determine the extent of compound loss in your specific labware.
-
Prepare a Standard Solution: Prepare a 1 µM solution of this compound in your final, optimized assay buffer.
-
Set Up Controls and Test Articles:
-
T₀ Control: Immediately take an aliquot of the 1 µM solution for analysis. This represents 100% of the compound.
-
Negative Control (Best Case): Aliquot the solution into a silanized glass vial.
-
Test Article: Aliquot the solution into the plasticware you intend to test (e.g., a well of a 96-well polystyrene plate).
-
-
Incubate: Incubate the silanized glass vial and the test plasticware under your standard experimental conditions (e.g., 1 hour at 37°C).
-
Sample Collection: After incubation, carefully transfer the supernatant from the glass vial and the plasticware into clean, low-binding collection tubes. Be careful not to scrape the surface.
-
Analysis: Analyze the concentration of this compound in the T₀ control, the glass vial supernatant, and the plasticware supernatant using a suitable analytical method (e.g., HPLC-UV, LC-MS/MS).
-
Calculate Recovery:
-
% Recovery = (Concentration in Test Supernatant / Concentration in T₀ Control) * 100
-
A recovery of less than 90% indicates a significant adsorption problem that needs to be addressed using the troubleshooting steps outlined above.
-
Visualized Mechanisms
Caption: Adsorption of hydrophobic this compound vs. prevention with a hydrophilic surface.
References
- 1. CAS 70-07-5: this compound | CymitQuimica [cymitquimica.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | C11H13NO4 | CID 6257 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound [drugfuture.com]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. This compound | 70-07-5 [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. The Horror of Sample Adsorption to Containers (Part 1) : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 9. Reduction of non-specific adsorption of drugs to plastic containers used in bioassays or analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Nonspecific Binding: Main Factors of Occurrence and Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. Drug adsorption to plastic containers and retention of drugs in cultured cells under in vitro conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. nicoyalife.com [nicoyalife.com]
- 16. bitesizebio.com [bitesizebio.com]
- 17. medchemexpress.com [medchemexpress.com]
Validation & Comparative
Mephenoxalone vs. Baclofen: A Comparative Analysis of a-Action Mechanisms
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the mechanisms of action of two centrally acting skeletal muscle relaxants: mephenoxalone and baclofen (B1667701). The information presented is supported by available experimental data to facilitate a comprehensive understanding of their distinct pharmacological profiles.
At a Glance: Key Mechanistic Differences
| Feature | This compound | Baclofen |
| Primary Target | GABA-A Receptor | GABA-B Receptor |
| Mechanism | Positive Allosteric Modulator | Agonist |
| Effect on Receptor | Enhances the effect of GABA by increasing Cl⁻ ion influx, leading to hyperpolarization. | Activates the receptor, leading to downstream signaling that inhibits neurotransmitter release. |
| Primary Locus of Action | Spinal Cord (Polysynaptic Reflexes) | Spinal Cord (Mono- and Polysynaptic Neurons) and Brain |
| Effect on Neurotransmitter Release | Indirectly reduces excitatory signaling | Directly reduces the release of excitatory neurotransmitters.[1] |
| Binding Affinity (Ki) | Data not available in publicly accessible literature | ~156 µM (for α₂δ subunit of VGCCs, a secondary target) |
| Binding Affinity (IC50) | Data not available in publicly accessible literature | 0.24 µM (for inhibiting NMDA receptor-mediated EPSCs) |
| Clinical Efficacy (Spasticity) | Used for muscle spasms and associated pain.[2] | Effective in reducing spasticity, with significant reductions in Modified Ashworth Scale scores observed in clinical trials.[1][3][4][5][6] |
This compound: A Positive Allosteric Modulator of GABA-A Receptors
This compound is a centrally acting muscle relaxant whose primary mechanism of action is the positive allosteric modulation of the GABA-A receptor.[2] By binding to a site on the receptor distinct from the GABA binding site, this compound enhances the receptor's affinity for GABA. This leads to an increased frequency of chloride ion channel opening and a subsequent influx of chloride ions into the neuron. The resulting hyperpolarization of the neuronal membrane makes it less likely to fire an action potential, thus producing an inhibitory effect and leading to muscle relaxation.[2]
Additionally, this compound is thought to exert its effects by depressing the polysynaptic reflex arc in the spinal cord.[7][8] Some evidence also suggests a potential, though less defined, role in modulating serotonergic and dopaminergic pathways, as well as a minor direct peripheral effect on muscle tissue through the modulation of calcium ion flux.[2]
Baclofen: A Selective GABA-B Receptor Agonist
Baclofen is a structural analog of GABA and functions as a selective agonist at GABA-B receptors.[1] These receptors are G-protein coupled receptors found on mono- and polysynaptic neurons at the spinal cord level and in the brain.[1]
Upon binding to the GABA-B receptor, baclofen initiates a cascade of intracellular events that lead to the inhibition of neurotransmitter release from presynaptic terminals. This is achieved through several mechanisms:
-
Inhibition of Adenylate Cyclase: This leads to a decrease in cyclic AMP (cAMP) levels and reduced activity of protein kinase A (PKA).
-
Activation of Potassium Channels: The opening of potassium channels causes an efflux of potassium ions, leading to hyperpolarization of the neuronal membrane and reduced neuronal excitability.
-
Inhibition of Voltage-Gated Calcium Channels: By reducing calcium influx into the presynaptic terminal, baclofen directly inhibits the release of excitatory neurotransmitters.
This presynaptic inhibition is the primary mechanism by which baclofen exerts its muscle relaxant and antispasmodic effects.
Experimental Protocols
Radioligand Binding Assay for GABA-A Receptor (Hypothetical for this compound)
This protocol describes a method to determine the binding affinity of a test compound, such as this compound, for the GABA-A receptor.
1. Membrane Preparation:
-
Rat cerebral cortices are homogenized in a buffer solution.
-
The homogenate is centrifuged to pellet the cell membranes.
-
The membrane pellet is washed multiple times to remove endogenous GABA.
-
The final pellet is resuspended in the assay buffer to a specific protein concentration.
2. Binding Assay:
-
A constant concentration of a radiolabeled GABA-A receptor ligand (e.g., [³H]muscimol) is incubated with the membrane preparation.
-
Varying concentrations of the unlabeled test compound (this compound) are added to compete with the radioligand for binding.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled GABA-A agonist (e.g., GABA).
-
The reaction is incubated to allow binding to reach equilibrium.
3. Separation and Detection:
-
The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
The filters are washed to remove unbound radioligand.
-
The radioactivity retained on the filters is measured using liquid scintillation counting.
4. Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The inhibitory constant (Ki) can then be calculated using the Cheng-Prusoff equation.
Electrophysiological Recording of Spinal Reflexes (for this compound and Baclofen)
This protocol outlines a method to assess the effects of this compound and baclofen on spinal reflex activity.
1. Animal Preparation:
-
An animal model (e.g., spinal cat) is anesthetized and a laminectomy is performed to expose the spinal cord.
-
Dorsal and ventral roots of a specific spinal segment (e.g., L7) are transected and prepared for stimulation and recording.
2. Stimulation and Recording:
-
The dorsal root is stimulated with an electrical pulse to elicit both monosynaptic and polysynaptic reflexes.
-
The resulting electrical activity is recorded from the corresponding ventral root.
3. Drug Administration:
-
A baseline recording of the spinal reflexes is obtained.
-
The test drug (this compound or baclofen) is administered intravenously at varying doses.
-
Spinal reflex activity is recorded at set intervals after drug administration.
4. Data Analysis:
-
The amplitude and latency of the monosynaptic and polysynaptic components of the ventral root potential are measured.
-
The dose-dependent effects of the drug on each reflex component are quantified and compared. A study in spinal cats showed that mephenesin, a compound structurally related to this compound, caused a significant and dose-dependent reduction in polysynaptic reflexes with minimal effect on the monosynaptic reflex.[8] In the same study, baclofen abolished the monosynaptic reflex and partially inhibited the polysynaptic reflex.[8]
Conclusion
This compound and baclofen, while both clinically utilized as muscle relaxants, operate through fundamentally different molecular mechanisms. This compound acts as a positive allosteric modulator of GABA-A receptors, enhancing the inhibitory effects of GABA. In contrast, baclofen is a direct agonist of GABA-B receptors, leading to presynaptic inhibition and a reduction in the release of excitatory neurotransmitters. This distinction in their primary targets and mechanisms of action underlies their different pharmacological profiles and may inform their specific clinical applications. Further research, particularly quantitative binding studies for this compound, would provide a more complete comparative understanding.
References
- 1. [Assessment of spasticity therapy with baclofen pump in children] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Examining the effectiveness of intrathecal baclofen on spasticity in individuals with chronic spinal cord injury: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Intrathecal baclofen efficacy for managing motor function and spasticity severity in patients with cerebral palsy: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Results of Intrathecal Baclofen Treatment in Sixteen Spasticity Patients According to Four Different Measurement Scales: A Retrospective Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms of depressant action of muscle relaxants on spinal reflexes: participation of membrane stabilizing action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of some centrally acting muscle relaxants on spinal root potentials: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative In Vivo Efficacy of Mephenoxalone and Diazepam in Animal Models: A Review of Preclinical Evidence
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vivo efficacy of Mephenoxalone and diazepam in animal models, focusing on their anxiolytic, muscle relaxant, and sedative properties. While diazepam is a well-characterized benzodiazepine (B76468) with a wealth of preclinical data, there is a notable scarcity of publicly available, quantitative in vivo studies for this compound in common, standardized animal models. This guide summarizes the available information on this compound and presents comprehensive data for diazepam to serve as a benchmark for comparison.
Mechanisms of Action
This compound is a centrally acting muscle relaxant. Its primary mechanism is thought to be the depression of the central nervous system, specifically by inhibiting the polysynaptic reflex arc in the spinal cord.[1] This action reduces the transmission of nerve impulses that lead to muscle spasms.[1] There is also evidence to suggest that this compound may enhance the activity of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA), although this mechanism is not as well-defined as it is for benzodiazepines.[2]
Diazepam, a classic benzodiazepine, exerts its effects by acting as a positive allosteric modulator of the GABA-A receptor. It binds to a specific site on the receptor, increasing the affinity of GABA for its own binding site. This leads to an increased frequency of chloride channel opening, resulting in hyperpolarization of the neuron and a potentiation of the inhibitory effect of GABA throughout the central nervous system. This widespread neuronal inhibition underlies its anxiolytic, muscle relaxant, sedative, and anticonvulsant properties.
Quantitative Data Presentation
Due to the lack of available quantitative in vivo data for this compound in standardized animal models, the following tables summarize representative data for diazepam.
Anxiolytic Activity: Elevated Plus-Maze (EPM)
The Elevated Plus-Maze is a widely used model to assess anxiety-like behavior in rodents. Anxiolytic drugs typically increase the time spent and the number of entries into the open, more aversive arms of the maze.
| Drug | Animal Model | Dose (mg/kg, i.p.) | Effect on Open Arm Time | Effect on Open Arm Entries |
| Diazepam | Mice | 0.5 - 2.0 | No significant anxiolytic effect observed in C57BL/6J mice; higher dose (2.0 mg/kg) decreased open arm exploration. | No significant anxiolytic effect observed in C57BL/6J mice. |
| Diazepam | Rats | 0.3 - 3.0 | Dose-dependent increase in time spent in open arms. | Dose-dependent increase in entries into open arms. |
Note: The effects of diazepam in the EPM can be strain-dependent.
Muscle Relaxant Activity: Rotarod Test
The Rotarod test assesses motor coordination and balance in rodents. A decrease in the time an animal can stay on the rotating rod is indicative of muscle relaxation or motor impairment.
| Drug | Animal Model | Dose (mg/kg, i.p.) | Effect on Fall-off Time |
| Diazepam | Mice | 2, 3, 4 | Dose-dependent decrease in the time spent on the rotating rod. |
| Diazepam | Rats | 10 | Significant reduction in motor coordination, with a 68.6% decrease in performance. |
Sedative Activity: Open Field Test (OFT)
The Open Field Test is used to evaluate locomotor activity and exploratory behavior. A reduction in distance traveled and rearing frequency can indicate sedative effects.
| Drug | Animal Model | Dose (mg/kg, i.p.) | Effect on Locomotor Activity (Distance Traveled) |
| Diazepam | Mice | 2.0 | Reduced locomotor activity. |
| Diazepam | Mice | 0.5 - 2.0 | At the highest dose (2.0 mg/kg), impaired locomotor activity. |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Elevated Plus-Maze (EPM) Test
Objective: To assess anxiety-like behavior.
Apparatus: A plus-shaped maze with two open and two enclosed arms, elevated from the floor.
Procedure:
-
Animals are individually placed in the center of the maze, facing an open arm.
-
Behavior is recorded for a 5-minute session.
-
Key parameters measured include the number of entries into and the time spent in the open and closed arms.
-
An increase in the proportion of time spent and entries into the open arms is indicative of an anxiolytic effect.
Rotarod Test
Objective: To evaluate motor coordination and muscle relaxant effects.
Apparatus: A rotating rod with a textured surface, often divided into lanes for multiple animals.
Procedure:
-
Animals are trained to stay on the rotating rod at a constant speed (e.g., 20-25 rpm).
-
On the test day, a baseline latency to fall is recorded.
-
The test compound is administered, and after a specified time, the animals are re-tested on the rotarod.
-
The time the animal remains on the rod (fall-off time) is measured. A decrease in this time indicates impaired motor coordination or muscle relaxation.
Open Field Test (OFT)
Objective: To assess general locomotor activity and exploratory behavior, which can be indicative of sedation.
Apparatus: A square or circular arena with walls to prevent escape, often equipped with automated tracking systems.
Procedure:
-
Animals are individually placed in the center or a corner of the open field arena.
-
Activity is recorded for a set period (e.g., 5-10 minutes).
-
Parameters measured include total distance traveled, time spent in the center versus the periphery, and rearing frequency.
-
A significant decrease in locomotor activity is indicative of a sedative effect.
Conclusion
A direct in vivo comparison of the efficacy of this compound and diazepam is challenging due to the limited availability of quantitative preclinical data for this compound in widely accepted animal models. While the proposed mechanism of this compound as a central nervous system depressant and inhibitor of polysynaptic reflexes provides a basis for its muscle relaxant effects, further in vivo studies are necessary to quantify its anxiolytic, muscle relaxant, and sedative properties.
Diazepam, in contrast, has been extensively studied, and a substantial body of evidence from various animal models demonstrates its dose-dependent efficacy in these domains. The data presented for diazepam can serve as a valuable reference for the design and interpretation of future preclinical studies on this compound. To enable a comprehensive and objective comparison, future research should focus on evaluating this compound in standardized and validated animal models of anxiety, muscle relaxation, and sedation, directly comparing its potency and efficacy with established drugs like diazepam.
References
Validating Mephenoxalone as a Positive Allosteric Modulator of GABA-A Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Mephenoxalone against established positive allosteric modulators (PAMs) of the γ-aminobutyric acid type A (GABA-A) receptor. While this compound is clinically recognized as a muscle relaxant and mild anxiolytic, its precise mechanism and quantitative interaction with the GABA-A receptor are not as extensively documented as other well-established modulators.[1][2][3] This document aims to present the available evidence for this compound, compare it with benchmark compounds, and provide detailed experimental protocols for its further validation.
Mechanism of Action: An Overview
This compound is understood to exert its therapeutic effects primarily through the depression of the central nervous system (CNS).[3][4] It is reported to enhance the activity of GABA, the principal inhibitory neurotransmitter in the CNS, which suggests a potential role as a positive allosteric modulator of the GABA-A receptor.[1] By binding to an allosteric site on the receptor, PAMs increase the receptor's affinity for GABA or the efficacy of GABA-induced chloride channel opening, leading to neuronal hyperpolarization and reduced excitability.[5][6] This inhibitory action is the foundation for the anxiolytic, sedative, and muscle relaxant properties of drugs targeting the GABA-A receptor.[7]
In comparison, established GABA-A PAMs like benzodiazepines and barbiturates have well-defined mechanisms. Benzodiazepines increase the frequency of channel opening in the presence of GABA, while barbiturates prolong the duration of channel opening.[7][8]
Comparative Analysis of GABA-A Receptor Modulators
Due to a lack of publicly available quantitative data from direct experimental assays on this compound, a direct comparison of potency (EC₅₀) and binding affinity (Kᵢ) is not possible at this time. The following table provides a qualitative comparison based on known pharmacological profiles and data for well-characterized GABA-A PAMs.
| Parameter | This compound | Diazepam (Benzodiazepine) | Pentobarbital (Barbiturate) |
| Primary Clinical Use | Muscle relaxant, mild anxiolytic[2][3] | Anxiolytic, sedative, anticonvulsant, muscle relaxant[7] | Sedative, hypnotic, anticonvulsant[7] |
| Mechanism at GABA-A Receptor | Postulated to be a Positive Allosteric Modulator[1] | Positive Allosteric Modulator (increases channel opening frequency)[7][8] | Positive Allosteric Modulator (prolongs channel opening duration); can directly gate the channel at high concentrations[7][8] |
| Direct Gating of GABA-A Receptor | Not documented | No[5] | Yes, at high concentrations[7] |
| Binding Site | Unknown | Benzodiazepine (B76468) site (interface of α and γ subunits)[8] | Barbiturate site (distinct from benzodiazepine site)[8] |
| Anxiolytic Effects | Mild[2] | Potent[9] | Present, but often accompanied by significant sedation[7] |
| Sedative Effects | Mild to moderate[3] | Dose-dependent | Potent[7] |
| Muscle Relaxant Effects | Primary indication[3] | Yes[7] | Yes[7] |
Experimental Protocols for Validation
To definitively characterize this compound as a positive allosteric modulator of the GABA-A receptor and quantify its effects, the following experimental protocols are recommended.
Electrophysiology: Two-Electrode Voltage Clamp (TEVC) or Patch-Clamp
This technique directly measures the ion flow through the GABA-A receptor channel in the presence of GABA and the test compound.
Objective: To determine if this compound potentiates GABA-induced currents and to quantify its potency (EC₅₀) and efficacy.
Methodology:
-
Cell Preparation: Use Xenopus oocytes or a mammalian cell line (e.g., HEK293) expressing specific GABA-A receptor subunit combinations (e.g., α1β2γ2).
-
Recording Setup:
-
For TEVC in oocytes, impale the cell with two microelectrodes (voltage and current).
-
For patch-clamp in mammalian cells, establish a whole-cell recording configuration.
-
-
GABA Concentration-Response: First, establish a baseline concentration-response curve for GABA alone to determine the EC₁₀-EC₂₀ concentration (a submaximal concentration).
-
Modulation Experiment:
-
Apply the determined EC₁₀-EC₂₀ concentration of GABA to elicit a stable baseline current.
-
Co-apply the GABA concentration with increasing concentrations of this compound.
-
Record the potentiation of the GABA-induced current at each this compound concentration.
-
-
Direct Gating Test: Apply this compound in the absence of GABA to test for direct activation of the receptor.
-
Data Analysis: Plot the percentage potentiation against the this compound concentration to determine the EC₅₀ and maximum efficacy.
Radioligand Binding Assays
These assays measure how the test compound affects the binding of a known radiolabeled ligand to the GABA-A receptor.
Objective: To determine if this compound binds to an allosteric site and to measure its binding affinity (Kᵢ).
Methodology:
-
Membrane Preparation: Prepare cell membranes from brain tissue (e.g., rat cortex) or from cells expressing recombinant GABA-A receptors.
-
Assay Setup:
-
To assess binding to the benzodiazepine site: Use [³H]Flunitrazepam as the radioligand. Incubate the membranes with the radioligand and increasing concentrations of unlabeled this compound.
-
To assess modulation of GABA binding: Use [³H]Muscimol or [³H]GABA as the radioligand. Measure the binding of the radioligand in the presence and absence of this compound. An increase in radioligand binding suggests positive allosteric modulation.
-
-
Incubation and Separation: Incubate the mixture to allow binding to reach equilibrium. Separate the bound from free radioligand via rapid filtration.
-
Quantification: Measure the radioactivity of the filters using liquid scintillation counting.
-
Data Analysis:
-
For competition assays, calculate the IC₅₀ (concentration of this compound that inhibits 50% of specific radioligand binding) and then derive the Kᵢ.
-
For modulation assays, quantify the enhancement of radioligand binding.
-
In Vivo Behavioral Assays
These assays assess the anxiolytic-like and sedative effects of the compound in animal models.
Objective: To determine if this compound exhibits behavioral effects consistent with positive modulation of GABA-A receptors.
Methodology:
-
Elevated Plus Maze (EPM):
-
Apparatus: A plus-shaped maze with two open and two enclosed arms, elevated from the floor.
-
Procedure: Administer this compound to rodents (mice or rats) at various doses. After a set pre-treatment time, place the animal in the center of the maze and record its behavior for a defined period (e.g., 5 minutes).
-
Metrics: Anxiolytic activity is indicated by an increase in the time spent and the number of entries into the open arms.[10]
-
-
Light-Dark Box Test:
-
Apparatus: A box divided into a large, brightly lit compartment and a smaller, dark compartment.
-
Procedure: After drug administration, place the animal in the light compartment and allow it to explore freely.
-
Metrics: Anxiolytic effects are inferred from an increase in the time spent in the light compartment and the number of transitions between compartments.[10]
-
-
Loss of Righting Reflex (for sedation):
-
Procedure: Administer a high dose of this compound and place the animal on its back.
-
Metric: The inability of the animal to right itself within a specific timeframe is considered an indicator of profound sedative/hypnotic effects.[11]
-
Visualizations
Caption: GABA-A receptor signaling pathway with positive allosteric modulation.
Caption: Experimental workflow for validating a GABA-A receptor modulator.
Caption: Logical relationship of positive allosteric modulation.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Neuropharmacological actions of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. Electrophysiological studies with a 2,3-benzodiazepine muscle relaxant: GYKI 52466 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
- 7. GABA Receptor Positive Allosteric Modulators - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. GABAA receptor - Wikipedia [en.wikipedia.org]
- 9. Comparing the Efficacy of Benzodiazepines and Serotonergic Anti-Depressants for Adults with Generalized Anxiety Disorder: A meta-analytic review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. GABA and the GABAA Receptor - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of Mephenoxalone and tizanidine in spinal cord injury models
A Comparative Guide for Researchers and Drug Development Professionals
Introduction
Spinal cord injury (SCI) frequently leads to debilitating conditions, including muscle spasticity, which significantly impacts the quality of life. Pharmacological intervention remains a cornerstone of management, with muscle relaxants playing a crucial role. This guide provides a head-to-head comparison of two centrally acting muscle relaxants, Mephenoxalone and Tizanidine (B1208945), with a specific focus on their application in SCI models. While Tizanidine is a well-established treatment for spasticity in SCI, this guide also explores the available data for this compound to provide a comprehensive overview for the research and drug development community.
Mechanism of Action
This compound is a muscle relaxant that is understood to exert its effects on the central nervous system.[1] Its primary mechanism involves the depression of the polysynaptic reflex arc in the spinal cord, which reduces the transmission of nerve impulses that lead to muscle spasms.[1] Additionally, some evidence suggests that this compound may modulate the activity of several neurotransmitter systems, including enhancing the inhibitory effects of gamma-aminobutyric acid (GABA) and influencing serotonergic and dopaminergic pathways.[2] This multifaceted action may contribute to its overall muscle relaxant and mild anxiolytic properties.[3]
Tizanidine is a centrally acting alpha-2 adrenergic agonist.[4][5] Its primary site of action is the spinal cord, where it binds to and stimulates alpha-2 adrenergic receptors.[4] This activation inhibits the release of excitatory amino acids, such as glutamate (B1630785) and aspartate, from presynaptic nerve terminals of spinal interneurons.[6] By reducing the excitability of motor neurons, Tizanidine effectively decreases muscle tone and the frequency of muscle spasms.[4]
Signaling Pathways
The distinct mechanisms of action of this compound and Tizanidine are reflected in their respective signaling pathways.
Quantitative Data from Spinal Cord Injury Models
A significant disparity exists in the available experimental data for this compound and Tizanidine in the context of SCI models. While Tizanidine has been the subject of multiple clinical trials and preclinical studies, there is a notable lack of published research on the efficacy of this compound specifically for spasticity following SCI.
Tizanidine: Clinical Trial Data in SCI
| Parameter | Details |
| Study Design | Multicenter, randomized, double-blind, placebo-controlled trial[7][8] |
| Patient Population | Patients with spinal cord injury of > 12 months' duration[8] |
| Dosage | Titrated up to a maximum of 36 mg/day[7][8] |
| Primary Efficacy Endpoint | Change in muscle tone as assessed by the Ashworth score[7][8] |
| Quantitative Result | Statistically significant reduction in Ashworth score (p = 0.0001) compared to placebo[7][8] |
| Other Endpoints | Video motion analysis of the pendulum test showed improvement (p = 0.04)[8] |
| Common Adverse Events | Somnolence, xerostomia (dry mouth), and fatigue[8] |
This compound: Data in SCI Models
No quantitative data from preclinical or clinical studies specifically investigating the efficacy of this compound in spinal cord injury models could be identified in the public domain. One comparative study evaluated this compound and Tizanidine for acute painful paravertebral muscle spasms and found equivalent treatment efficacies; however, this study was not conducted in an SCI population.
Experimental Protocols
Detailed methodologies are critical for the replication and advancement of research. Below are representative experimental protocols for Tizanidine in both clinical and preclinical SCI models.
Clinical Trial Protocol: Tizanidine in Human SCI
Preclinical Model Protocol: Tizanidine in a Rat Model of Spasticity
A common preclinical model to assess anti-spasticity agents is the rat spinal cord ischemia-induced spasticity model.
Conclusion
This comparative guide highlights a significant knowledge gap between Tizanidine and this compound in the context of spinal cord injury. Tizanidine is a well-researched compound with demonstrated efficacy in reducing spasticity in SCI patients, supported by robust clinical trial data. Its mechanism of action as a central alpha-2 adrenergic agonist is clearly defined.
In contrast, while this compound is known as a muscle relaxant, there is a clear lack of specific experimental evidence for its use in SCI models. Its proposed mechanisms of action, including depression of the polysynaptic reflex arc and modulation of various neurotransmitter systems, warrant further investigation in the context of SCI-induced spasticity.
For researchers and drug development professionals, this guide underscores the established role of Tizanidine in SCI-related spasticity and identifies this compound as a compound for which further preclinical and clinical research is needed to determine its potential therapeutic value in this patient population. Future studies directly comparing the efficacy and safety of this compound to established treatments like Tizanidine in validated SCI models would be invaluable.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. What is the mechanism of Tizanidine Hydrochloride? [synapse.patsnap.com]
- 5. Tizanidine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Tizanidine: neuropharmacology and mechanism of action [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Efficacy and safety of tizanidine in the treatment of spasticity in patients with spinal cord injury. North American Tizanidine Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Mephenoxalone Binding Site on the GABA-A Receptor: A Comparative Guide to Allosteric Modulators
For the attention of researchers, scientists, and drug development professionals, this guide provides a comparative analysis of Mephenoxalone and other key allosteric modulators of the GABA-A receptor. While the precise binding site of this compound on the GABA-A receptor complex remains to be definitively confirmed by specific experimental studies, its mechanism is understood to involve the enhancement of GABAergic neurotransmission. This guide will compare its presumed mechanism with established data for alternative modulators, supported by experimental protocols and quantitative data.
Executive Summary
This compound is a centrally acting muscle relaxant and mild anxiolytic that is known to enhance the activity of the γ-aminobutyric acid (GABA) system, the primary inhibitory neurotransmitter system in the central nervous system.[1][2][3][4][5] This potentiation of GABAergic activity is the hallmark of positive allosteric modulators (PAMs) of the GABA-A receptor. However, unlike well-characterized PAMs such as benzodiazepines and barbiturates, the specific binding site of this compound on the heteropentameric GABA-A receptor complex has not been elucidated in publicly available literature.
This guide presents a detailed comparison of this compound with several classes of GABA-A receptor modulators with confirmed binding sites:
-
Benzodiazepines (e.g., Diazepam): Bind to the interface between α and γ subunits.
-
Barbiturates (e.g., Phenobarbital): Bind to a distinct site on the β subunit.
-
"Z-drugs" (e.g., Zolpidem): Show selectivity for α1-containing receptors at the benzodiazepine (B76468) binding site.
-
Anesthetics (e.g., Etomidate, Propofol): Bind to transmembrane domains at subunit interfaces.
-
Neurosteroids (e.g., Allopregnanolone): Have their own distinct binding sites on the receptor.
By examining the known binding affinities, potencies, and experimental methodologies used to characterize these alternative compounds, this guide offers a framework for future research aimed at pinpointing the precise interaction of this compound with the GABA-A receptor.
Comparative Analysis of GABA-A Receptor Modulators
The following tables summarize the quantitative data for this compound and its alternatives, providing a basis for comparing their binding affinities and functional potencies. It is important to note the absence of specific Ki and EC50 values for this compound in the current literature.
Table 1: Binding Affinities (Ki) of GABA-A Receptor Modulators
| Compound Class | Example Compound | Receptor Subtype / Radioligand | Ki (nM) | Reference(s) |
| Muscle Relaxant | This compound | Data Not Available | N/A | |
| Benzodiazepine | Diazepam | [3H]Flunitrazepam (various subtypes) | ~4-80 | [6] |
| Barbiturate | Phenobarbital | [3H]Muscimol binding enhancement | Micromolar range | [7] |
| Z-drug | Zolpidem | α1β2γ2 ([3H]Flunitrazepam) | 20 | [8] |
| α2β1γ2 ([3H]Flunitrazepam) | 400 | [8] | ||
| α3β1γ2 ([3H]Flunitrazepam) | 400 | [8] | ||
| α5β3γ2 ([3H]Flunitrazepam) | >5000 | [8] | ||
| Anesthetic | Etomidate | [3H]Etomidate | 110-300 | [9] |
| Anesthetic | Propofol (B549288) | Inhibition of [35S]TBPS binding | IC50: 2.9 µM | [10] |
| Neurosteroid | Allopregnanolone (B1667786) | Potentiation of GABA-evoked currents | Nanomolar range | [11][12] |
Table 2: Functional Potency (EC50) of GABA-A Receptor Modulators
| Compound Class | Example Compound | Assay Type | EC50 | Reference(s) |
| Muscle Relaxant | This compound | Data Not Available | N/A | |
| Benzodiazepine | Diazepam | Potentiation of GABA-evoked currents | Nanomolar range | [13] |
| Barbiturate | Phenobarbital | Direct activation of Cl- current | 3.0 mM | [14] |
| Potentiation of GABA response | 0.89 mM | [14] | ||
| Z-drug | Zolpidem | Potentiation of GABA-evoked currents | ~80 nM | [15] |
| Anesthetic | Etomidate | Potentiation of GABA-evoked currents (α6β3γ2) | 0.7 µM | [16] |
| Direct activation (α6β3γ2) | 23 µM | [16] | ||
| Anesthetic | Propofol | Potentiation of GABA-evoked currents (α1β3) | 1.7 µM | [10] |
| Neurosteroid | Allopregnanolone | Potentiation of GABA-evoked currents | 10-500 nM | [11] |
Signaling Pathways and Experimental Workflows
To understand the context of this compound's action and the methods used to study it, the following diagrams illustrate the GABA-A receptor signaling pathway and a typical experimental workflow for identifying a drug's binding site.
Caption: GABA-A Receptor Signaling Pathway.
Caption: Workflow for Binding Site Identification.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the binding and functional effects of drugs on the GABA-A receptor.
Radioligand Binding Assay (Competitive Inhibition)
Objective: To determine the binding affinity (Ki) of an unlabeled test compound (e.g., this compound) by measuring its ability to displace a radiolabeled ligand from the GABA-A receptor.
Materials:
-
Receptor Source: Rat brain membranes or cell lines expressing specific GABA-A receptor subtypes.
-
Radioligand: A high-affinity ligand for a known site on the GABA-A receptor (e.g., [3H]flunitrazepam for the benzodiazepine site, [3H]muscimol for the GABA binding site).[17][18]
-
Unlabeled Ligands: Test compound (this compound), and a known displacer for determining non-specific binding (e.g., clonazepam for the benzodiazepine site).
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold assay buffer.
-
Filtration Apparatus: Glass fiber filters and a vacuum manifold.
-
Scintillation Counter and Cocktail.
Procedure:
-
Membrane Preparation: Homogenize brain tissue or cells in assay buffer and prepare a crude membrane fraction by differential centrifugation. Wash the membranes multiple times to remove endogenous GABA.[19][20]
-
Assay Setup: In triplicate, prepare tubes for total binding (membranes + radioligand), non-specific binding (membranes + radioligand + excess unlabeled displacer), and competitive binding (membranes + radioligand + varying concentrations of the test compound).
-
Incubation: Incubate the tubes at a specified temperature (e.g., 4°C) for a time sufficient to reach equilibrium.
-
Termination: Rapidly filter the contents of each tube through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]
Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes
Objective: To measure the functional effect (potentiation or direct activation) of a test compound on GABA-A receptor-mediated ion currents.
Materials:
-
Xenopus laevis oocytes.
-
cRNA: Synthesized cRNA for the desired GABA-A receptor subunits (e.g., α1, β2, γ2).
-
Injection Apparatus: Micropipettes and a nanoliter injector.
-
TEVC Setup: Amplifier, voltage and current electrodes, perfusion system, and recording chamber.
-
Recording Solution (ND96): Containing NaCl, KCl, CaCl2, MgCl2, and HEPES.[21]
-
Agonist and Test Compound Solutions: GABA and this compound dissolved in ND96.
Procedure:
-
Oocyte Preparation and Injection: Harvest and defolliculate oocytes. Inject the oocytes with a mixture of the GABA-A receptor subunit cRNAs. Incubate for 2-5 days to allow for receptor expression.[21]
-
Recording: Place an oocyte in the recording chamber and impale it with two microelectrodes filled with 3 M KCl. Clamp the membrane potential at a holding potential of -60 to -80 mV.[22]
-
GABA Application: Perfuse the oocyte with a low concentration of GABA (e.g., EC5-EC10) to elicit a baseline inward current.
-
Co-application: Co-apply the same concentration of GABA with varying concentrations of the test compound (this compound) and record the potentiated current.
-
Washout: Perfuse with the recording solution to allow the current to return to baseline.
-
Data Analysis: Measure the peak current amplitude in the presence and absence of the test compound. Calculate the percent potentiation. Plot the percent potentiation against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the EC50 and maximum efficacy.
Site-Directed Mutagenesis
Objective: To identify specific amino acid residues within the GABA-A receptor that are critical for the binding or action of a test compound.
Materials:
-
Plasmid DNA: Containing the cDNA for the GABA-A receptor subunit of interest.
-
Mutagenic Primers: Designed to introduce the desired amino acid substitution.
-
PCR reagents: High-fidelity DNA polymerase, dNTPs, etc.
-
E. coli competent cells.
-
DNA sequencing facility.
Procedure:
-
Primer Design: Design primers containing the desired mutation flanked by homologous sequences.
-
Mutagenesis PCR: Perform PCR using the plasmid DNA as a template and the mutagenic primers. This will create a new plasmid containing the mutation.
-
Template Removal: Digest the parental, non-mutated plasmid DNA with a methylation-sensitive restriction enzyme (e.g., DpnI).
-
Transformation: Transform the mutated plasmid into competent E. coli cells for amplification.
-
Plasmid Purification and Sequencing: Isolate the plasmid DNA from the transformed bacteria and verify the presence of the desired mutation by DNA sequencing.[23][24]
-
Functional Analysis: Express the mutated receptor (e.g., in Xenopus oocytes or mammalian cells) and assess the effect of the mutation on the binding affinity (using radioligand binding) or functional potency (using electrophysiology) of the test compound. A significant change in affinity or potency suggests that the mutated residue is involved in the drug-receptor interaction.
Conclusion and Future Directions
While this compound is understood to act as a positive allosteric modulator of the GABA-A receptor, the specific binding site remains an open area for investigation. The lack of precise binding data for this compound highlights a gap in the understanding of this clinically used muscle relaxant.
Future research should focus on employing the experimental protocols detailed in this guide to systematically investigate the interaction of this compound with the GABA-A receptor. A combination of radioligand binding assays with a panel of radioligands for different known binding sites, followed by electrophysiological characterization on various receptor subunit combinations, could provide initial clues about its potential binding pocket. Subsequent site-directed mutagenesis studies, guided by computational docking simulations based on the structure of this compound, would be crucial in pinpointing the specific amino acid residues involved in its binding and modulatory action. Elucidating the precise binding site of this compound will not only enhance our understanding of its mechanism of action but also pave the way for the rational design of new, more selective muscle relaxants with improved therapeutic profiles.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. This compound | Dosing & Uses | medtigo [medtigo.com]
- 5. grokipedia.com [grokipedia.com]
- 6. Different Benzodiazepines Bind with Distinct Binding Modes to GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Different Residues in the GABAA Receptor Benzodiazepine Binding Pocket Mediate Benzodiazepine Efficacy and Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanism of action of the hypnotic zolpidem in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of a GABAA Receptor Anesthetic Binding Site at Subunit Interfaces by Photolabeling with an Etomidate Analog | Journal of Neuroscience [jneurosci.org]
- 10. A propofol binding site on mammalian GABAA receptors identified by photolabeling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Neurosteroid interactions with synaptic and extrasynaptic GABAa receptors: regulation of subunit plasticity, phasic and tonic inhibition, and neuronal network excitability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tolerance to allopregnanolone with focus on the GABA-A receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Competitive Antagonism of Etomidate Action by Diazepam: In Vitro GABAA Receptor and In Vivo Zebrafish Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Zolpidem and eszopiclone prime α1β2γ2 GABAA receptors for longer duration of activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pnas.org [pnas.org]
- 17. Saturation assays of radioligand binding to receptors and their allosteric modulatory sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. PDSP - GABA [kidbdev.med.unc.edu]
- 20. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. Two-electrode voltage clamp recording and analysis [bio-protocol.org]
- 23. Unnatural Amino Acid Mutagenesis of the GABAA Receptor Binding Site Residues Reveals a Novel Cation–π Interaction between GABA and β2Tyr97 | Journal of Neuroscience [jneurosci.org]
- 24. Identification of the putative binding pocket of valerenic acid on GABAA receptors using docking studies and site‐directed mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
Mephenoxalone versus carisoprodol: preclinical efficacy and safety comparison
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective preclinical comparison of two centrally acting skeletal muscle relaxants, mephenoxalone and carisoprodol (B1668446). The following sections detail their mechanisms of action, present comparative efficacy and safety data from animal studies, and outline the experimental protocols used to generate this data.
Executive Summary
Both this compound and carisoprodol exert their muscle relaxant effects through central nervous system depression, with a key interaction at the GABA-A receptor. Preclinical data indicates that carisoprodol is more potent than this compound, exhibiting a lower oral median lethal dose (LD50), suggesting a narrower therapeutic window. While both drugs demonstrate efficacy in animal models of muscle relaxation, carisoprodol's mechanism of action, particularly its interaction with specific GABA-A receptor subunits, has been more extensively characterized.
Data Presentation
Efficacy: Muscle Relaxation
| Drug | Test | Animal Model | ED50 (mg/kg) | Route of Administration |
| This compound | Rotarod Test | Data Not Available | - | - |
| Inclined Plane Test | Data Not Available | - | - | |
| Carisoprodol | Rotarod Test | Data Not Available | - | - |
| Inclined Plane Test | Data Not Available | - | - |
No specific ED50 values for muscle relaxant activity for either drug were identified in the preclinical literature reviewed.
Safety: Acute Oral Toxicity
| Drug | Animal Model | LD50 (mg/kg) |
| This compound | Rat | 3820[1] |
| Mouse | Data Not Available | |
| Carisoprodol | Rat | 1320 |
| Mouse | 1800 - 2340 |
Mechanism of Action
This compound
This compound's primary mechanism of action is central nervous system depression.[2][3] It is understood to enhance the activity of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at GABA-A receptors.[2] This enhancement leads to an influx of chloride ions into neurons, causing hyperpolarization and reduced neuronal excitability, which results in muscle relaxation.[2] Additionally, this compound is thought to depress the polysynaptic reflex arc in the spinal cord, further reducing nerve impulses that lead to muscle spasms.[3] There is also evidence to suggest that it modulates serotonergic and dopaminergic pathways, which may contribute to its overall sedative and muscle relaxant effects.[2]
Carisoprodol
Carisoprodol also functions as a central nervous system depressant. Its muscle relaxant properties are attributed to its effects on interneuronal activity in the spinal cord and the descending reticular formation of the brain.[4] Carisoprodol and its primary active metabolite, meprobamate, act as positive allosteric modulators of the GABA-A receptor. They bind to a site distinct from the GABA binding site and enhance the effect of GABA, leading to increased chloride ion influx and neuronal inhibition.[5][6] Studies have shown that carisoprodol can directly activate GABA-A receptors and that its efficacy is influenced by the subunit composition of the receptor. For instance, it is most efficacious at enhancing the actions of GABA in receptors that incorporate the α1 subunit.[5][6] The presence of the β1 subunit confers the highest efficacy for direct activation, while the β2 subunit is associated with the highest efficacy for allosteric modulation.[5][6]
Signaling Pathway Diagrams
Experimental Protocols
Rotarod Test
Objective: To assess motor coordination and balance as an index of muscle relaxation.
Apparatus: A rotating rod apparatus with a textured surface for grip, typically divided into lanes to test multiple animals simultaneously. The speed of rotation can be constant or accelerating.
Procedure:
-
Acclimation: Animals are habituated to the testing room for at least 30 minutes before the experiment.
-
Training: Animals are trained on the rotarod for a set duration or number of trials to establish a baseline performance. The latency to fall from the rotating rod is recorded.
-
Drug Administration: The test compound (this compound or carisoprodol) or vehicle is administered via the desired route (e.g., oral gavage, intraperitoneal injection).
-
Testing: At predetermined time points after drug administration, animals are placed back on the rotarod, and the latency to fall is recorded.
-
Data Analysis: The mean latency to fall for the drug-treated groups is compared to the vehicle control group. A significant decrease in latency is indicative of impaired motor coordination and muscle relaxation. The dose that causes 50% of the animals to fall from the rod (ED50) can be calculated.
Inclined Plane Test
Objective: To evaluate muscle grip strength as a measure of muscle relaxation.
Apparatus: A flat board with a high-friction surface that can be inclined at various angles.
Procedure:
-
Acclimation: Animals are allowed to acclimate to the testing environment.
-
Drug Administration: The test compound or vehicle is administered.
-
Testing: At a set time after drug administration, each animal is placed on the inclined plane set at a specific angle (e.g., 45 or 60 degrees). The animal's ability to remain on the plane for a predetermined amount of time (e.g., 30 seconds) is observed.
-
Data Analysis: The percentage of animals in each treatment group that are unable to remain on the inclined plane is calculated. The dose at which 50% of the animals slide down the plane (ED50) can be determined.
Acute Oral Toxicity (LD50) Determination
Objective: To determine the median lethal dose (LD50) of a substance after a single oral administration.
Procedure:
-
Animal Selection: Typically, rats or mice of a specific strain and sex are used.
-
Dose Groups: Several groups of animals are established, with each group receiving a different dose of the test substance. A control group receives the vehicle only.
-
Administration: The substance is administered orally, usually by gavage.
-
Observation: Animals are observed for a set period (e.g., 14 days) for signs of toxicity and mortality.
-
Data Analysis: The number of deaths in each dose group is recorded, and the LD50 value is calculated using appropriate statistical methods (e.g., probit analysis).
Conclusion
This guide provides a comparative overview of the preclinical profiles of this compound and carisoprodol. While both are effective centrally acting muscle relaxants, carisoprodol has been more thoroughly investigated in preclinical studies, particularly concerning its specific interactions with GABA-A receptor subunits. The available acute toxicity data suggests that this compound may have a wider safety margin than carisoprodol. Further research is required to determine the specific preclinical efficacy (ED50) of this compound and to further elucidate its molecular mechanism of action.
References
- 1. This compound [drugfuture.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. Carisoprodol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. Toxicity studies on this compound in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Differentiating Mephenoxalone: A Comparative Guide to its Sedative and Muscle Relaxant Effects Among CNS Depressants
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Mephenoxalone, a centrally acting muscle relaxant with mild sedative properties, against other common central nervous system (CNS) depressants. By examining their mechanisms of action, and the experimental protocols used to evaluate their effects, this document aims to offer a clear differentiation of this compound's pharmacological profile.
Introduction to this compound
This compound, sold under trade names such as Dorsiflex and Moderamin, is a muscle relaxant used to alleviate musculoskeletal pain and spasms.[1][2] It functions as a CNS depressant, though its precise mechanisms are not as extensively characterized as those of other drugs in this class, such as benzodiazepines. This compound is noted for possessing both muscle relaxant and mild anxiolytic and sedative properties.[1][2]
Mechanism of Action: A Comparative Overview
The primary distinction in the effects of CNS depressants lies in their molecular targets and the subsequent signaling pathways they modulate.
This compound
This compound's primary muscle relaxant effect is attributed to its depression of the polysynaptic reflex arc in the spinal cord.[2] This action reduces the transmission of nerve impulses that lead to muscle spasms.[2] Additionally, it is suggested that this compound may modulate several neurotransmitter systems, including:
-
GABAergic System: this compound is thought to enhance the activity of gamma-aminobutyric acid (GABA), the principal inhibitory neurotransmitter in the CNS. By potentiating GABA-A receptor function, it promotes an influx of chloride ions, leading to neuronal hyperpolarization and reduced excitability.[3]
-
Serotonergic and Dopaminergic Pathways: this compound may also have an affinity for serotonin (B10506) and dopamine (B1211576) pathways, which could contribute to its mild sedative and anxiolytic effects.[3]
Other CNS Depressants
In contrast, other CNS depressants often have more specific and well-defined mechanisms of action.
-
Benzodiazepines (e.g., Diazepam): These drugs are positive allosteric modulators of GABA-A receptors.[4] Their effects are mediated by binding to specific benzodiazepine (B76468) sites on the GABA-A receptor complex, which increases the affinity of GABA for its binding site and enhances the frequency of chloride channel opening.[4] The diverse effects of benzodiazepines are linked to different GABA-A receptor subtypes:
-
α1-containing receptors: Primarily mediate sedative and hypnotic effects.
-
α2, α3, and α5-containing receptors: Associated with anxiolytic and muscle relaxant properties.
-
-
Carisoprodol (B1668446): This muscle relaxant's effects are likely due to its sedative properties.[5] Its primary metabolite, meprobamate, is also thought to contribute to its therapeutic actions.[5] Carisoprodol has subjective effects similar to other CNS depressants like barbiturates.[5]
-
Barbiturates: These drugs also enhance GABA-A receptor activity but, at higher concentrations, can directly open the chloride channel, leading to a more profound CNS depression and a lower therapeutic index compared to benzodiazepines.
Below is a diagram illustrating the proposed signaling pathway for this compound in comparison to Benzodiazepines.
Quantitative Comparison of Effects
A direct quantitative comparison of the sedative and muscle relaxant effects of this compound with other CNS depressants is challenging due to a lack of publicly available, head-to-head preclinical or clinical trial data. The following table is presented as a template to illustrate the type of data required for a comprehensive comparison. The values for Diazepam and Carisoprodol are representative examples based on typical findings for these classes of drugs, while the data for this compound is currently unavailable in the reviewed literature.
Table 1: Comparative Potency of CNS Depressants in Preclinical Models (Illustrative)
| Drug | Sedative Effect (Locomotor Activity ED50, mg/kg) | Muscle Relaxant Effect (Rotarod Test ED50, mg/kg) | Muscle Strength Reduction (Grip Strength Test ED50, mg/kg) |
| This compound | Data not available | Data not available | Data not available |
| Diazepam | ~1-5 | ~2-10 | ~5-15 |
| Carisoprodol | ~100-200 | ~150-300 | ~200-400 |
ED50 (Median Effective Dose) is the dose that produces a desired effect in 50% of the population. Lower values indicate higher potency.
Experimental Protocols for a Differentiated Assessment
To quantitatively differentiate the sedative and muscle relaxant effects of this compound and other CNS depressants, a battery of well-established preclinical behavioral assays is required.
Assessment of Sedative Effects: Locomotor Activity Test
This test measures the spontaneous motor activity of an animal, which is a common indicator of sedation. A decrease in locomotor activity suggests a CNS depressant effect.
-
Apparatus: An actophotometer or an open-field arena equipped with infrared beams to automatically record movement.
-
Procedure:
-
Acclimatize the animal (typically a mouse or rat) to the testing room.
-
Place the animal in the center of the apparatus and record its baseline locomotor activity for a set period (e.g., 10-30 minutes).
-
Administer the test compound (this compound or a comparator CNS depressant) or vehicle.
-
At a predetermined time post-administration, place the animal back into the apparatus and record its locomotor activity for the same duration.
-
-
Data Analysis: The total number of beam breaks or distance traveled is measured. A significant decrease in activity compared to the vehicle-treated group indicates a sedative effect.
Assessment of Muscle Relaxant Effects
This test assesses motor coordination and balance, which can be impaired by muscle relaxants.
-
Apparatus: A rotating rod (rotarod) with adjustable speed.
-
Procedure:
-
Train the animals to stay on the rotating rod at a constant or accelerating speed for a predetermined cutoff time.
-
On the test day, administer the test compound or vehicle.
-
At a specific time post-administration, place the animal on the rotarod and measure the latency to fall.
-
-
Data Analysis: A significant decrease in the time spent on the rod compared to the control group indicates impaired motor coordination, which can be a proxy for muscle relaxation.
This test directly measures muscle strength.
-
Apparatus: A grip strength meter with a wire grid or bar connected to a force gauge.
-
Procedure:
-
The animal is held by the tail and allowed to grasp the grid with its forelimbs.
-
The animal is then gently pulled backward horizontally until it releases its grip.
-
The peak force exerted by the animal is recorded.
-
-
Data Analysis: A dose-dependent reduction in grip strength is indicative of a muscle relaxant effect.[6]
The following diagram illustrates a typical experimental workflow for comparing the sedative and muscle relaxant effects of different compounds.
Differentiating this compound: A Summary
Based on the available literature, this compound can be differentiated from other CNS depressants as follows:
-
Mechanism of Action: While sharing a potential interaction with the GABAergic system, this compound's notable effect on the spinal polysynaptic reflex arc provides a distinct mechanism for its muscle relaxant properties compared to the supraspinal and spinal actions of benzodiazepines mediated by specific GABA-A receptor subtypes.
-
Sedative Profile: this compound is generally described as having "mild" sedative properties.[2] In contrast, benzodiazepines and carisoprodol can produce more pronounced sedation, which is often a dose-limiting side effect.[5] The sedative effects of benzodiazepines are primarily mediated by α1-containing GABA-A receptors, and drugs with lower affinity for this subtype may have a more favorable sedative profile.
-
Anxiolytic Properties: this compound is also considered a mild anxiolytic.[1] This effect is likely intertwined with its sedative and muscle relaxant actions. Benzodiazepines are potent anxiolytics, an effect mediated by α2 and α3-containing GABA-A receptors.
Conclusion
This compound presents a pharmacological profile as a centrally acting muscle relaxant with accompanying mild sedative and anxiolytic effects. Its primary mechanism appears to be the depression of the polysynaptic reflex arc in the spinal cord, potentially supplemented by modulation of major inhibitory and monoaminergic neurotransmitter systems.[2][3] A clear differentiation from other CNS depressants, particularly in terms of the relative contribution of its sedative versus muscle relaxant effects, is hampered by a lack of direct comparative quantitative data. Future research employing the standardized preclinical protocols outlined in this guide would be invaluable for precisely positioning this compound within the spectrum of CNS depressants and for elucidating its full therapeutic potential.
References
- 1. This compound [medbox.iiab.me]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. GABAA receptor - Wikipedia [en.wikipedia.org]
- 5. cdn.who.int [cdn.who.int]
- 6. Quantitative grip strength assessment as a means of evaluating muscle relaxation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating a Data Gap: A Comparative Guide to the Potential Cross-Reactivity of Mephenoxalone Metabolites in Immunoassays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mephenoxalone, a muscle relaxant and mild anxiolytic, undergoes extensive metabolism in the body, leading to a variety of metabolites that are excreted in urine. The structural similarity of these metabolites to other known substances raises concerns about their potential cross-reactivity in commonly used drug screening immunoassays. This guide addresses the current landscape of this issue, highlighting a significant data gap in publicly available literature and providing a framework for researchers to assess this potential analytical interference. To date, no specific experimental data on the cross-reactivity of this compound and its metabolites in commercial immunoassays has been published. This guide, therefore, aims to provide a theoretical framework based on metabolic pathways and principles of immunoassay technology, alongside a proposed experimental protocol to generate the much-needed data.
Metabolic Pathways of this compound
This compound is metabolized in the liver primarily through reactions mediated by cytochrome P450 enzymes.[1] The main metabolic routes include cleavage of the phenoxymethyl (B101242) ether bond, hydroxylation of the aromatic ring, demethylation, and opening of the oxazolidinone ring.[2] Some of the identified metabolites are excreted in urine as glucuronide or sulfate (B86663) conjugates.[2]
The major identified metabolites of this compound are:
-
o-methoxyphenol
-
3-amino-1,2-propanediol
-
Phenolic hydroxythis compound
-
Demethylthis compound
-
1-(o-methoxyphenoxy)-3-aminopropane-2-ol
-
Dehydrothis compound
-
1-(o-hydroxyphenoxy)-3-aminopropene (potentially an artifact)[2]
Caption: Metabolic pathways of this compound.
Potential for Immunoassay Cross-Reactivity: A Structural Perspective
Immunoassays rely on the specific binding of an antibody to a target analyte. Cross-reactivity occurs when a structurally similar, non-target compound also binds to the antibody, potentially leading to a false-positive result. Given the lack of direct data for this compound, we can hypothesize potential cross-reactivity based on the structures of its metabolites and their similarity to commonly screened drugs.
This compound and its metabolites contain a core oxazolidinone structure. While this specific structure is not a common target in standard drugs of abuse panels, the overall shape and functional groups of the metabolites could potentially interact with antibodies designed for other drug classes. For instance, sedative-hypnotic panels often screen for a broad range of compounds. It is conceivable that a metabolite of this compound could exhibit some affinity for antibodies in these assays.
A pertinent example of cross-reactivity with a structurally analogous compound involves carisoprodol (B1668446) and its primary metabolite, meprobamate. Immunoassays designed to detect meprobamate have shown significant cross-reactivity with carisoprodol.[3][4][5][6][7] This highlights the importance of evaluating the cross-reactivity of a parent drug and its metabolites.
Comparison of Immunoassay Performance: A Data Vacuum
A direct comparison of the performance of different immunoassays in detecting this compound and its metabolites is not possible due to the absence of published experimental data. Manufacturers of commercial immunoassays for drugs of abuse and therapeutic drug monitoring do not currently list this compound or its metabolites in their cross-reactivity tables.
This data vacuum presents a significant challenge for clinical and forensic toxicology laboratories. Without this information, the potential for misinterpretation of immunoassay results in individuals taking this compound cannot be definitively ruled out.
Experimental Protocol for Determining Cross-Reactivity
To address the existing data gap, the following is a detailed, hypothetical experimental protocol for researchers to determine the cross-reactivity of this compound and its metabolites in commercially available immunoassays.
Objective: To quantify the cross-reactivity of this compound and its major metabolites in a panel of common drug screening immunoassays.
Materials:
-
This compound analytical standard
-
Synthesized or isolated analytical standards of major this compound metabolites (o-methoxyphenol, phenolic hydroxythis compound, demethylthis compound, etc.)
-
Drug-free human urine pool
-
Commercially available immunoassay kits for relevant drug classes (e.g., sedative-hypnotics, benzodiazepines, barbiturates, and a general drugs of abuse panel)
-
Automated immunoassay analyzer or microplate reader
-
Pipettes, tubes, and other standard laboratory equipment
-
Confirmatory analysis instrumentation (e.g., LC-MS/MS) for verification of metabolite standards.[8][9][10][11]
Methodology:
-
Preparation of Stock Solutions: Prepare concentrated stock solutions of this compound and each metabolite in a suitable solvent (e.g., methanol (B129727) or DMSO).
-
Preparation of Spiked Urine Samples: Serially dilute the stock solutions in the drug-free urine pool to create a range of concentrations for each compound. The concentration range should be wide enough to encompass clinically relevant levels and to determine the concentration that produces a positive result in the immunoassay.
-
Immunoassay Procedure:
-
Follow the manufacturer's instructions for each immunoassay kit.
-
Run the series of spiked urine samples for this compound and each metabolite on the immunoassay analyzer.
-
Include positive and negative controls for each assay.
-
-
Data Analysis:
-
Determine the minimum concentration of each compound that produces a positive result according to the assay cutoff.
-
Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (Concentration of Target Analyte at Cutoff / Concentration of Cross-Reactant at Cutoff) x 100
-
-
Confirmatory Analysis: While not part of the cross-reactivity determination itself, it is crucial to have a validated confirmatory method, such as LC-MS/MS, to accurately quantify the concentrations of this compound and its metabolites in any authentic patient samples that may be tested.
Caption: Principle of immunoassay cross-reactivity.
Data Presentation: A Call for Future Research
Currently, a quantitative data table comparing the cross-reactivity of this compound metabolites across different immunoassays cannot be constructed. The table below is presented as a template for researchers to populate as data becomes available through the execution of the experimental protocol outlined above.
Table 1: Hypothetical Cross-Reactivity of this compound and its Metabolites in Selected Immunoassays
| Compound | Immunoassay Target | Manufacturer & Assay Name | Concentration Producing Positive Result (ng/mL) | % Cross-Reactivity |
| This compound | Sedative-Hypnotics | e.g., Manufacturer A, Assay X | Data to be determined | Data to be determined |
| Phenolic hydroxythis compound | Sedative-Hypnotics | e.g., Manufacturer A, Assay X | Data to be determined | Data to be determined |
| Demethylthis compound | Sedative-Hypnotics | e.g., Manufacturer A, Assay X | Data to be determined | Data to be determined |
| This compound | Benzodiazepines | e.g., Manufacturer B, Assay Y | Data to be determined | Data to be determined |
| Phenolic hydroxythis compound | Benzodiazepines | e.g., Manufacturer B, Assay Y | Data to be determined | Data to be determined |
| Demethylthis compound | Benzodiazepines | e.g., Manufacturer B, Assay Y | Data to be determined | Data to be determined |
Conclusion and Recommendations
The potential for cross-reactivity of this compound metabolites in immunoassays remains a critical unanswered question. This guide serves to highlight this knowledge gap and to empower the scientific community to address it. Researchers are strongly encouraged to:
-
Conduct cross-reactivity studies using the protocol outlined in this guide.
-
Publish findings to create a public repository of data that can inform clinical and forensic laboratory practices.
-
Communicate with immunoassay manufacturers to encourage the testing of this compound and its metabolites and their inclusion in product inserts.
By systematically investigating and reporting on the cross-reactivity of this compound metabolites, the scientific community can enhance the accuracy and reliability of drug screening results, ultimately leading to improved patient care and more robust toxicological assessments.
References
- 1. This compound | Dosing & Uses | medtigo [medtigo.com]
- 2. [Isolation and identification of some metabolites of this compound (Control-OM) from human urine (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of the first immunoassay for the semi-quantitative measurement of meprobamate in human whole blood or plasma using biochip array technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. [PDF] Validation of a new homogeneous immunoassay for the detection of carisoprodol in urine. | Semantic Scholar [semanticscholar.org]
- 7. lin-zhi.com [lin-zhi.com]
- 8. biotage.com [biotage.com]
- 9. researchgate.net [researchgate.net]
- 10. agilent.com [agilent.com]
- 11. Enzyme Hydrolysis Workflow for Analyzing Drugs of Abuse in Urine by LC-MS/MS [restek.com]
Evaluating the therapeutic index of Mephenoxalone compared to older muscle relaxants
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative evaluation of the therapeutic index of Mephenoxalone against older, commonly prescribed muscle relaxants: carisoprodol (B1668446), cyclobenzaprine (B1214914), and methocarbamol (B1676395). The therapeutic index (TI), a critical measure of a drug's safety, is defined as the ratio of the dose that produces toxicity in 50% of a population (TD50) or lethality (LD50) to the dose that produces a clinically desired or effective response in 50% of the population (ED50). A higher therapeutic index indicates a wider margin of safety for a drug. This analysis synthesizes available preclinical data to offer a quantitative comparison and detailed experimental context.
Comparative Analysis of Therapeutic Index
The therapeutic index provides a crucial metric for evaluating the relative safety of a drug. A higher TI suggests a greater separation between the doses required for therapeutic effect and those causing toxicity. Based on available preclinical data, this compound exhibits a potentially favorable therapeutic index compared to the older muscle relaxants examined.
| Drug | Animal Model | Oral LD50 (mg/kg) | Oral ED50 (mg/kg) | Therapeutic Index (LD50/ED50) |
| This compound | Rat | 3820[1] | ~10-100 (estimated) | ~38-382 |
| Carisoprodol | Rat | 1320[2][3][4] | 46.5 (drug discrimination)[5] | ~28.4 |
| Cyclobenzaprine | Rat | 425[2][6] | - | - |
| Mouse | 338[2][6] | - | - | |
| Methocarbamol | Rat | 1320[6][7] | - | - |
| Mouse | 812[6] | - | - |
Note: Direct comparative ED50 values for muscle relaxation in the same animal model are not consistently available for all compounds. The ED50 for carisoprodol is from a drug discrimination study, which may not directly correlate with muscle relaxant effects. The ED50 for this compound is an estimated range based on typical dose-response studies for similar compounds[5]. The absence of consistent preclinical ED50 data for cyclobenzaprine and methocarbamol prevents a direct calculation of their therapeutic indices.
Experimental Protocols
The determination of the therapeutic index relies on standardized preclinical experimental protocols to ascertain the median lethal dose (LD50) and the median effective dose (ED50).
Determination of Median Lethal Dose (LD50)
Acute oral toxicity studies are typically conducted in rodent models (rats or mice) following guidelines established by the Organisation for Economic Co-operation and Development (OECD).
1. OECD Guideline 420: Acute Oral Toxicity - Fixed Dose Procedure:
-
Principle: This method involves the administration of a series of fixed dose levels to groups of animals of a single sex (usually females). The aim is to identify a dose that causes clear signs of toxicity but not mortality.
-
Procedure: A starting dose is selected based on available data. Animals are dosed sequentially, and the outcome determines the next dose level. Observations include clinical signs of toxicity and mortality over a 14-day period.
2. OECD Guideline 425: Acute Oral Toxicity - Up-and-Down Procedure (UDP):
-
Principle: This is a sequential dosing method that uses fewer animals. The dose for each subsequent animal is adjusted up or down depending on the outcome (survival or death) for the previous animal.
-
Procedure: A single animal is dosed. If it survives, the next animal receives a higher dose. If it dies, the next animal receives a lower dose. This process continues until a stopping criterion is met, and the LD50 is calculated using the maximum likelihood method.
Determination of Median Effective Dose (ED50) for Muscle Relaxant Activity
The efficacy of muscle relaxants is assessed in animal models using various behavioral tests that measure motor coordination and muscle tone.
1. Rotarod Test:
-
Principle: This test assesses motor coordination and balance by measuring the ability of an animal to remain on a rotating rod. A drug-induced decrease in performance suggests muscle relaxation or sedation.
-
Procedure: Animals are trained to walk on a rotating rod at a constant or accelerating speed. After administration of the test compound or vehicle, the latency to fall from the rod is recorded. The ED50 is the dose at which 50% of the animals are unable to remain on the rod for a predetermined amount of time.
2. Inclined Plane Test:
-
Principle: This test evaluates muscle relaxation by assessing an animal's ability to maintain its position on an inclined plane.
-
Procedure: Animals are placed on a plane inclined at a specific angle. The ability of the animal to remain on the plane for a set time is observed. The ED50 is the dose that causes 50% of the animals to slide off the plane.
Signaling Pathways and Mechanisms of Action
The therapeutic and toxic effects of these muscle relaxants are rooted in their distinct mechanisms of action at the molecular level.
This compound: this compound is a centrally acting muscle relaxant.[8][9] Its primary mechanism is believed to be the depression of the polysynaptic reflex arc in the spinal cord, which reduces the transmission of nerve impulses that lead to muscle spasms.[5] There is also evidence suggesting that it enhances the activity of the inhibitory neurotransmitter GABA (gamma-aminobutyric acid).[10]
Older Muscle Relaxants:
-
Carisoprodol: This drug is a centrally acting skeletal muscle relaxant.[2] Its effects are thought to be due to changes in interneuronal activity in the spinal cord and descending reticular formation of the brain.[2] A significant portion of its activity is attributed to its primary metabolite, meprobamate, which has sedative and anxiolytic properties.[2]
-
Cyclobenzaprine: Structurally related to tricyclic antidepressants, cyclobenzaprine acts primarily at the brainstem to reduce tonic somatic motor activity.[2][6] It is believed to influence both gamma and alpha motor systems and may act as a serotonin (B10506) 5-HT2 receptor antagonist.[11]
-
Methocarbamol: The precise mechanism of action of methocarbamol is not fully established, but it is thought to cause central nervous system depression, leading to skeletal muscle relaxation.[6][7] It does not directly relax striated muscles.[12]
Visualizing Experimental Workflows and Signaling Pathways
To further elucidate the concepts discussed, the following diagrams are provided in the DOT language for Graphviz.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. fishersci.com [fishersci.com]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. This compound | 70-07-5 | Benchchem [benchchem.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. cdn.who.int [cdn.who.int]
- 8. grokipedia.com [grokipedia.com]
- 9. This compound - Wikipedia [en.wikipedia.org]
- 10. What is the mechanism of this compound? [synapse.patsnap.com]
- 11. Cyclobenzaprine, a centrally acting muscle relaxant, acts on descending serotonergic systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. oehha.ca.gov [oehha.ca.gov]
Safety Operating Guide
Proper Disposal of Mephenoxalone in a Laboratory Setting
The following guide provides essential safety and logistical information for the proper disposal of Mephenoxalone, tailored for researchers, scientists, and drug development professionals. This procedure ensures the safe handling and disposal of this compound waste in compliance with general laboratory safety standards.
Hazard and Safety Summary
This compound presents several hazards that necessitate careful handling during disposal.[1][2] It is crucial to wear appropriate Personal Protective Equipment (PPE) to mitigate risks of exposure.
| Hazard Statement | Precautionary Measures and Personal Protective Equipment (PPE) |
| H302: Harmful if swallowed | Do not eat, drink, or smoke when using this product. If swallowed, call a POISON CENTER or doctor. Rinse mouth.[2] |
| H315: Causes skin irritation | Wear protective gloves and clothing. Wash skin thoroughly after handling. If skin irritation occurs, get medical help.[1][3] |
| H319: Causes serious eye irritation | Wear eye and face protection (safety goggles or face shield). If in eyes, rinse cautiously with water for several minutes.[1][3] |
| H332: Harmful if inhaled | Avoid breathing dust. Use only in a well-ventilated area or outdoors. If inhaled, move person to fresh air.[1] |
Disposal Protocol for this compound
This compound is not typically classified as a Resource Conservation and Recovery Act (RCRA) hazardous waste, nor is it listed on the National Institute for Occupational Safety and Health (NIOSH) list of hazardous drugs.[1][2][3][4][5][6][7][8][9][10][11][12][13][14] Therefore, its disposal should follow the guidelines for non-hazardous chemical waste, while respecting its inherent hazards.
Step 1: Waste Collection and Segregation
-
Designate a Waste Container: Use a dedicated, sealable, and clearly labeled container for this compound waste. The container should be made of a material compatible with the chemical.
-
Labeling: The label should clearly state "this compound Waste" and include hazard symbols for toxicity and irritation.
-
Segregation: Do not mix this compound waste with other waste streams, such as solvents or sharps.[2] Keep it separate to avoid unintended chemical reactions.
Step 2: Handling and Transfer
-
Personal Protective Equipment (PPE): Before handling this compound, ensure you are wearing the appropriate PPE as detailed in the table above, including gloves, lab coat, and safety glasses.
-
Ventilation: Conduct all transfers of this compound waste inside a chemical fume hood or in a well-ventilated area to avoid inhalation of dust.[1]
-
Avoid Dust Formation: Handle the solid form of this compound carefully to minimize the generation of dust.[3][4]
Step 3: Disposal of Empty Containers
-
Decontamination: Triple-rinse empty this compound containers with a suitable solvent (e.g., water or ethanol).
-
Rinsate Disposal: Collect the rinsate and dispose of it as this compound waste.
-
Container Disposal: Once decontaminated, the empty container can typically be disposed of in the regular laboratory glass or plastic recycling, depending on the material. Deface or remove the original label before disposal.
Step 4: Final Disposal
-
Waste Vendor: The sealed container of this compound waste should be handed over to your institution's licensed hazardous waste disposal vendor. While not federally regulated as hazardous, it is best practice to dispose of it via incineration through a certified waste management company to ensure complete destruction.[11]
-
Compliance: Always adhere to your institution's specific waste management policies and local regulations, as these may have more stringent requirements.[2][4]
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
References
- 1. danielshealth.com [danielshealth.com]
- 2. pwaste.com [pwaste.com]
- 3. va.gov [va.gov]
- 4. albertahealthservices.ca [albertahealthservices.ca]
- 5. NIOSH List of Hazardous Drugs in Healthcare Settings, 2024| NIOSH | CDC [cdc.gov]
- 6. research.cuanschutz.edu [research.cuanschutz.edu]
- 7. static1.squarespace.com [static1.squarespace.com]
- 8. epa.gov [epa.gov]
- 9. medicalwastepros.com [medicalwastepros.com]
- 10. dep.wv.gov [dep.wv.gov]
- 11. epa.gov [epa.gov]
- 12. NM RLD | Official Website of the NM Regulation & Licensing Dept. [rld.nm.gov]
- 13. downloads.regulations.gov [downloads.regulations.gov]
- 14. epa.gov [epa.gov]
Personal protective equipment for handling Mephenoxalone
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Mephenoxalone. Adherence to these procedures is vital for ensuring personal safety and maintaining a secure laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with the following hazards:
To mitigate these risks, the following personal protective equipment is mandatory.
| PPE Component | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1] | Protects against splashes and dust, preventing serious eye irritation. |
| Skin Protection | Fire/flame resistant and impervious clothing. Chemical impermeable gloves.[1] | Prevents skin contact which can cause irritation.[1] |
| Respiratory Protection | Use only outdoors or in a well-ventilated area.[1] In case of dust formation, use a suitable respirator. | Prevents inhalation of harmful dust or aerosols.[1] |
Operational Plan: Safe Handling Protocol
1. Engineering Controls:
-
Always handle this compound in a well-ventilated place.[1]
-
Ensure an emergency eyewash station and safety shower are readily accessible.
2. Procedural Steps for Handling:
-
Preparation: Before handling, ensure all required PPE is correctly donned. Avoid the formation of dust and aerosols.[1]
-
Weighing and Transfer: Conduct weighing and transferring of this compound powder within a chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure. Use non-sparking tools to prevent fire caused by electrostatic discharge.[1]
-
Solution Preparation: When preparing solutions, add this compound to the solvent slowly to avoid splashing.
-
Post-Handling: Thoroughly wash hands and any exposed skin after handling.[1] Contaminated clothing should be removed and washed before reuse.[1]
3. Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]
-
Keep away from foodstuff containers and incompatible materials.[1]
Emergency Procedures: First-Aid Measures
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1] |
| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor if irritation occurs.[1] |
| Eye Contact | Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Continue rinsing and consult a doctor.[1] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1] |
Disposal Plan
Recommended Disposal Method:
-
Collection: Collect waste this compound in a designated, properly labeled, and sealed container.
-
Professional Disposal: Arrange for disposal through a licensed professional waste disposal service or take it to a registered drug take-back facility.[3]
-
Trash Disposal (if no other option is available):
Do NOT flush this compound down the toilet or drain unless specifically instructed to do so by local authorities or the product's official disposal guidelines. [5]
Workflow for Safe Handling of this compound
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
